Product packaging for 2,3-Dimethyl-4-propylheptane(Cat. No.:CAS No. 62185-30-2)

2,3-Dimethyl-4-propylheptane

Cat. No.: B14561735
CAS No.: 62185-30-2
M. Wt: 170.33 g/mol
InChI Key: AZUDVOIXPNEOLR-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-propylheptane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B14561735 2,3-Dimethyl-4-propylheptane CAS No. 62185-30-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62185-30-2

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,3-dimethyl-4-propylheptane

InChI

InChI=1S/C12H26/c1-6-8-12(9-7-2)11(5)10(3)4/h10-12H,6-9H2,1-5H3

InChI Key

AZUDVOIXPNEOLR-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(C)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of the branched alkane, 2,3-Dimethyl-4-propylheptane. The information is compiled from various chemical databases and is supplemented with generalized experimental protocols relevant to its characterization. This document is intended to serve as a foundational resource for professionals in research and development.

Core Chemical Properties

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1] As a branched alkane, its physical properties are influenced by its molecular structure, which affects the intermolecular van der Waals forces.[2][3] Generally, branched alkanes exhibit lower boiling points compared to their straight-chain isomers due to a smaller surface area, which leads to weaker intermolecular interactions.[2][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 62185-30-2PubChem[1]
Boiling Point 194°CChemicalBook[6]
Density 0.7660 g/cm³ChemicalBook[6]
Refractive Index 1.4280ChemicalBook[6]
Melting Point -50.8°C (estimate)ChemicalBook[6]

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample of a liquid.[8]

Methodology:

  • A small quantity (approximately 0.5 mL) of this compound is placed into a small test tube (Durham tube).[8]

  • A capillary tube, sealed at one end, is placed open-end-down into the liquid.[8]

  • The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[8]

  • The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and bubble out.[9]

  • Heating is continued until a steady stream of bubbles emerges from the capillary tube, indicating that the sample has reached its boiling point.[8]

  • The heat source is then removed, and the liquid is allowed to cool.[9]

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube as it cools.[9] This is the point where the vapor pressure of the sample equals the atmospheric pressure.[7]

Determination of Density (Vibrating Tube Densimeter)

The density of a liquid can be precisely measured using a vibrating tube densimeter. This instrument measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid.

Methodology:

  • The vibrating tube densimeter is calibrated using two standards of known density, typically dry air and pure water.

  • The sample of this compound is injected into the clean, dry U-tube, ensuring no air bubbles are present.

  • The instrument induces the tube to oscillate at its natural frequency.

  • The instrument measures the period of oscillation, which is directly related to the density of the liquid in the tube.

  • The density of the sample is then calculated by the instrument's software based on the calibration and the measured oscillation period. This method has been successfully used for various alkanes.[10][11]

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas chromatography is a powerful technique for separating and analyzing volatile compounds like branched alkanes. It is essential for determining the purity of a sample and for separating it from its isomers.[12][13]

Methodology:

  • Column Selection: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is typically used for alkane separation.[12] The choice of column dimensions (length and internal diameter) will depend on the complexity of the sample mixture.[12]

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile solvent (e.g., hexane).

  • Injection: A small volume of the prepared sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.

  • Separation: An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto the column. The separation of components is based on their boiling points and interactions with the stationary phase.[12]

  • Detection: As the separated components elute from the column, they are detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).

  • Analysis: The retention time (the time it takes for a component to travel through the column) is used to identify the compound by comparing it to a known standard. The peak area in the chromatogram is proportional to the concentration of the compound in the sample.

Logical Relationships and Visualization

The physical properties of alkanes are not arbitrary but are governed by their molecular structure. For branched alkanes like this compound, the degree of branching is a critical factor.

G Factors Influencing Physical Properties of Branched Alkanes cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Physical Properties MolecularWeight Molecular Weight VdW Van der Waals Forces MolecularWeight->VdW Increases Density Density MolecularWeight->Density Increases Branching Degree of Branching SurfaceArea Surface Area Branching->SurfaceArea Decreases BoilingPoint Boiling Point Branching->BoilingPoint Decreases Symmetry Molecular Symmetry MeltingPoint Melting Point Symmetry->MeltingPoint Increases VdW->BoilingPoint Decreases SurfaceArea->VdW Decreases

Caption: Relationship between alkane structure and physical properties.

References

An In-depth Technical Guide to 2,3-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 62185-30-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 2,3-Dimethyl-4-propylheptane, a branched alkane hydrocarbon. Due to the limited specific experimental data in publicly accessible literature, this guide combines known physicochemical properties with generalized experimental protocols applicable to the synthesis of similar molecules. This document is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2][3][4] Its structure consists of a heptane (B126788) backbone with methyl groups at positions 2 and 3, and a propyl group at position 4. The physicochemical properties are summarized in the table below. It is important to note that some of these values are estimated.

PropertyValueSource
Molecular Formula C12H26[1][2][3][4]
Molecular Weight 170.33 g/mol [1][2][3]
Boiling Point 194 °C[2]
Density 0.7660 g/cm³[2]
Refractive Index 1.4280[2]
Melting Point -50.8 °C (estimate)[2]
LogP 4.49490[1]

Synthesis and Experimental Protocols

Generalized Synthetic Approach:

A plausible synthetic route for this compound could involve the reaction of a Grignard reagent with a suitable ketone to form a tertiary alcohol, which is then dehydrated to an alkene and finally hydrogenated to the desired alkane.

Experimental Workflow:

G Generalized Synthesis of this compound A Reactant 1: 3,4-Dimethyl-2-hexanone (B107209) C Grignard Reaction (Anhydrous Ether) A->C B Reactant 2: Propylmagnesium Bromide (Grignard Reagent) B->C D Intermediate: Tertiary Alcohol C->D E Dehydration (e.g., H2SO4, heat) D->E F Intermediate: Alkene Mixture E->F G Hydrogenation (e.g., H2, Pd/C) F->G H Final Product: This compound G->H I Purification (e.g., Distillation) H->I

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Generalized):

Step 1: Grignard Reaction (Formation of Tertiary Alcohol)

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is assembled.

  • Grignard Reagent Preparation: In the reaction flask, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 1-bromopropane (B46711) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of propylmagnesium bromide.

  • Reaction with Ketone: Once the Grignard reagent has formed, a solution of 3,4-dimethyl-2-hexanone in anhydrous diethyl ether is added dropwise at a controlled temperature (e.g., 0 °C).

  • Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration (Formation of Alkene)

  • Reaction Setup: The crude tertiary alcohol is placed in a round-bottom flask with a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).

  • Dehydration: The mixture is heated to induce dehydration. The resulting alkene mixture is collected by distillation.

  • Purification: The collected alkene is washed with a sodium bicarbonate solution and then with water, dried over a suitable drying agent, and purified by fractional distillation.

Step 3: Hydrogenation (Formation of Alkane)

  • Catalyst and Solvent: The purified alkene is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, in a hydrogenation vessel. A catalytic amount of palladium on carbon (Pd/C) is added.

  • Hydrogenation: The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at a slightly elevated pressure) until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration through a pad of Celite. The solvent is evaporated under reduced pressure to yield the crude this compound.

  • Final Purification: The final product can be purified by fractional distillation to achieve high purity.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the searched databases. For researchers synthesizing this compound, the following characteristic signals would be expected:

  • ¹H NMR: A complex spectrum with multiple overlapping signals in the aliphatic region (approx. 0.8-2.0 ppm). The methyl and propyl protons would give rise to distinct multiplets.

  • ¹³C NMR: Twelve distinct signals corresponding to the twelve carbon atoms in the molecule.

  • IR Spectroscopy: Characteristic C-H stretching and bending vibrations for alkanes would be observed around 2850-2960 cm⁻¹ and 1370-1470 cm⁻¹, respectively.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 170. The fragmentation pattern would be characteristic of a branched alkane, showing losses of alkyl fragments.

Reactivity and Stability

This compound, as a saturated alkane, is expected to be chemically stable and relatively unreactive under normal conditions. It will undergo combustion in the presence of oxygen and can be subject to free-radical halogenation at high temperatures or in the presence of UV light.

Potential Applications

While no specific applications for this compound have been documented, branched alkanes of this molecular weight are often components of fuel and lubricant formulations. In the context of drug development, such molecules could serve as non-polar scaffolds or fragments in medicinal chemistry, although their high lipophilicity (LogP ≈ 4.5) might limit their utility in many biological applications.

Safety and Handling

Disclaimer: This document is intended for informational purposes only and is based on publicly available data and general chemical principles. It is not a substitute for rigorous experimental validation. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

An In-depth Technical Guide to 2,3-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and experimental data for 2,3-Dimethyl-4-propylheptane are exceedingly scarce. This document provides a comprehensive overview of its molecular structure and computed properties based on available chemical database information. Due to the absence of published research, sections on experimental protocols and biological activity are presented as generalized examples for a molecule of this class, and are not based on studies of this compound itself.

Introduction

This compound is a saturated branched-chain alkane. Its molecular structure consists of a seven-carbon heptane (B126788) backbone with two methyl groups at positions 2 and 3, and a propyl group at position 4. As a simple hydrocarbon, it lacks functional groups that would typically confer significant biological activity or make it a primary candidate for drug development. This guide summarizes the known structural and physical data and provides a theoretical framework for its experimental characterization.

Molecular Structure and Identification

The fundamental identity of this compound is established through its structural and molecular formulas, and various chemical identifiers.

IUPAC Name and Synonyms
  • IUPAC Name: this compound[1][2]

  • Synonyms: Heptane, 2,3-dimethyl-4-propyl-

Molecular Formula and Weight
  • Molecular Formula: C₁₂H₂₆[1][2][3]

  • Molecular Weight: 170.33 g/mol [1][2]

Chemical Identifiers

A comprehensive list of identifiers is crucial for database searches and regulatory purposes.

IdentifierValue
CAS Number 62185-30-2[2]
PubChem CID 53428958[2]
InChI InChI=1S/C12H26/c1-6-8-12(9-7-2)11(5)10(3)4/h10-12H,6-9H2,1-5H3[2]
InChIKey AZUDVOIXPNEOLR-UHFFFAOYSA-N[2]
SMILES CCCC(CCC)C(C)C(C)C[2]
Molecular Structure Diagram

The 2D chemical structure of this compound illustrates the connectivity of its atoms.

synthesis_workflow start Select Alkyl Halide and Organometallic Precursors grignard Prepare Grignard Reagent (e.g., propylmagnesium bromide) start->grignard coupling Coupling Reaction with a Branched Alkyl Halide grignard->coupling workup Aqueous Workup and Extraction coupling->workup purification Purification by Distillation or Chromatography workup->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization final_product Pure this compound characterization->final_product

References

An In-depth Technical Guide to the IUPAC Nomenclature of 2,3-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic chemical compounds. This system, known as IUPAC nomenclature, ensures that every distinct compound has a unique and unambiguous name that reveals its chemical structure. For professionals in research and drug development, a precise understanding of IUPAC nomenclature is critical for communicating chemical information without error, searching databases, and ensuring regulatory compliance. This guide provides a detailed analysis of the IUPAC name "2,3-Dimethyl-4-propylheptane," elucidating the step-by-step process required to verify or derive its correct systematic name.

Methodologies for IUPAC Nomenclature of Alkanes

The systematic naming of a branched-chain alkane involves a hierarchical set of rules designed to address molecular complexity in a logical sequence. The core methodology is as follows:

  • Selection of the Parent Chain: The primary step is to identify the longest continuous chain of carbon atoms within the molecule. This chain forms the base name (e.g., "heptane" for a seven-carbon chain).[1][2] In cases where two or more chains have the same maximum length, the chain with the greatest number of substituents is selected as the parent chain.[3][4]

  • Numbering the Parent Chain: The parent chain is numbered sequentially from one end to the other. The direction of numbering is chosen to assign the lowest possible numbers, or "locants," to the substituents.[5] When comparing different numbering schemes, the "first point of difference" rule is applied; the scheme that has the lower number at the first point of difference is correct.[4]

  • Identification and Naming of Substituents: All groups attached to the parent chain are identified as substituents. Their names are derived from their corresponding alkanes by changing the "-ane" suffix to "-yl" (e.g., methane (B114726) becomes methyl).[6][7]

  • Assembly of the Full Name: The complete IUPAC name is assembled by listing the substituents in alphabetical order (ignoring numerical prefixes like "di-", "tri-"), preceded by their locants.[5][8] Numbers are separated from each other by commas and from letters by hyphens.[3]

Analysis of this compound

The name "this compound" implies a structure with a seven-carbon parent chain (heptane), two methyl substituents at positions 2 and 3, and one propyl substituent at position 4. To verify this name, we must apply the IUPAC rules to its corresponding structure.

First, the structure is drawn based on the provided name. Then, all possible continuous carbon chains are evaluated to find the longest one.

molecular_structure cluster_parent_chain Proposed Parent Chain (Heptane) C1 1 C2 2 C1->C2 C3 3 C2->C3 Me1 CH₃ C2->Me1 Methyl C4 4 C3->C4 Me2 CH₃ C3->Me2 Methyl C5 5 C4->C5 Pr1 CH₂ C4->Pr1 Propyl C6 6 C5->C6 C7 7 C6->C7 Pr2 CH₂ Pr1->Pr2 Pr3 CH₃ Pr2->Pr3

Caption: Structure derived from this compound.

Upon inspection, multiple continuous chains of seven carbons are found. According to the IUPAC tie-breaker rule, the chain with the greatest number of substituents should be chosen.[3][4]

The following table summarizes the analysis of the longest potential parent chains in the structure.

Chain IdentificationPath DescriptionLength (Carbons)No. of SubstituentsResulting Locants (Lowest First)
Chain A The horizontal C1-C7 chain73{2, 3, 4}
Chain B C1 through C4, then down the propyl group73{2, 3, 4}
Chain C C7 through C4, then down the propyl group71{4}

Chains A and B are equivalent and are chosen over Chain C, as they both possess the greater number of substituents (3 vs. 1). Since both potential parent chains yield the same set of substituents and locants, either can be used to derive the name.

For the selected parent chain (the horizontal "heptane" chain), numbering must be assigned to give the substituents the lowest possible locants.

  • Numbering Left-to-Right: Substituents are located at carbons 2, 3, and 4. The locant set is {2,3,4}.

  • Numbering Right-to-Left: Substituents are located at carbons 4, 5, and 6. The locant set is {4,5,6}.

Comparing the two sets, {2,3,4} is chosen as it is lower at the first point of difference (2 vs. 4).[4]

Based on the correct left-to-right numbering, the substituents are:

  • A methyl group (-CH₃) at position 2.

  • A methyl group (-CH₃) at position 3.

  • A propyl group (-CH₂CH₂CH₃) at position 4.

The final name is constructed as follows:

  • Alphabetize Substituents: The substituent names are "methyl" and "propyl". Alphabetically, "methyl" comes before "propyl".

  • Apply Prefixes: Since there are two methyl groups, the prefix "di-" is used, making it "dimethyl". This prefix is ignored for alphabetization purposes.[3]

  • Combine Components: The name is assembled by listing the substituents alphabetically with their locants, followed by the parent chain name.

The resulting name is This compound . The analysis confirms that the name provided in the topic is indeed the correct IUPAC name.

Visualization of the IUPAC Nomenclature Workflow

The logical process for naming a branched alkane can be visualized as a workflow, ensuring all rules are applied in the correct order.

IUPAC_Workflow decision decision Start Start with Molecular Structure FindChain Identify all possible continuous carbon chains Start->FindChain LongestChain Determine the longest chain(s) FindChain->LongestChain TieLength Tie in chain length? LongestChain->TieLength MostSubs Choose chain with the most substituents TieLength->MostSubs Yes ParentName Determine parent alkane name (e.g., Heptane) TieLength->ParentName No MostSubs->ParentName NumberChain Number the parent chain from both ends ParentName->NumberChain LowestLocants Apply 'Lowest Locant' rule to substituent positions NumberChain->LowestLocants ChooseDirection Select the correct numbering direction LowestLocants->ChooseDirection IdentifySubs Identify and name all substituents ChooseDirection->IdentifySubs Alphabetize List substituents alphabetically IdentifySubs->Alphabetize AssembleName Assemble the full IUPAC name Alphabetize->AssembleName FinalName This compound AssembleName->FinalName

Caption: Workflow for determining the IUPAC name of a branched alkane.

Conclusion

The systematic application of IUPAC nomenclature rules confirms that This compound is the correct name for the specified chemical structure. The process involves a rigorous evaluation of the parent chain, correct numbering to assign the lowest locants, and alphabetical ordering of substituents. For professionals in the chemical and pharmaceutical sciences, mastery of this logical framework is essential for accurate scientific communication and documentation.

References

An In-depth Technical Guide to the Physical Properties of C12 Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of C12 branched alkanes, commonly known as isomers of dodecane. Intended for researchers, scientists, and professionals in drug development, this document details the influence of molecular structure on these properties, presents quantitative data, outlines experimental methodologies for their determination, and illustrates key relationships through diagrams.

Introduction to C12 Alkanes

C12 alkanes, with the general molecular formula C₁₂H₂₆, represent a class of saturated hydrocarbons with twelve carbon atoms. While the linear isomer, n-dodecane, is well-characterized, there are 355 constitutional isomers of dodecane, each with unique branching patterns.[1] These structural variations significantly impact their physical properties, which is crucial for applications ranging from solvents and lubricants to their use as components in fuel and as excipients in pharmaceutical formulations.[1][2] The primary intermolecular forces in these nonpolar molecules are weak van der Waals forces (specifically, London dispersion forces), the magnitude of which is dictated by molecular size and surface area.[3][4]

The Influence of Branching on Physical Properties

The degree of branching in an alkane's carbon skeleton is a critical determinant of its physical characteristics. The general trends are as follows:

  • Boiling Point: As the degree of branching increases, the molecule becomes more compact and spherical.[5] This reduces the available surface area for intermolecular contact, which in turn weakens the van der Waals forces between molecules.[4][6] Consequently, less energy is required to overcome these forces, leading to a lower boiling point compared to the straight-chain isomer.[7][8]

  • Melting Point: The trend for melting points is less regular than for boiling points. Highly symmetrical, compact molecules can pack more efficiently into a crystal lattice, leading to a stronger and more stable solid structure.[9] This can result in an unusually high melting point for some highly branched isomers compared to their less branched or linear counterparts.

  • Density: The density of alkanes generally increases with molecular weight.[10] For isomers, increased branching can disrupt efficient packing in the liquid state, potentially leading to a decrease in density due to increased free space between molecules.[11] However, highly symmetrical and compact isomers can sometimes exhibit higher densities due to efficient packing.[11] All C12 alkanes are less dense than water.[12]

  • Viscosity: Viscosity is a measure of a fluid's resistance to flow and is heavily influenced by intermolecular forces. For smaller alkanes, increased branching leads to a more spherical shape and reduced intermolecular attraction, resulting in lower viscosity.[13][14] Straight-chain alkanes, with their larger surface area, experience stronger attractions and are thus more viscous.[13][15]

Quantitative Physical Properties

The following tables summarize the key physical properties for n-dodecane (the linear C12 alkane) and illustrate the general trends for branched isomers. Specific experimental data for the vast number of branched C12 isomers is sparse in readily available literature; therefore, n-dodecane serves as the primary reference standard.

Table 1: Boiling Point and Melting Point of n-Dodecane

PropertyValueUnits
Boiling Point215-217[16][17]°C
Melting Point-9.6[1][16]°C

Table 2: Density and Viscosity of n-Dodecane

PropertyValueConditions
Density0.75[16]g/mL at 25°C
Viscosity1.374cP at 25°C

Note: Viscosity data for n-dodecane is often presented in kinematic units or at different temperatures. The value presented is a standard reference.

Diagrams of Key Concepts and Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships between molecular structure and physical properties, as well as a typical experimental workflow.

G cluster_structure Molecular Structure cluster_properties Molecular Shape & Forces cluster_physical Resulting Physical Property n_dodecane n-Dodecane (Linear) surface_area Larger Surface Area n_dodecane->surface_area branched_dodecane Branched Dodecane (e.g., 2-Methylundecane) spherical_shape More Spherical Shape (Reduced Surface Area) branched_dodecane->spherical_shape vdw_strong Stronger van der Waals Forces surface_area->vdw_strong vdw_weak Weaker van der Waals Forces spherical_shape->vdw_weak bp_high Higher Boiling Point vdw_strong->bp_high bp_low Lower Boiling Point vdw_weak->bp_low

Caption: Relationship between alkane branching and boiling point.

G start Sample Preparation injection Inject Sample into Gas Chromatograph (GC) start->injection separation Separation in Column (Elution by Boiling Point) injection->separation detection Component Detection (e.g., FID) separation->detection data Generate Chromatogram (Signal vs. Retention Time) detection->data calibration Calibrate Retention Time with n-Alkane Standards analysis Correlate Retention Time to Boiling Point calibration->analysis data->analysis result Boiling Point Distribution Curve analysis->result

Caption: Workflow for Simulated Distillation (SimDis) via GC.

Experimental Protocols

The determination of the physical properties of C12 alkanes relies on standardized and precise experimental methods. Below are detailed methodologies for key properties.

This method, often referred to as Simulated Distillation (SimDis), replaces traditional distillation for determining the boiling range of petroleum products and is standardized by methods like ASTM D2887 and ASTM D5399.[18][19][20]

  • Principle: Gas chromatography is used to separate the components of a sample in order of their boiling points.[20] A calibration curve, created by running a mixture of known n-alkanes, is used to correlate the retention time of each eluting component to its boiling point.[20]

  • Apparatus:

    • Gas Chromatograph (GC) equipped with a temperature-programmable column oven.

    • A nonpolar capillary or packed column.

    • Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).

    • Data acquisition system.

  • Methodology:

    • Calibration: A calibration mixture containing a series of n-alkanes (e.g., C5 to C44) is injected into the GC under the same conditions as the sample. A curve is generated by plotting the retention time of each n-alkane against its known atmospheric boiling point.

    • Sample Analysis: A precise volume of the C12 alkane sample is injected into the GC.

    • Temperature Programming: The column temperature is increased at a reproducible linear rate to facilitate the elution of components in order of increasing boiling point.

    • Detection: As components elute from the column, they are detected by the FID, which generates a signal proportional to the mass of the hydrocarbon.

    • Data Processing: The resulting chromatogram (signal intensity vs. retention time) is recorded. The total area under the curve is integrated.

    • Boiling Point Calculation: Using the calibration curve, the retention time axis is converted to a boiling point axis. The cumulative area at any point in time is used to determine the percentage of the sample that has eluted, creating a boiling point distribution curve.[20]

The density of liquid hydrocarbons is commonly measured using an oscillating U-tube density meter, as described in methods like ASTM D5002.[21] Pycnometers are also used for precise measurements.[22][23]

  • Principle (Oscillating U-tube): A sample is introduced into a U-shaped borosilicate glass tube, which is then electronically excited to oscillate at its natural frequency.[21] This frequency is dependent on the mass of the tube, and therefore on the density of the sample it contains. The instrument is calibrated with fluids of known density (e.g., dry air and pure water).

  • Apparatus:

    • Digital density meter with an oscillating U-tube.

    • Constant temperature bath or internal temperature control to maintain the sample at a specified temperature (e.g., 15°C or 20°C).[21]

    • Syringes for sample injection.

  • Methodology:

    • Calibration: The instrument is calibrated according to the manufacturer's instructions using two standards of known density, typically dry air and high-purity water.

    • Apparatus Preparation: The sample tube is cleaned with appropriate solvents (e.g., toluene, acetone) and dried completely.

    • Temperature Equilibration: The instrument's sample compartment is brought to and maintained at the desired test temperature.[21]

    • Sample Introduction: Approximately 1-2 mL of the C12 alkane sample is carefully injected into the sample tube, ensuring no air bubbles are present.[21]

    • Measurement: The instrument measures the oscillation period of the filled tube and, using the calibration data, calculates the density of the sample. The reading is allowed to stabilize before being recorded.

    • Cleaning: After measurement, the sample tube is thoroughly cleaned and dried to prepare for the next sample.

Viscosity of liquid alkanes can be determined using various types of viscometers, including capillary viscometers (e.g., Ostwald type) and modern automated instruments like the rolling-ball viscometer.[24][25]

  • Principle (Rolling-Ball Viscometer): This method measures the time it takes for a steel ball to roll a specific distance down an inclined glass capillary filled with the sample liquid.[25] The rolling time is proportional to the dynamic viscosity of the fluid, which is calculated using the liquid's density and a calibration constant.[25]

  • Apparatus:

    • Anton Paar AMVn or similar automated rolling-ball microviscometer.

    • A temperature-controlled measuring cell.

    • A set of capillaries and balls of different diameters to cover a wide viscosity range.

    • A separate density meter to determine the sample's density at the test temperature.

  • Methodology:

    • Instrument Setup: The appropriate capillary and ball are selected based on the expected viscosity of the C12 alkane. The instrument is set to the desired measurement temperature.

    • Sample Preparation: A small, precise volume of the sample is introduced into the glass capillary, ensuring it is free of air bubbles.

    • Measurement Cycle: The instrument automatically tilts the capillary, allowing the ball to roll through the sample. A built-in sensor measures the rolling time over a defined distance. This is typically repeated multiple times for accuracy.

    • Calculation: The dynamic viscosity (η) is calculated by the instrument's software using the following equation: η = K * (ρ_ball - ρ_liquid) * t, where K is a calibration constant, ρ_ball is the density of the ball, ρ_liquid is the density of the sample at the test temperature, and t is the measured rolling time.[25]

    • Cleaning: The capillary is thoroughly cleaned with solvents and dried before the next measurement.

References

Synthesis of 2,3-Dimethyl-4-propylheptane: A Technical Guide to Precursor Selection and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic precursors and methodologies for the preparation of 2,3-dimethyl-4-propylheptane. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates. This document offers detailed experimental protocols, quantitative data for each synthetic step, and a logical workflow diagram to facilitate replication and further investigation.

Retrosynthetic Analysis and Strategy

The target molecule, this compound, is a saturated, branched alkane. A logical retrosynthetic approach involves the disconnection of a carbon-carbon bond at a strategic position to identify readily available precursors. A key disconnection can be made at the C4 position, suggesting a Grignard reaction between a ketone and an organomagnesium halide. This leads to a tertiary alcohol intermediate, which can then be deoxygenated to yield the final alkane.

This analysis reveals a plausible three-stage synthetic pathway:

  • Stage 1: Synthesis of the Ketone Precursor. Preparation of 4-methyl-3-hexanone from 3-pentanone (B124093) via enolate alkylation.

  • Stage 2: Formation of the Tertiary Alcohol. A Grignard reaction between 4-methyl-3-hexanone and sec-butylmagnesium bromide to yield 2,3-dimethyl-4-propylheptan-4-ol.

  • Stage 3: Deoxygenation. Removal of the tertiary hydroxyl group from 2,3-dimethyl-4-propylheptan-4-ol to afford the target alkane, this compound.

The following sections provide detailed experimental protocols and data for each of these stages.

Data Presentation: Precursors and Intermediates

The following tables summarize the key quantitative data for the reactants, intermediates, and the final product involved in the synthesis of this compound.

Table 1: Properties of Key Reactants and Products

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
3-PentanoneC₅H₁₀O86.131020.814
Ethyl IodideC₂H₅I155.97721.95
4-Methyl-3-hexanoneC₇H₁₄O114.19137-1390.821
2-Bromobutane (B33332)C₄H₉Br137.02911.255
2,3-Dimethyl-4-propylheptan-4-olC₁₂H₂₆O186.34(Not Available)(Not Available)
This compoundC₁₂H₂₆170.341940.766

Table 2: Summary of Reaction Conditions and Expected Yields

Reaction StageKey ReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%)
Stage 1: Alkylation of 3-PentanoneLithium diisopropylamide (LDA), Ethyl iodideTetrahydrofuran (B95107) (THF)-78 to 02-4 hours70-80
Stage 2: Grignard Reactionsec-Butylmagnesium bromide, 4-Methyl-3-hexanoneDiethyl ether or THF0 to reflux1-2 hours60-70
Stage 3: Barton-McCombie DeoxygenationSodium hydride, Carbon disulfide, Methyl iodide, AIBN, Tributyltin hydrideTHF, Toluene0 to reflux24-30 hours70-85

Experimental Protocols

Stage 1: Synthesis of 4-Methyl-3-hexanone from 3-Pentanone

This procedure involves the formation of a lithium enolate from 3-pentanone, followed by alkylation with ethyl iodide.[1]

Materials:

Procedure:

  • Preparation of LDA: To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, add anhydrous THF and diisopropylamine (1.1 equivalents). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add a solution of 3-pentanone (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield 4-methyl-3-hexanone.

Stage 2: Synthesis of 2,3-Dimethyl-4-propylheptan-4-ol

This stage involves two parts: the preparation of the Grignard reagent, sec-butylmagnesium bromide, and its subsequent reaction with 4-methyl-3-hexanone.[2][3]

Part A: Preparation of sec-Butylmagnesium Bromide

Materials:

  • Magnesium turnings

  • 2-Bromobutane

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as initiator)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask with a reflux condenser (fitted with a drying tube), a pressure-equalizing dropping funnel, and a glass stopper. Place magnesium turnings (1.2 equivalents) in the flask under a nitrogen or argon atmosphere.

  • Initiation: Add a small crystal of iodine to the flask. In the dropping funnel, prepare a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. Gentle warming may be necessary.

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting grayish solution of sec-butylmagnesium bromide should be used immediately.

Part B: Grignard Reaction with 4-Methyl-3-hexanone

Materials:

  • sec-Butylmagnesium bromide solution (from Part A)

  • 4-Methyl-3-hexanone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction: Cool the freshly prepared sec-butylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of 4-methyl-3-hexanone (0.9 equivalents relative to the Grignard reagent) in anhydrous diethyl ether dropwise via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. If a large amount of magnesium salts precipitates, dilute HCl can be used cautiously.

  • Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2,3-dimethyl-4-propylheptan-4-ol. Further purification can be achieved by column chromatography if necessary.

Stage 3: Deoxygenation of 2,3-Dimethyl-4-propylheptan-4-ol

The Barton-McCombie deoxygenation is an effective method for the removal of a tertiary hydroxyl group.[4][5][6][7]

Materials:

  • 2,3-Dimethyl-4-propylheptan-4-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Carbon disulfide (CS₂)

  • Methyl iodide (MeI)

  • Azobisisobutyronitrile (AIBN)

  • Tributyltin hydride (Bu₃SnH)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Saturated aqueous potassium fluoride (B91410) (KF) solution

Procedure:

  • Xanthate Formation: To a flame-dried, nitrogen-purged round-bottom flask, add a solution of 2,3-dimethyl-4-propylheptan-4-ol (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C and add NaH (1.5 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes. Add carbon disulfide (5.0 equivalents) at 0 °C and stir for an additional hour at room temperature. Finally, add methyl iodide (5.0 equivalents) and continue stirring at room temperature for 24 hours.

  • Workup for Xanthate: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude xanthate intermediate is typically used in the next step without further purification.

  • Radical Deoxygenation: In a round-bottom flask, dissolve the crude xanthate in anhydrous toluene. Add AIBN (0.2 equivalents) and tributyltin hydride (2.0 equivalents). Heat the mixture to reflux (around 90-110 °C) for 4 hours, or until the starting material is consumed (monitored by TLC or GC).

  • Workup and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. To remove the tin byproducts, dissolve the residue in acetonitrile (B52724) and wash with hexane. The acetonitrile layer containing the product can then be treated with an aqueous KF solution to precipitate tin fluorides, which can be removed by filtration. The filtrate is then extracted with an organic solvent, dried, and concentrated. The final product, this compound, can be purified by fractional distillation.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows for the synthesis of this compound.

Synthesis_Workflow cluster_stage1 Stage 1: Ketone Synthesis cluster_stage2 Stage 2: Grignard Reaction cluster_stage3 Stage 3: Deoxygenation reactant reactant intermediate intermediate product product reagent reagent Pentanone 3-Pentanone Ketone 4-Methyl-3-hexanone Pentanone->Ketone EtI Ethyl Iodide LDA 1. LDA, THF, -78°C 2. EtI->LDA LDA->Pentanone Alcohol 2,3-Dimethyl-4-propylheptan-4-ol Ketone->Alcohol 1. Bromobutane 2-Bromobutane Grignard sec-Butylmagnesium Bromide Bromobutane->Grignard Mg Mg, Ether Mg->Bromobutane Grignard->Alcohol 2. H₃O⁺ workup Alkane This compound Alcohol->Alkane Deoxy_reagents Barton-McCombie Deoxygenation Deoxy_reagents->Alcohol

Caption: Overall synthetic workflow for this compound.

Barton_McCombie_Mechanism cluster_activation Activation Step cluster_radical_cycle Radical Cycle species species radical radical reagent_node reagent_node Alcohol_node Tertiary Alcohol (R-OH) Xanthate Xanthate (R-O-C(=S)SMe) Alcohol_node->Xanthate NaH, CS₂, MeI Alkyl_rad Alkyl Radical (R•) Xanthate->Alkyl_rad + Bu₃Sn• Bu3SnH_node Bu₃SnH Bu3Sn_rad Bu₃Sn• Alkane_prod Alkane (R-H) Alkyl_rad->Alkane_prod + Bu₃SnH AIBN_node AIBN (Initiator) Initiator_rad Initiator Radical AIBN_node->Initiator_rad Δ (Heat) Initiator_rad->Bu3Sn_rad + Bu₃SnH

Caption: Barton-McCombie deoxygenation signaling pathway.

References

Theoretical Applications of Highly Branched Alkanes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Highly branched alkanes, a unique class of hydrocarbons characterized by their compact, globular structures, are at the forefront of innovation in diverse scientific and industrial fields. Their distinct physicochemical properties, arising from their non-linear arrangement of carbon atoms, offer significant advantages over their linear counterparts. This technical guide provides an in-depth exploration of the theoretical and practical applications of these molecules, with a particular focus on their roles in drug delivery, as high-performance fuel components, and in advanced materials science. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis, characterization, and application of highly branched alkanes.

Drug Delivery Systems: Dendrimers and Hyperbranched Polymers

Highly branched polymers, particularly dendrimers and hyperbranched polymers, have emerged as revolutionary platforms for advanced drug delivery. Their well-defined, three-dimensional architecture, characterized by a central core, repeating branched units, and a high density of surface functional groups, makes them ideal carriers for therapeutic agents.

Mechanisms of Dendrimer-Mediated Drug Delivery

Dendrimers can encapsulate or conjugate with drug molecules, enhancing their solubility, stability, and bioavailability.[1][2][3] The two primary mechanisms for drug association with dendrimers are:

  • Physical Encapsulation: Hydrophobic drug molecules can be physically entrapped within the internal cavities of the dendrimer, forming a stable host-guest complex. This is particularly beneficial for improving the aqueous solubility of poorly soluble drugs.[2][4]

  • Covalent Conjugation: Drug molecules can be covalently bonded to the surface functional groups of the dendrimer. This approach allows for precise control over drug loading and release, often employing cleavable linkers that respond to specific physiological stimuli such as pH or enzyme concentration.[1][4]

Cellular Uptake and Intracellular Trafficking

The journey of a dendrimer-drug conjugate into a target cell is a multi-step process, primarily mediated by endocytosis. The specific pathway can be influenced by the dendrimer's size, surface charge, and any targeting ligands attached to its surface.

  • Endocytosis: Cationic dendrimers, such as Polyamidoamine (PAMAM) dendrimers with amine termini, interact electrostatically with the negatively charged cell membrane, promoting cellular uptake.[5] The primary endocytic pathways involved are:

    • Clathrin-Mediated Endocytosis (CME)

    • Caveolin-Mediated Endocytosis (CvME)

    • Macropinocytosis [6]

  • Endosomal Escape: A critical step for the efficacy of many dendrimer-based drug delivery systems is the escape of the therapeutic payload from the endosome into the cytoplasm. Cationic dendrimers are thought to facilitate this escape through the "proton sponge" effect. The numerous amine groups on the dendrimer surface become protonated in the acidic environment of the endosome, leading to an influx of chloride ions and water, causing the endosome to swell and eventually rupture, releasing the dendrimer-drug conjugate into the cytoplasm.[2][5]

G cluster_extracellular Extracellular Space Dendrimer-Drug Dendrimer-Drug

Quantitative Data on Drug Loading and Release

The efficiency of a dendrimer as a drug carrier is quantified by its drug loading capacity (LC) and encapsulation efficiency (EE). These parameters are influenced by the dendrimer generation, surface functionality, and the nature of the drug.

Dendrimer TypeGenerationDrugLoading Capacity (%)Encapsulation Efficiency (%)Reference
PAMAMG3Phenylbutazone--[7]
PPIG4Phenylbutazone--[7]
PAMAMG4.5Doxorubicin-up to 38 ± 9.9[6]
l-cysteine modified G4.5-Doxorubicin-up to 39 ± 4.2[6]
PAMAM-PEG-FAG4Oxaliplatin-34[8]
PAMAM-SS-PEG-Doxorubicin10-[8]

Note: "-" indicates data not specified in the cited source.

High-Performance Fuels and Lubricants

Highly branched alkanes are prized components of gasoline and jet fuels due to their superior combustion properties. Their compact structure resists auto-ignition, or "knocking," in internal combustion engines, which is quantified by the octane (B31449) number.

Octane Rating and Molecular Structure

The octane rating is a measure of a fuel's resistance to knocking. Highly branched alkanes generally have significantly higher octane ratings than their linear isomers. This is because the branched structures form more stable carbocations during combustion, which slows down the reaction rate and prevents premature detonation.[9]

AlkaneStructureResearch Octane Number (RON)Motor Octane Number (MON)
n-HeptaneLinear00
n-OctaneLinear-20-17
2-MethylheptaneBranched2323
2,2-DimethylhexaneBranched7475
2,2,4-Trimethylpentane (Iso-octane)Highly Branched100100
2,2,3-Trimethylbutane (Triptane)Highly Branched112-113101

Data compiled from multiple sources.[10]

Highly Branched Alkanes as Lubricants

The viscosity of alkanes is a critical property for their use as lubricants. Generally, for alkanes with the same number of carbon atoms, increased branching leads to a lower viscosity due to reduced intermolecular forces.[11] However, for very long-chain alkanes, extensive branching can sometimes increase viscosity due to molecular entanglement. The viscosity index (VI) is a measure of how much the viscosity of a fluid changes with temperature. Highly branched alkanes can be designed to have a high viscosity index, making them suitable for lubricants that must perform over a wide range of temperatures.[12][13]

AlkaneCarbon NumberStructureDynamic Viscosity (mPa·s)Temperature (°C)
n-EicosaneC20Linear4.4340
n-EicosaneC20Linear2.8760
Phytane (2,6,10,14-Tetramethylhexadecane)C20Branched (Isoprenoid)~3.1 (estimated)25
Pristane (2,6,10,14-Tetramethylpentadecane)C19Branched (Isoprenoid)525
2,2,4,4,6,8,8-HeptamethylnonaneC16Highly Branched3.13020

Data compiled from available literature.[11]

Experimental Protocols

Synthesis of Polyamidoamine (PAMAM) Dendrimers (Divergent Method)

This protocol describes the synthesis of PAMAM dendrimers starting from an ethylenediamine (B42938) (EDA) core. The synthesis involves a two-step iterative process: Michael addition and amidation.[1][14][15][16][17]

Materials:

Procedure:

  • Generation -0.5 (Ester-terminated):

    • Dissolve EDA in methanol and cool the solution to -30°C in a dry ice bath under an argon atmosphere.

    • In a separate flask, dissolve methyl acrylate in methanol and cool to -30°C.

    • Slowly add the cold methyl acrylate solution to the EDA solution, maintaining the temperature below -25°C.

    • After the addition is complete, allow the mixture to warm to room temperature and react for several days.

    • Remove the excess methyl acrylate and solvent under vacuum at a temperature below 50°C to obtain the ester-terminated half-generation dendrimer as a viscous syrup.

  • Generation 0.0 (Amine-terminated):

    • Dissolve the half-generation ester-terminated dendrimer in methanol.

    • Add a large excess of EDA to the solution.

    • Allow the amidation reaction to proceed at room temperature for several days.

    • Remove the excess EDA by azeotropic distillation with n-butanol.

    • The resulting product is the full-generation amine-terminated PAMAM dendrimer.

  • Higher Generations:

    • Repeat the Michael addition and amidation steps iteratively to synthesize higher generations of PAMAM dendrimers.

Characterization:

  • The progress of the synthesis can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

  • The purity and molecular weight of the final products can be determined by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (e.g., MALDI-TOF).

G EDA Core EDA Core Michael Addition Michael Addition EDA Core->Michael Addition G-0.5 (Ester-terminated) G-0.5 (Ester-terminated) Michael Addition->G-0.5 (Ester-terminated) Amidation Amidation G0.0 (Amine-terminated) G0.0 (Amine-terminated) Amidation->G0.0 (Amine-terminated) Higher Generations Higher Generations Amidation->Higher Generations G-0.5 (Ester-terminated)->Amidation G0.0 (Amine-terminated)->Michael Addition Iterate for higher generations

Determination of Research Octane Number (RON) (ASTM D2699)

This protocol outlines the standardized method for determining the Research Octane Number of spark-ignition engine fuels.[5][15][16]

Apparatus:

  • A standard single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine.

  • Knock-detection instrumentation.

Procedure:

  • Engine Preparation: The CFR engine is operated under specific, controlled conditions of speed (600 rpm), intake air temperature, and spark timing.

  • Reference Fuels: Primary reference fuels, which are mixtures of iso-octane (RON 100) and n-heptane (RON 0), are used to calibrate the engine's knock intensity.

  • Sample Testing: The fuel sample to be tested is run in the engine, and its knock intensity is measured.

  • Comparison: The knock intensity of the sample fuel is compared to that of the primary reference fuel blends.

  • Octane Number Determination: The Research Octane Number of the sample is the percentage by volume of iso-octane in the primary reference fuel blend that exactly matches the knock intensity of the sample.

G cluster_setup Engine Setup cluster_testing Testing Procedure CFR Engine CFR Engine Controlled Conditions Speed: 600 rpm Intake Temp: Controlled Spark Timing: Fixed CFR Engine->Controlled Conditions Run Reference Fuels Run Reference Fuels Measure Knock Intensity Measure Knock Intensity Run Sample Fuel Run Sample Fuel Compare Knock Intensities Compare Knock Intensities Determine RON Determine RON

Conclusion

Highly branched alkanes represent a versatile and powerful class of molecules with significant theoretical and practical implications across multiple scientific disciplines. In the realm of drug development, dendrimers and hyperbranched polymers offer unprecedented opportunities for targeted delivery, enhanced solubility, and controlled release of therapeutic agents. Their unique combustion properties make highly branched alkanes indispensable components of modern high-performance fuels, while their tunable viscosity and thermal stability are key to the formulation of advanced lubricants. As synthetic methodologies continue to evolve, the potential applications of these intricately structured molecules are poised to expand even further, promising innovative solutions to challenges in medicine, energy, and materials science.

References

An In-Depth Technical Guide to the Safe Handling of 2,3-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,3-Dimethyl-4-propylheptane, a branched alkane. Due to the limited availability of data for this specific isomer, information from structurally similar C12 alkanes and general principles for handling flammable hydrocarbons are incorporated to ensure a thorough safety protocol.

Chemical and Physical Properties

This compound is a branched-chain saturated hydrocarbon. Its physical and chemical properties are summarized in the table below. Understanding these properties is crucial for its safe handling and use in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
CAS Number 62185-30-2PubChem[1]
IUPAC Name This compoundPubChem[1]
Boiling Point 194 °CChemicalBook[2]
Melting Point -50.8 °C (estimate)ChemicalBook[2]
Density 0.7660 g/cm³ChemicalBook[2]
Refractive Index 1.4280ChemicalBook[2]
Flash Point ~45-60 °C (estimated)Inferred from related isomers
Solubility Insoluble in water; Soluble in non-polar organic solvents.General alkane properties

Hazard Identification and Toxicology

GHS Hazard Statements:

  • H304: May be fatal if swallowed and enters airways. This indicates an aspiration hazard.

  • EUH066: Repeated exposure may cause skin dryness or cracking.

  • H413: May cause long lasting harmful effects to aquatic life.

Toxicological Summary:

The primary health hazard associated with this compound is its aspiration toxicity. If ingested, the low viscosity of the liquid can lead to it being drawn into the lungs, which can cause severe chemical pneumonitis and may be fatal.

Prolonged or repeated skin contact can lead to defatting of the skin, resulting in dryness, cracking, and potential dermatitis. Inhalation of high concentrations of vapors may cause respiratory irritation, dizziness, and nausea.

No specific information is available regarding carcinogenic, mutagenic, or reproductive effects of this compound. As a simple saturated hydrocarbon, it is not expected to be involved in specific biological signaling pathways as a primary mechanism of toxicity.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use.
Body Protection Laboratory CoatA flame-retardant lab coat is recommended. Ensure it is fully buttoned.
Respiratory Protection Air-Purifying RespiratorUse in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be used.

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is essential for the safe handling and storage of this compound.

General Handling Protocol
  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. The work area should be clean and free of clutter.

  • Dispensing :

    • Perform all dispensing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.

    • Ground and bond all metal containers during transfer to prevent the buildup of static electricity, which could serve as an ignition source.

    • Use only spark-proof tools.

  • Heating : Do not heat this compound with an open flame. Use a heating mantle, water bath, or oil bath with a temperature controller.

  • Post-Handling :

    • Tightly seal all containers immediately after use.

    • Decontaminate the work area with an appropriate solvent and then wipe it clean.

    • Wash hands thoroughly with soap and water after handling the substance.

Storage Protocol
  • Container : Store in a tightly sealed, properly labeled container. The label should include the chemical name, CAS number, and relevant hazard symbols.

  • Location : Store in a designated flammable liquids storage cabinet. The storage area should be cool, dry, and well-ventilated.

  • Incompatibilities : Store away from strong oxidizing agents, heat, sparks, and open flames.

Spill and Emergency Procedures
  • Small Spills (in a fume hood) :

    • Absorb the spill with a non-combustible absorbent material (e.g., vermiculite, sand).

    • Place the absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent.

  • Large Spills :

    • Evacuate the immediate area and alert others.

    • Remove all ignition sources.

    • If safe to do so, increase ventilation to the area.

    • Contact the appropriate emergency response team.

  • Fire :

    • For small fires, use a dry chemical, foam, or carbon dioxide fire extinguisher. Do not use water, as it may spread the flammable liquid.

    • For larger fires, evacuate the area and contact emergency services.

  • First Aid :

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Protocol
  • Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal : Dispose of the hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow start Start: Receive Chemical storage Store in Flammable Cabinet Away from Oxidizers start->storage Initial Storage pre_use_checks Pre-Use Checks: - Verify Fume Hood Operation - Inspect PPE storage->pre_use_checks Prepare for Use handling Handling in Fume Hood: - Grounding and Bonding - Use Spark-Proof Tools pre_use_checks->handling Proceed to Handling post_handling Post-Handling: - Seal Container - Decontaminate Work Area handling->post_handling After Use waste_collection Collect Waste in Sealed Container handling->waste_collection Generate Waste post_handling->storage Return to Storage post_handling->waste_collection Generate Waste disposal Dispose via Licensed Waste Management waste_collection->disposal Full Container end End disposal->end

Caption: A flowchart outlining the safe handling workflow for this compound.

References

An In-depth Technical Guide to the Stereoisomers of 2,3-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Stereoisomerism of 2,3-Dimethyl-4-propylheptane

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆. Its structure contains three chiral centers, giving rise to a total of 2³ or eight possible stereoisomers. These stereoisomers exist as four pairs of enantiomers. The chiral centers are located at carbons C2, C3, and C4 of the heptane (B126788) backbone.

The spatial arrangement of the methyl and propyl groups around these chiral centers dictates the absolute configuration of each stereoisomer, which can be designated using the R/S nomenclature. Due to their different three-dimensional structures, these stereoisomers can exhibit distinct biological activities and interactions with other chiral molecules, a critical consideration in drug development and other fields of chemical research.

This guide provides a comprehensive overview of the stereoisomers of this compound, including their structural relationships, and outlines the experimental and computational methodologies for their synthesis, separation, and characterization.

Physicochemical Properties of Stereoisomers

While enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents, diastereomers typically have different physical properties. The separation of stereoisomers, particularly enantiomers, requires chiral-specific methods. Due to a lack of specific experimental data in publicly available literature for the individual stereoisomers of this compound, the following table presents illustrative data based on general principles of stereochemistry and computational predictions.

Stereoisomer ConfigurationMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted Specific Rotation [α]
(2R,3R,4R)C₁₂H₂₆170.34195-200+ (dextrorotatory)
(2S,3S,4S)C₁₂H₂₆170.34195-200- (levorotatory)
(2R,3R,4S)C₁₂H₂₆170.34195-200Varies
(2S,3S,4R)C₁₂H₂₆170.34195-200Varies
(2R,3S,4R)C₁₂H₂₆170.34195-200Varies
(2S,3R,4S)C₁₂H₂₆170.34195-200Varies
(2R,3S,4S)C₁₂H₂₆170.34195-200Varies
(2S,3R,4R)C₁₂H₂₆170.34195-200Varies

Note: Specific rotation values for enantiomeric pairs are equal in magnitude and opposite in sign. The values for diastereomers are unique.

Stereoisomeric Relationships and Experimental Workflow

The relationships between the eight stereoisomers of this compound can be visualized as a network of enantiomeric and diastereomeric pairs. The general workflow for the investigation of these stereoisomers involves synthesis, separation, and characterization.

stereoisomers Stereoisomeric Relationships of this compound cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 cluster_2 Enantiomeric Pair 3 cluster_3 Enantiomeric Pair 4 RRR (2R,3R,4R) SSS (2S,3S,4S) RRR->SSS enantiomers RRS (2R,3R,4S) RRR->RRS diastereomers RSR (2R,3S,4R) RRR->RSR diastereomers RSS (2R,3S,4S) RRR->RSS diastereomers SSR (2S,3S,4R) SSS->SSR diastereomers SRS (2S,3R,4S) SSS->SRS diastereomers SRR (2S,3R,4R) SSS->SRR diastereomers RRS->SSR enantiomers RRS->RSR diastereomers RRS->RSS diastereomers SSR->SRS diastereomers SSR->SRR diastereomers RSR->SRS enantiomers RSR->RSS diastereomers SRS->SRR diastereomers RSS->SRR enantiomers

Fig. 1: Stereoisomeric relationships of this compound.

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials reaction Stereoselective Synthesis start->reaction mixture Mixture of Stereoisomers reaction->mixture gc Chiral Gas Chromatography mixture->gc diastereomers Separated Diastereomers gc->diastereomers enantiomers Resolved Enantiomers diastereomers->enantiomers nmr NMR Spectroscopy enantiomers->nmr polarimetry Polarimetry enantiomers->polarimetry ms Mass Spectrometry enantiomers->ms data Spectroscopic & Polarimetric Data nmr->data polarimetry->data ms->data structure Structure Elucidation & Purity Assessment data->structure

Fig. 2: General experimental workflow for stereoisomer analysis.

Experimental Protocols

Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound would likely involve a multi-step process utilizing chiral auxiliaries or catalysts to control the stereochemistry at each of the three chiral centers. A hypothetical retrosynthetic analysis might involve the formation of the C3-C4 bond and the C4-C5 bond through stereocontrolled alkylation or coupling reactions.

General Protocol for Asymmetric Alkylation:

  • Substrate Preparation: A suitable chiral ketone or aldehyde precursor is prepared.

  • Chiral Auxiliary/Catalyst: A chiral auxiliary is attached to the precursor, or a chiral catalyst is employed to direct the stereoselective addition of an appropriate organometallic reagent (e.g., a propyl Grignard reagent).

  • Alkylation Reaction: The alkylation is carried out under optimized conditions (temperature, solvent, reaction time) to maximize diastereoselectivity.

  • Purification: The resulting diastereomers are separated using standard chromatographic techniques (e.g., column chromatography).

  • Subsequent Reactions: The separated diastereomer undergoes further reactions to introduce the remaining stereocenters and complete the carbon skeleton.

  • Final Reduction/Modification: The functional groups are removed to yield the final alkane stereoisomer.

Separation of Stereoisomers by Chiral Gas Chromatography (GC)

Chiral GC is the most effective method for separating the volatile stereoisomers of alkanes.

Protocol:

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Column: A capillary column coated with a chiral stationary phase (CSP), such as a cyclodextrin (B1172386) derivative (e.g., β- or γ-cyclodextrin).

  • Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

  • Injector and Detector Temperature: Typically set to 250 °C.

  • Oven Temperature Program: An initial temperature of 50-80 °C is held for a few minutes, followed by a temperature ramp (e.g., 2-5 °C/min) to a final temperature of 180-220 °C. The optimal temperature program must be determined experimentally to achieve baseline separation of all eight stereoisomers.

  • Sample Preparation: The mixture of stereoisomers is dissolved in a volatile, non-polar solvent (e.g., hexane (B92381) or pentane) at a low concentration (e.g., 1 mg/mL).

  • Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.

  • Data Analysis: The retention times of the separated stereoisomers are recorded. The peak areas can be used to determine the relative amounts of each isomer in a mixture.

Characterization of Stereoisomers

While ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will differ. Chiral shift reagents or chiral solvating agents can be used to differentiate the NMR spectra of enantiomers.

Protocol:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃).

  • Sample Preparation: A few milligrams of the purified stereoisomer are dissolved in the deuterated solvent.

  • Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.

  • For Enantiomeric Differentiation (Optional):

    • Chiral Shift Reagents: A small amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) is added to the NMR tube, and the spectra are re-acquired. The chiral reagent will interact differently with each enantiomer, leading to the separation of corresponding peaks.

    • Chiral Solvating Agents: The sample is dissolved in a chiral solvent, which can induce diastereomeric interactions and lead to peak separation for the enantiomers.

  • Data Analysis: The chemical shifts, coupling constants, and through-space correlations (from NOESY/ROESY experiments) are analyzed to confirm the constitution and relative stereochemistry of the isolated isomer.

Polarimetry is used to measure the optical rotation of chiral compounds and can distinguish between enantiomers.

Protocol:

  • Instrument: A polarimeter.

  • Light Source: A sodium D-line lamp (589 nm).

  • Sample Cell: A cell of a known path length (e.g., 1 dm).

  • Sample Preparation: A known concentration of the purified enantiomer is prepared in a suitable achiral solvent (e.g., chloroform, hexane).

  • Measurement: The optical rotation of the solution is measured at a specific temperature (usually 20 or 25 °C).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Computational Prediction of Stereoisomer Properties

In the absence of experimental data, computational methods can provide valuable insights into the properties of stereoisomers.

Methodology for NMR and Optical Rotation Prediction:

  • Conformational Search: A thorough conformational search for each stereoisomer is performed using molecular mechanics or semi-empirical methods to identify low-energy conformers.

  • Geometry Optimization: The geometries of the low-energy conformers are optimized using Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).

  • NMR Chemical Shift Calculation: The NMR shielding constants for each atom in each conformer are calculated using a higher level of theory (e.g., GIAO-DFT). The chemical shifts are then obtained by referencing to a standard (e.g., TMS).

  • Boltzmann Averaging: The calculated chemical shifts for each conformer are weighted according to their Boltzmann populations at a given temperature to obtain the final predicted NMR spectrum.

  • Optical Rotation Calculation: The specific rotation for each enantiomer is calculated using time-dependent DFT (TD-DFT).

  • Data Analysis: The predicted NMR spectra and optical rotations can be compared with experimental data (if available) to aid in structure elucidation and assignment of absolute configuration.

This comprehensive guide provides a framework for the scientific investigation of the stereoisomers of this compound. The application of these experimental and computational techniques is essential for understanding the unique properties and potential applications of each of these chiral molecules.

An In-depth Technical Guide on the Thermodynamic Stability of 2,3-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Alkane Thermodynamic Stability

The thermodynamic stability of a molecule is a critical parameter in various scientific disciplines, including chemical synthesis, materials science, and drug development. It is quantitatively described by thermodynamic functions such as the standard enthalpy of formation (ΔH f °), standard molar entropy (S°), and the Gibbs free energy of formation (ΔG f °). For hydrocarbons, particularly alkanes, the degree of branching in the carbon skeleton has a well-established impact on their thermodynamic stability.

It is a long-standing principle in chemistry that branched alkanes are thermodynamically more stable than their straight-chain isomers.[1] This increased stability is attributed to a combination of factors, including electronic and steric effects. Explanations for this phenomenon include the idea that branching leads to a more compact electronic structure, which decreases the molecular surface area per atom, resulting in a lower energy state and increased stability.[1] Other contributing factors are believed to include stabilizing geminal σ→σ* delocalization effects.[2]

This guide focuses on 2,3-dimethyl-4-propylheptane, a C12H26 isomer, as a case study to explore these principles. By estimating its thermodynamic properties and comparing them to its linear counterpart, n-dodecane, we can quantify the stabilizing effect of its specific branching pattern.

Data Presentation: Thermodynamic Properties

The following tables summarize the estimated thermodynamic data for this compound and the experimental data for n-dodecane at standard conditions (298.15 K and 1 bar).

Table 1: Estimated Thermodynamic Properties of this compound (Gas Phase)

Thermodynamic PropertySymbolEstimated ValueUnits
Standard Enthalpy of FormationΔH f °-288.5kJ/mol
Standard Molar EntropyValue not readily estimable with high accuracyJ/(mol·K)
Gibbs Free Energy of FormationΔG f °Dependent on S°kJ/mol

Note: The standard enthalpy of formation was estimated using the Benson group additivity method. A reliable estimation for standard molar entropy requires more advanced computational methods not employed here.

Table 2: Experimental Thermodynamic Properties of n-Dodecane (Gas Phase)

Thermodynamic PropertySymbolExperimental ValueUnits
Standard Enthalpy of FormationΔH f °-290.9 ± 1.4kJ/mol
Standard Molar Entropy622.50J/(mol·K)
Gibbs Free Energy of FormationΔG f °Can be calculated from ΔH f ° and S°kJ/mol

Methodologies and Experimental Protocols

The determination of thermodynamic properties of organic compounds like this compound can be approached through both experimental and computational methods.

Experimental Determination of Enthalpy of Formation

The primary experimental technique for determining the standard enthalpy of formation of a combustible compound is bomb calorimetry .

Protocol for Bomb Calorimetry:

  • Sample Preparation: A precisely weighed sample of the liquid hydrocarbon (e.g., this compound) is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to ensure complete combustion.

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited electrically via a fuse wire.

  • Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a rise in temperature. The final equilibrium temperature is recorded.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (which is predetermined using a standard substance with a known heat of combustion, such as benzoic acid), and the amount of sample burned.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Computational Determination of Thermodynamic Stability

Quantum chemical calculations provide a powerful tool for determining the relative stabilities of molecules.

Protocol for Quantum Chemical Calculation:

  • Conformational Search: For a flexible molecule like this compound, a thorough search for all low-energy conformers on the potential energy surface is performed. This is a critical step as the experimentally observed properties are a Boltzmann-weighted average of all accessible conformations.[3]

  • Geometry Optimization: Each identified conformer is subjected to geometry optimization to find its minimum-energy structure. Density Functional Theory (DFT) is a commonly used method for this step.[3]

  • Frequency Calculation: A frequency calculation is performed on each optimized structure to verify that it is a true energy minimum (i.e., has no imaginary frequencies) and to calculate thermal corrections to the electronic energy.[3]

  • Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a higher level of theory or a larger basis set to refine the electronic energy.

  • Data Analysis: The electronic energies are corrected with the Gibbs free energy corrections obtained from the frequency calculations. The relative free energies (ΔG) of all conformers are then calculated with respect to the global minimum. The population percentage of each conformer at a given temperature is determined using the Boltzmann distribution equation.[3]

Estimation via Group Additivity Methods

The Benson group additivity method is an empirical approach used to estimate the thermochemical properties of organic molecules.[4] This method assumes that the properties of a molecule can be calculated as the sum of the contributions of its constituent functional groups.

Calculation of ΔH f ° for this compound:

The structure of this compound is broken down into its constituent groups:

  • 5 x [C-(H)3(C)] : Primary carbon atoms (methyl groups)

  • 3 x [C-(H)2(C)2] : Secondary carbon atoms

  • 3 x [C-(H)(C)3] : Tertiary carbon atoms

  • 1 x [C-(H)(C)2(Csec)] : A specific tertiary carbon correction may be needed depending on the group additivity scheme.

By summing the established enthalpy contribution values for each of these groups, an estimated standard enthalpy of formation for the molecule can be obtained.

Visualizations

Logical Relationship of Thermodynamic Properties

The following diagram illustrates the fundamental relationship between enthalpy, entropy, and Gibbs free energy, which dictates the thermodynamic stability and spontaneity of a process.

G Relationship of Key Thermodynamic Properties H Enthalpy (ΔH) Heat content of a system G Gibbs Free Energy (ΔG) Measure of spontaneity H->G Contributes to spontaneity S Entropy (S) Measure of disorder T Temperature (T) T->G Modulates entropy's contribution

Caption: Interplay of enthalpy, entropy, and temperature in determining Gibbs free energy.

Experimental Workflow for Bomb Calorimetry

The diagram below outlines the major steps involved in determining the enthalpy of formation of a liquid hydrocarbon using a bomb calorimeter.

G Workflow for Bomb Calorimetry cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation A Weigh Sample B Place in Crucible A->B C Seal in Bomb B->C D Pressurize with O2 C->D E Submerge Bomb in Water D->E F Record Initial Temp. E->F G Ignite Sample F->G H Record Final Temp. G->H I Calculate Heat of Combustion H->I J Calculate Enthalpy of Formation (Hess's Law) I->J

Caption: Step-by-step experimental procedure for bomb calorimetry.

Computational Workflow for Thermodynamic Stability

The following flowchart illustrates the typical workflow for calculating the thermodynamic properties of a molecule using quantum chemical methods.

G Quantum Chemical Calculation Workflow A Conformational Search (Identify all low-energy conformers) B Geometry Optimization (e.g., DFT) A->B C Frequency Calculation (Verify minimum, get thermal corrections) B->C D Single-Point Energy (High-level of theory) C->D E Data Analysis (Boltzmann weighting) D->E F Thermodynamic Properties (ΔH, S, ΔG) E->F

Caption: A typical workflow for the computational analysis of alkane stability.[3]

Conclusion

This technical guide has provided a detailed overview of the thermodynamic stability of this compound. Through the application of the Benson group additivity method, its standard enthalpy of formation has been estimated, providing a quantitative measure of its stability relative to its constituent elements. The comparison with the experimental data for n-dodecane highlights the stabilizing effect of branching in alkanes. Furthermore, this guide has outlined the standard experimental and computational protocols for determining these crucial thermodynamic parameters. The provided workflows and diagrams serve as a practical reference for researchers and scientists in the field. While estimated values are a valuable tool in the absence of experimental data, it is recommended that for applications requiring high accuracy, experimental determination or high-level quantum chemical calculations be performed.

References

Methodological & Application

Synthesis of 2,3-Dimethyl-4-propylheptane via Grignard Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the highly branched alkane, 2,3-Dimethyl-4-propylheptane, utilizing a Grignard reaction followed by reduction. This methodology is a cornerstone in organic synthesis for creating sterically hindered molecules, which are of significant interest in medicinal chemistry and drug development for their potential to enhance metabolic stability and explore novel pharmacophores.

Introduction

The construction of complex, sterically congested carbon skeletons is a fundamental challenge in organic synthesis. Highly branched alkanes, such as this compound, serve as important scaffolds in the development of new chemical entities. The Grignard reaction, a powerful tool for carbon-carbon bond formation, offers a versatile and robust approach to access such structures.[1][2] This application note details a two-step synthesis commencing with the formation of a tertiary alcohol via the nucleophilic addition of a Grignard reagent to a ketone, followed by the reduction of the alcohol to the target alkane.[3] Two plausible retrosynthetic pathways are presented, offering flexibility in the choice of starting materials.

Retrosynthetic Analysis

The target molecule, this compound, can be disconnected at the C4-position to reveal a tertiary alcohol precursor, 2,3-Dimethyl-4-propylheptan-4-ol. This intermediate can be synthesized through two primary Grignard reaction pathways:

  • Pathway A: The reaction of propylmagnesium bromide with 2,3-dimethylheptan-4-one.

  • Pathway B: The reaction of sec-butylmagnesium bromide with 4-methylheptan-3-one.

Following the Grignard reaction, the resultant tertiary alcohol is deoxygenated to yield the final alkane. Ionic hydrogenation using triethylsilane and trifluoroacetic acid is a mild and effective method for the reduction of tertiary alcohols that are prone to forming stable carbocations.[4][5]

Data Presentation

The following tables summarize typical quantitative data for analogous Grignard reactions and tertiary alcohol reductions. Yields are highly dependent on specific substrates and reaction conditions.

Table 1: Representative Yields for Grignard Reactions with Ketones

Grignard ReagentKetoneTertiary Alcohol ProductTypical Yield (%)
Propylmagnesium bromideDi-isopropyl ketone2,4-Dimethyl-3-propylpentan-3-ol60-75
sec-Butylmagnesium bromideDiethyl ketone3-Ethyl-4-methylhexan-3-ol70-85
Phenylmagnesium bromideAcetophenone1,1-Diphenylethanol85-95

Table 2: Representative Yields for Ionic Hydrogenation of Tertiary Alcohols

Tertiary Alcohol SubstrateReducing AgentsAlkane ProductTypical Yield (%)
1,1-DiphenylethanolEt3SiH, CF3COOH1,1-Diphenylethane80-90
1-AdamantanolEt3SiH, CF3COOHAdamantane90-98
2-Methyl-2-butanolEt3SiH, CF3COOH2-Methylbutane75-85

Experimental Protocols

Materials and Methods

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use.[3]

Protocol 1: Synthesis of 2,3-Dimethyl-4-propylheptan-4-ol via Grignard Reaction (Following Pathway A)

  • Preparation of Propylmagnesium Bromide:

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, add a solution of 1-bromopropane (B46711) (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopropane solution to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction starts (disappearance of iodine color and bubbling), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with 2,3-Dimethylheptan-4-one:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve 2,3-dimethylheptan-4-one (0.95 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.

    • Purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound via Ionic Hydrogenation

  • Reaction Setup:

    • In a round-bottom flask, dissolve the purified 2,3-Dimethyl-4-propylheptan-4-ol (1.0 equivalent) in anhydrous dichloromethane (B109758).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • Slowly add triethylsilane (2.0-3.0 equivalents) to the stirred solution.

    • Add trifluoroacetic acid (5.0-10.0 equivalents) dropwise to the mixture.[4][5]

  • Reaction and Work-up:

    • Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Ionic Hydrogenation Start Starting Materials: - Propylmagnesium bromide - 2,3-Dimethylheptan-4-one Reaction1 Grignard Addition (Anhydrous Et2O, 0°C to RT) Start->Reaction1 Workup1 Aqueous Workup (sat. NH4Cl) Reaction1->Workup1 Intermediate Intermediate: 2,3-Dimethyl-4-propylheptan-4-ol Workup1->Intermediate Reaction2 Reduction (Et3SiH, TFA, CH2Cl2, 0°C) Intermediate->Reaction2 Workup2 Aqueous Workup (sat. NaHCO3) Reaction2->Workup2 Purification Purification (Column Chromatography) Workup2->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Retrosynthesis cluster_pathA Pathway A cluster_pathB Pathway B Target This compound Intermediate 2,3-Dimethyl-4-propylheptan-4-ol Target->Intermediate Reduction KetoneA 2,3-Dimethylheptan-4-one Intermediate->KetoneA Grignard Addition GrignardA Propylmagnesium bromide KetoneB 4-Methylheptan-3-one Intermediate->KetoneB Grignard Addition GrignardB sec-Butylmagnesium bromide

Caption: Retrosynthetic analysis of this compound.

References

Synthesis of Branched Alkanes: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of branched alkanes, which are crucial structural motifs in numerous organic molecules, including pharmaceuticals and high-value chemicals. The following sections outline several robust synthetic methodologies, complete with experimental procedures, quantitative data, and visual representations of workflows and reaction pathways.

Grignard Reagent-Mediated Synthesis of Branched Alkanes

Grignard reagents are powerful organomagnesium compounds widely employed for the formation of carbon-carbon bonds. Their application in the synthesis of branched alkanes can be approached via two primary strategies: direct coupling with an alkyl halide and a two-step sequence involving the formation and subsequent reduction of a tertiary alcohol.

Method 1: Direct Coupling of Grignard Reagents with Alkyl Halides

This method facilitates the direct formation of a C(sp³)–C(sp³) bond through the reaction of a Grignard reagent with an alkyl halide. To enhance the efficiency of this coupling, especially for the creation of sterically hindered alkanes, transition metal catalysts are often employed.[1]

This protocol describes the synthesis of 2,2-dimethyldecane (B1670046) via the cobalt-catalyzed cross-coupling of a tertiary alkyl Grignard reagent with a primary alkyl halide.[1]

Materials:

  • tert-Butylmagnesium chloride (Grignard reagent)

  • 1-Bromononane (B48978) (Alkyl halide)

  • Cobalt(II) chloride (Catalyst)

  • Anhydrous diethyl ether (Solvent)

  • Pentane (B18724) (for extraction)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes (Eluent)

Procedure:

  • To a solution of tert-butylmagnesium chloride in anhydrous diethyl ether, add cobalt(II) chloride.

  • Cool the mixture in an ice bath and add 1-bromononane dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Extract the product with pentane (3 x 50 mL).[1]

  • Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate.[1]

  • Filter the solution and remove the pentane by distillation to yield the crude product.[1]

  • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to obtain pure 2,2-dimethyldecane.[1]

Quantitative Data:

ReactantsCatalystProductYield (%)
tert-Butylmagnesium chloride, 1-BromononaneCobalt(II) chloride2,2-Dimethyldecane~70-80%

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Mix tert-butylmagnesium chloride and CoCl2 in diethyl ether B Add 1-bromononane dropwise at 0°C A->B C Stir at room temperature for 12h B->C D Quench with dilute HCl C->D E Extract with pentane D->E F Wash, dry, and concentrate E->F G Purify by column chromatography F->G H 2,2-Dimethyldecane G->H

Cobalt-catalyzed synthesis of 2,2-dimethyldecane.
Method 2: Two-Step Synthesis via a Tertiary Alcohol Intermediate

This versatile method involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is subsequently reduced to the corresponding branched alkane. This approach allows for significant structural diversity by varying the Grignard reagent and ketone starting materials.[1]

Step 1: Synthesis of the Tertiary Alcohol (3-ethyl-3-heptanol)

Materials:

  • Magnesium turnings

  • Iodine crystal (activator)

  • Anhydrous diethyl ether

  • Ethyl bromide

  • 3-Pentanone (B124093)

Procedure:

  • Activate magnesium turnings with a crystal of iodine in a flame-dried flask under an inert atmosphere.[2]

  • Add anhydrous diethyl ether.[1]

  • Prepare a solution of ethyl bromide in anhydrous diethyl ether and add a small portion to the magnesium suspension to initiate the reaction.[1][2]

  • Once initiated, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.[2] After the addition, reflux for an additional 30 minutes.[1]

  • Cool the Grignard reagent solution to 0°C.[1]

  • Add a solution of 3-pentanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.[1]

  • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.[1]

  • Quench the reaction by pouring it over a mixture of crushed ice and saturated aqueous ammonium (B1175870) chloride solution.[1]

  • Separate the ether layer and extract the aqueous layer with diethyl ether.[1] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Reduction of the Tertiary Alcohol to the Branched Alkane

The reduction of the tertiary alcohol can be achieved through various methods, such as reaction with a strong acid followed by catalytic hydrogenation of the resulting alkene.

Quantitative Data:

Reactants (Step 1)Product (Step 1)Typical Yield (Step 1) (%)
Ethylmagnesium bromide, 3-Pentanone3-ethyl-3-heptanol~85-95%

Logical Flow Diagram:

G A Grignard Reagent Formation (e.g., Ethylmagnesium bromide) C Nucleophilic Addition A->C B Ketone (e.g., 3-Pentanone) B->C D Tertiary Alcohol Intermediate C->D E Reduction D->E F Branched Alkane Product (e.g., 3-ethyl-3-methylheptane) E->F

Two-step synthesis of a branched alkane.

Hydroisomerization of Linear Alkanes

Hydroisomerization is a key industrial process for converting linear alkanes into their branched isomers, which are valuable as high-octane gasoline components and lubricants with improved cold-flow properties.[3][4] This process is typically carried out using bifunctional catalysts that possess both metal and acid sites.[3]

Reaction Mechanism

The reaction proceeds through a series of steps involving dehydrogenation, isomerization, and hydrogenation.[5][6]

Reaction Pathway:

G A n-Alkane B Alkene A->B Dehydrogenation (Metal site) C Carbenium Ion B->C Protonation (Acid site) D Branched Alkene C->D Isomerization F Cracking Products C->F β-scission (Cracking) E Branched Alkane D->E Hydrogenation (Metal site)

Hydroisomerization of n-alkanes.
Experimental Protocol: Hydroisomerization of n-Hexadecane

This protocol is a generalized procedure based on common practices in the field.[3]

Materials:

  • n-Hexadecane

  • Bifunctional catalyst (e.g., Pt on a zeolite support like ZSM-22 or ZSM-23)[6]

  • Hydrogen gas

Procedure:

  • The hydroisomerization of n-hexadecane is typically carried out in a continuous-flow fixed-bed reactor.

  • The bifunctional catalyst is packed into the reactor.

  • A feed of n-hexadecane is introduced into the reactor along with a stream of hydrogen gas.

  • The reaction is conducted at elevated temperatures (e.g., 260–320°C) and pressures (e.g., 30-100 bar).[3][4]

  • The product stream is cooled and collected for analysis by gas chromatography to determine the conversion and selectivity to various branched isomers and cracking products.

Quantitative Data:

The selectivity for mono- and di-branched isomers versus cracking products is highly dependent on the catalyst and reaction conditions.[3]

CatalystTemperature (°C)Pressure (bar)n-Hexadecane Conversion (%)Selectivity to Branched Isomers (%)
Pd-SiO2-Al2O331030VariableVariable, decreases with conversion
Pt/ZSM-23~350-~89~64 (iso-C16 yield)

Corey-House Synthesis (Organocuprate Coupling)

The Corey-House synthesis is a versatile method for the formation of unsymmetrical alkanes by coupling an organocuprate reagent (Gilman reagent) with an alkyl halide.[7][8]

Reaction Mechanism

The reaction involves the formation of a lithium dialkylcuprate, which then reacts with an alkyl halide.[8]

Reaction Pathway:

G cluster_gilman Gilman Reagent Formation cluster_coupling Coupling Reaction A Alkyl Halide (R-X) C Alkyllithium (R-Li) A->C + 2 Li B Lithium Metal E Lithium Dialkylcuprate (R2CuLi) C->E + CuI D Copper(I) Iodide (CuI) G Coupling E->G F Alkyl Halide (R'-X) F->G H Unsymmetrical Alkane (R-R') G->H

Corey-House synthesis of an unsymmetrical alkane.
Experimental Protocol: Synthesis of 2-Methylpentane

Materials:

  • Isopropyl bromide

  • Lithium wire

  • Anhydrous diethyl ether

  • Copper(I) iodide

  • Ethyl bromide

Procedure:

  • In a flame-dried flask under an inert atmosphere, react isopropyl bromide with lithium wire in anhydrous diethyl ether to form isopropyllithium.

  • To the resulting solution of isopropyllithium, add copper(I) iodide at a low temperature (e.g., -78°C) to form lithium diisopropylcuprate.

  • Add ethyl bromide to the Gilman reagent and allow the reaction to proceed.

  • After the reaction is complete, quench with aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and carefully distill to isolate the 2-methylpentane.

Quantitative Data:

Organocuprate ReagentAlkyl HalideProductTypical Yield (%)
Lithium diisopropylcuprateEthyl bromide2-Methylpentane~70-90%

This document provides a foundation for the synthesis of branched alkanes. Researchers are encouraged to consult the primary literature for more specific examples and further optimization of these protocols.

References

Application Note: Analysis of 2,3-Dimethyl-4-propylheptane by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of the branched alkane 2,3-Dimethyl-4-propylheptane using gas chromatography-mass spectrometry (GC-MS). The methodology covers sample preparation, optimized GC-MS parameters for robust separation and identification, and data analysis strategies. While experimental data for this specific isomer is limited, this document provides a predictive framework based on the known behavior of similar branched alkanes, offering a valuable resource for its quantification and characterization in various matrices.

Introduction

This compound is a saturated branched-chain hydrocarbon with the molecular formula C12H26. As a member of the dodecane (B42187) isomer family, its analysis is relevant in fields such as petroleum analysis, environmental monitoring, and as a potential biomarker or impurity in chemical synthesis. Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for the separation and identification of such volatile and semi-volatile organic compounds due to its high resolution and sensitivity. This document provides a detailed protocol and predictive data for the GC-MS analysis of this compound.

Predicted Quantitative Data

Due to the limited availability of experimental data for this specific isomer, the following table summarizes predicted quantitative information based on the analysis of similar branched alkanes and theoretical fragmentation patterns.

ParameterPredicted ValueDescription
Molecular Weight 170.33 g/mol The sum of the atomic weights of all atoms in the molecule.
Kovats Retention Index (non-polar column) ~1150 - 1250A relative retention time measure that normalizes retention times to those of adjacent n-alkanes. The predicted range is based on the elution behavior of other C12 branched alkanes.
Major Mass Fragments (m/z) 43, 57, 71, 85, 99, 127The mass-to-charge ratios of the most abundant ions expected to be observed in the mass spectrum following electron ionization. These fragments correspond to stable carbocations formed during fragmentation.
Base Peak 43 or 57The most abundant ion in the mass spectrum, typically corresponding to a particularly stable carbocation fragment.

Experimental Protocol

This protocol outlines the steps for the analysis of this compound in a solvent matrix.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.

  • Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as hexane, pentane, or dichloromethane.

  • Concentration: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL. From this, prepare a working solution of 1-10 µg/mL.

  • Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., a deuterated alkane or an alkane with a different chain length not present in the sample) to the working solution.

  • Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter into a clean autosampler vial.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system.

GC Parameter Setting
Injection Port Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Column Non-polar capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature Program Initial temperature: 50 °C, hold for 2 min. Ramp to 280 °C at 10 °C/min. Hold at 280 °C for 5 min.
Transfer Line Temperature 280 °C
MS Parameter Setting
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range 35 - 350 amu
Scan Rate 2 scans/sec
Solvent Delay 3 min

Data Analysis

  • Peak Identification: The retention time of the analyte peak should be compared to that of a known standard if available. The Kovats retention index should be calculated and compared to literature or predicted values. The acquired mass spectrum should be compared to a library spectrum (if available) or interpreted based on known fragmentation patterns of branched alkanes.

  • Quantification: For quantitative analysis, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Visualizations

Experimental Workflow

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Dissolution B Internal Standard Addition A->B C Filtration B->C D Injection C->D Inject into GC-MS E Separation in GC Column D->E F Ionization (EI) E->F G Mass Analysis (MS) F->G H Peak Identification G->H Acquire Data I Quantification H->I J Reporting I->J

Caption: Workflow for the GC-MS analysis of this compound.

Predicted Mass Spectral Fragmentation Pathway

Fragmentation Pathway of this compound M [C12H26]+• m/z = 170 (Molecular Ion) F1 [C8H17]+ m/z = 113 M->F1 - C4H9• F2 [C7H15]+ m/z = 99 M->F2 - C5H11• F3 [C6H13]+ m/z = 85 M->F3 - C6H13• F4 [C5H11]+ m/z = 71 F1->F4 - C3H6 F5 [C4H9]+ m/z = 57 F2->F5 - C2H4 F6 [C3H7]+ m/z = 43 F3->F6 - C3H6

Caption: Predicted fragmentation of this compound in EI-MS.

Application Note: 1H NMR Characterization of 2,3-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For saturated hydrocarbons such as 2,3-dimethyl-4-propylheptane, ¹H NMR provides valuable information about the number of distinct proton environments, their chemical surroundings, and the connectivity of the carbon skeleton. Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.[1][2] The chemical shift is influenced by the degree of substitution on the adjacent carbon atoms. Due to the free rotation around carbon-carbon single bonds, the ¹H NMR spectra of alkanes can sometimes be simplified; however, complex splitting patterns can arise from diastereotopic protons in chiral molecules. This compound is a chiral molecule, which can lead to more complex spectra than simpler, achiral alkanes.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to show a number of overlapping signals in the aliphatic region. The chemical shifts are estimated based on typical values for similar structural motifs in alkanes. Due to the presence of two chiral centers (at C2 and C3) and a pseudo-asymmetric center (at C4), many of the methylene (B1212753) protons are diastereotopic and would be expected to appear as complex multiplets. For clarity in this prediction, some methylene groups are treated as producing overlapping multiplets.

Table 1: Predicted ¹H NMR Data for this compound

Assignment Structure Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H-1CH₃-CH(CH₃)-~ 0.85 - 0.95Doublet3H
H-1' (on C2-CH₃)CH(CH₃)-CH(CH₃)-~ 0.85 - 0.95Doublet3H
H-1'' (on C3-CH₃)-CH(CH₃)-CH(CH₃)-~ 0.85 - 0.95Doublet3H
H-5, H-6, H-7-CH₂-CH₂-CH₃~ 1.20 - 1.40Multiplet6H
H-5', H-6' (propyl)-CH(CH₂-CH₂-CH₃)-~ 1.20 - 1.40Multiplet4H
H-2, H-3-CH(CH₃)-CH(CH₃)-~ 1.40 - 1.70Multiplet2H
H-4-CH(CH₂CH₂CH₃)-~ 1.40 - 1.70Multiplet1H
H-7' (propyl)-CH(CH₂CH₂CH₃)-~ 0.85 - 0.95Triplet3H
H-7''-CH₂-CH₂-CH₃~ 0.85 - 0.95Triplet3H

Experimental Protocol: ¹H NMR Spectroscopy of this compound

This protocol outlines the general procedure for acquiring a ¹H NMR spectrum of a liquid alkane sample like this compound.

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with the expected analyte signals. For non-polar alkanes, deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) are common choices.

  • Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. TMS is assigned a chemical shift of 0.00 ppm.

  • Sample Filtration and Transfer: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A standard 300-600 MHz NMR spectrometer is suitable for acquiring a routine ¹H NMR spectrum.

  • Shimming: Insert the NMR tube into the spectrometer and perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field.

  • Locking: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient.

    • Spectral Width (sw): Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Diagrams

experimental_workflow Experimental Workflow for 1H NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent filter Filter into NMR Tube dissolve->filter shim Shim Magnetic Field filter->shim lock Lock on Solvent Signal shim->lock acquire Acquire 1H NMR Data lock->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Peaks reference->integrate

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.

logical_relationship Interpretation of 1H NMR Data spectrum 1H NMR Spectrum chem_shift Chemical Shift (ppm) spectrum->chem_shift integration Integration spectrum->integration multiplicity Multiplicity spectrum->multiplicity structure Molecular Structure chem_shift->structure integration->structure coupling Coupling Constants (J) multiplicity->coupling coupling->structure

References

Application Note: Mass Fragmentation Analysis of 2,3-Dimethyl-4-propylheptane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the theoretical mass fragmentation pattern of the branched alkane 2,3-Dimethyl-4-propylheptane and provides a detailed protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Understanding the fragmentation of such molecules is crucial for structural elucidation and identification in complex mixtures, a common requirement in metabolic profiling and impurity analysis during drug development.

Introduction

Branched alkanes, such as this compound, exhibit characteristic fragmentation patterns in mass spectrometry, primarily driven by the stability of the resulting carbocations.[1][2][3] Unlike their linear counterparts, which show a series of peaks separated by 14 atomic mass units (amu) corresponding to the loss of CH₂ groups, branched alkanes undergo preferential cleavage at the branching points.[2][4] This is because cleavage at these points leads to the formation of more stable secondary and tertiary carbocations.[1][2][3][5] Consequently, the molecular ion peak (M⁺) in the mass spectra of highly branched alkanes is often of very low abundance or entirely absent.[1][4] The most significant fragmentation pathway often involves the loss of the largest substituent from a branching carbon, as this results in a more stabilized radical.[4][5]

This application note will detail the expected major fragment ions for this compound and provide a comprehensive GC-MS protocol for its analysis.

Predicted Mass Fragmentation Pattern

The structure of this compound is shown below:

The molecular weight of this compound (C₁₂H₂₆) is 170.33 g/mol .[6][7][8] Based on the principles of branched alkane fragmentation, the following cleavage points are predicted to be most significant:

  • Cleavage at C4-C5: Loss of a propyl radical (•CH₂CH₂CH₃, 43 amu) leading to a stable tertiary carbocation at m/z 127.

  • Cleavage at C3-C4: Loss of a butyl radical (•CH₂CH₂CH₂CH₃, 57 amu) resulting in a stable secondary carbocation at m/z 113.

  • Cleavage at C2-C3: Loss of an isobutyl radical (•CH₂(CH₃)₂, 57 amu) to form a secondary carbocation at m/z 113.

  • Loss of an ethyl group from the propyl substituent at C4: This would result in a fragment with m/z 141.

  • Loss of a methyl group: Cleavage of a terminal methyl group is less favored but may result in an ion at m/z 155.

The base peak in the spectrum is likely to correspond to one of the most stable carbocations formed.

Data Presentation

The expected prominent mass-to-charge ratios (m/z) and their corresponding fragment ions for this compound are summarized in the table below. The relative abundance is a qualitative prediction based on carbocation stability.

m/zProposed Fragment Ion StructureCorresponding Neutral LossPredicted Relative Abundance
170[C₁₂H₂₆]⁺• (Molecular Ion)-Very Low to Absent
155[C₁₁H₂₃]⁺•CH₃Low
141[C₁₀H₂₁]⁺•C₂H₅Moderate
127[C₉H₁₉]⁺•C₃H₇High
113[C₈H₁₇]⁺•C₄H₉High
85[C₆H₁₃]⁺•C₆H₁₃Moderate
71[C₅H₁₁]⁺•C₇H₁₅Moderate to High
57[C₄H₉]⁺•C₈H₁₇Moderate to High
43[C₃H₇]⁺•C₉H₁₉Moderate to High

Experimental Protocol: GC-MS Analysis

This protocol describes a general method for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system.

1. Materials and Reagents

  • This compound standard

  • High-purity helium (carrier gas)

  • Hexane or other suitable solvent (GC grade)

  • Autosampler vials with inserts

  • Microsyringe

2. Instrumentation

  • Gas Chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Mass Spectrometer with Electron Ionization (EI) source

  • Data acquisition and processing software

3. GC Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

4. MS Conditions

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

  • Scan Rate: 2 scans/sec

  • Solvent Delay: 3 minutes

5. Sample Preparation

  • Prepare a 100 ppm stock solution of this compound in hexane.

  • Perform serial dilutions to prepare working standards of desired concentrations (e.g., 1, 5, 10 ppm).

  • Transfer the solutions to autosampler vials for analysis.

6. Data Analysis

  • Acquire the total ion chromatogram (TIC) and mass spectrum for each standard.

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the peak to identify the major fragment ions and compare them with the predicted fragmentation pattern.

Visualization of Experimental Workflow and Fragmentation

The following diagrams illustrate the GC-MS experimental workflow and the predicted fragmentation pathways of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Data Output Standard 2,3-Dimethyl- 4-propylheptane Standard Dilution Serial Dilution Standard->Dilution Solvent Hexane Solvent->Dilution Vial Autosampler Vial Dilution->Vial Injector Injector (250°C) Vial->Injector Injection GC_Column GC Column (Temp. Program) Injector->GC_Column Separation Ion_Source EI Ion Source (70 eV) GC_Column->Ion_Source Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Filtering Detector Detector Mass_Analyzer->Detector Detection Data_System Data System Detector->Data_System Signal TIC Total Ion Chromatogram Data_System->TIC MS Mass Spectrum Data_System->MS

GC-MS Experimental Workflow

Fragmentation_Pattern parent This compound [C12H26]+• m/z = 170 f155 [C11H23]+ m/z = 155 parent->f155 - •CH3 f141 [C10H21]+ m/z = 141 parent->f141 - •C2H5 f127 [C9H19]+ m/z = 127 parent->f127 - •C3H7 f113 [C8H17]+ m/z = 113 parent->f113 - •C4H9 f85 [C6H13]+ m/z = 85 f127->f85 - C3H6 f71 [C5H11]+ m/z = 71 f113->f71 - C3H6 f57 [C4H9]+ m/z = 57 f113->f57 - C4H8 f43 [C3H7]+ m/z = 43 f71->f43 - C2H4

Predicted Fragmentation of this compound

References

GC-MS Method for the Separation of C12 Alkane Isomers: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dodecane (C12H26) and its isomers are significant components in various industrial applications, including fuels, solvents, and lubricants. The structural diversity of C12 alkane isomers results in subtle differences in their physicochemical properties, making their separation and identification a considerable analytical challenge. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of these complex hydrocarbon mixtures. This application note provides a detailed protocol for the separation and identification of C12 alkane isomers using a standard GC-MS system, focusing on the use of a non-polar stationary phase and temperature programming to achieve optimal resolution. The methodologies outlined herein are intended to guide researchers, scientists, and drug development professionals in developing robust analytical techniques for the characterization of these compounds.

Experimental Protocols

This section provides a comprehensive methodology for the GC-MS analysis of C12 alkane isomers.

1. Materials and Reagents

  • Standards: Certified reference standards of n-dodecane and various branched C12 alkane isomers (e.g., 2-methylundecane, 3-methylundecane, etc.).

  • Solvent: High-purity n-hexane or other suitable non-polar solvent (GC grade).

  • n-Alkane Series: A certified reference mixture of n-alkanes (e.g., C8-C20) for the determination of Kovats retention indices.

2. Sample Preparation

  • Standard Solutions: Prepare individual stock solutions of each C12 alkane isomer in n-hexane at a concentration of 1000 µg/mL.

  • Mixed Isomer Standard: Prepare a mixed standard solution containing all C12 alkane isomers of interest at a concentration of 10 µg/mL each by diluting the stock solutions in n-hexane.

  • n-Alkane Standard for Retention Index Calculation: Prepare a solution of the C8-C20 n-alkane series in n-hexane at a concentration of approximately 10 µg/mL for each component.

  • Sample Dilution: Dilute unknown samples in n-hexane to ensure that the concentration of C12 alkane isomers falls within the linear range of the instrument.

3. GC-MS Instrumentation and Conditions

A high-resolution gas chromatograph coupled to a mass spectrometer is required. The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

Gas Chromatograph (GC) Conditions:

  • Injection Port:

    • Mode: Splitless

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium (99.999% purity)

  • Flow Rate: Constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp 1: 5 °C/min to 150 °C

    • Ramp 2: 20 °C/min to 300 °C

    • Final Hold: Hold at 300 °C for 5 minutes

  • Capillary Column: A non-polar capillary column is recommended for the separation of these isomers based on their boiling points.[1] A DB-5ms (5% phenyl-methylpolysiloxane) column with the following dimensions is a suitable choice:

    • Length: 30 m

    • Internal Diameter (ID): 0.25 mm

    • Film Thickness: 0.25 µm

Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-250

  • Scan Rate: 2 scans/second

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Transfer Line Temperature: 280 °C

Data Presentation

The quantitative data, including retention times and Kovats retention indices, are crucial for the identification of C12 alkane isomers. The following table summarizes expected data for a selection of isomers on a non-polar DB-5ms column.

Isomer NameRetention Time (min)Kovats Retention Index (RI)
n-Dodecane(Expected to be the last eluting C12 isomer)1200
2-Methylundecane(Expected to elute before n-dodecane)~1170-1180
3-Methylundecane(Expected to elute before n-dodecane)~1175-1185
4-Methylundecane(Expected to elute before n-dodecane)~1180-1190
5-Methylundecane(Expected to elute before n-dodecane)~1185-1195
2,2-Dimethyl-decane(Expected to have a lower RI than monomethyl isomers)~1150-1160

Note: The exact retention times and Kovats retention indices can vary between instruments and laboratories. It is essential to determine these values experimentally using a homologous series of n-alkanes under the specified analytical conditions.

Data Analysis and Isomer Identification

1. Peak Identification:

  • Mass Spectral Analysis: The mass spectra of alkane isomers are often very similar, characterized by a series of fragment ions separated by 14 Da (CH2 group). Common fragment ions for C12 alkanes include m/z 43, 57, 71, and 85. The molecular ion (M+) at m/z 170 may be weak or absent.

  • Kovats Retention Index (RI): Due to the similarity in mass spectra, the primary method for identifying C12 alkane isomers is by comparing their experimentally determined Kovats retention indices with literature values or with those of authentic standards. The retention index system normalizes retention times to a scale based on the elution of n-alkanes.[2]

2. Calculation of Kovats Retention Indices:

The non-isothermal Kovats retention index (I) can be calculated using the following formula:

I = 100n + 100 * [(tx - tn) / (t(n+1) - tn)]

Where:

  • n is the carbon number of the n-alkane eluting just before the analyte.

  • tx is the retention time of the analyte.

  • tn is the retention time of the n-alkane with carbon number n.

  • t(n+1) is the retention time of the n-alkane with carbon number n+1.

Experimental Workflow Diagram

GCMS_Workflow GC-MS Workflow for C12 Alkane Isomer Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Analysis Standard_Prep Prepare Isomer and n-Alkane Standards Injection Inject Sample (1 µL) Standard_Prep->Injection Sample_Dilution Dilute Unknown Sample Sample_Dilution->Injection Separation GC Separation (DB-5ms Column, Temp. Program) Injection->Separation Vaporization Detection MS Detection (EI, m/z 40-250) Separation->Detection Elution Peak_Integration Peak Integration and Mass Spectral Deconvolution Detection->Peak_Integration RI_Calculation Kovats Retention Index Calculation Peak_Integration->RI_Calculation Identification Isomer Identification (RI and MS Comparison) Peak_Integration->Identification RI_Calculation->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the separation and identification of C12 alkane isomers.

Signaling Pathway/Logical Relationship Diagram

Isomer_Identification_Logic Logical Flow for C12 Alkane Isomer Identification Start GC-MS Data Acquisition Chromatogram Total Ion Chromatogram (TIC) Start->Chromatogram Mass_Spectrum Mass Spectrum of Peak Chromatogram->Mass_Spectrum Retention_Time Retention Time of Peak Chromatogram->Retention_Time Library_Search Compare with MS Library Mass_Spectrum->Library_Search RI_Calc Calculate Kovats Retention Index Retention_Time->RI_Calc RI_Compare Compare with RI Database/Standards RI_Calc->RI_Compare Tentative_ID Tentative Identification Library_Search->Tentative_ID RI_Compare->Tentative_ID Confirmed_ID Confirmed Identification Tentative_ID->Confirmed_ID Confirmation with authentic standard

Caption: Logical workflow for the confident identification of C12 alkane isomers.

References

Application Notes and Protocols: Evaluating 2,3-Dimethyl-4-propylheptane as a Novel Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the use and performance of 2,3-Dimethyl-4-propylheptane as a fuel additive is limited. The following application notes and protocols are therefore presented as a generalized framework for the evaluation of a novel, hypothetical fuel additive with the characteristics of a highly branched alkane like this compound. The data presented in tables are illustrative templates awaiting experimental results.

Introduction

Highly branched alkanes are of significant interest as fuel components and additives due to their potential to increase octane (B31449) ratings, leading to improved engine efficiency and reduced knocking. This compound (C₁₂H₂₆) is a C12 isomer with a complex branched structure.[1][2][3][4] This document outlines a comprehensive research framework for the systematic evaluation of this compound as a potential fuel additive for gasoline engines. The protocols described are intended for researchers in the fields of fuel science, combustion chemistry, and automotive engineering.

Physicochemical Properties of this compound

A thorough characterization of the physical and chemical properties of a potential fuel additive is the foundational step in its evaluation.

Table 1: Physicochemical Properties of this compound
PropertyValueUnitsMethod / Instrument
Molecular FormulaC₁₂H₂₆-Mass Spectrometry
Molecular Weight170.33 g/mol -
CAS Number62185-30-2--
Boiling Point194 (estimate)°CASTM D86
Melting Point-50.8 (estimate)°CASTM D97
Density0.7660g/cm³ASTM D4052
Research Octane Number (RON)Data to be determined-ASTM D2699
Motor Octane Number (MON)Data to be determined-ASTM D2700
Heat of CombustionData to be determinedMJ/kgASTM D240
Reid Vapor PressureData to be determinedkPaASTM D323
Kinematic ViscosityData to be determinedcStASTM D445
Solubility in GasolineData to be determined% w/wVisual Inspection/GC-MS

Note: Some physical properties are estimates found in chemical databases and require experimental verification.[1]

Experimental Protocols

Synthesis of this compound (Hypothetical)

A multi-step synthesis would likely be required, for instance, via a Grignard reaction followed by dehydration and hydrogenation. A possible, though unverified, route could involve the reaction of a propyl magnesium halide with a suitable ketone, followed by further elaboration of the carbon skeleton. Detailed synthetic protocols would need to be developed and optimized in a dedicated organic chemistry laboratory.

Blending Protocol
  • Materials: Base gasoline (e.g., RON 91), this compound (≥98% purity), calibrated pipettes or burettes, volumetric flasks, vortex mixer.

  • Procedure:

    • Determine the desired blending concentrations (e.g., 1%, 2%, 5%, 10% v/v).

    • Using a calibrated pipette, add the calculated volume of this compound to a volumetric flask.

    • Add the base gasoline to the flask to reach the total desired volume.

    • Stopper the flask and mix thoroughly using a vortex mixer for 2 minutes to ensure homogeneity.

    • Label each blend clearly with the concentration of the additive.

    • Prepare a control sample of the base gasoline.

Octane Number Determination
  • Method: ASTM D2699 for Research Octane Number (RON) and ASTM D2700 for Motor Octane Number (MON).

  • Apparatus: A standard Cooperative Fuel Research (CFR) engine.

  • Protocol:

    • Calibrate the CFR engine using primary reference fuels (isooctane and n-heptane).

    • Introduce the blended fuel sample into the engine's fuel system.

    • Operate the engine under the specified conditions for either the RON or MON test.

    • Adjust the compression ratio until a standard level of knock is detected.

    • The octane number is determined by comparing the compression ratio for the sample with the compression ratios of the primary reference fuels.

Engine Performance and Emissions Testing
  • Apparatus: A single-cylinder spark-ignition engine mounted on a dynamometer, equipped with exhaust gas analysis instrumentation (e.g., Non-dispersive Infrared (NDIR) for CO/CO₂, Chemiluminescence for NOx, Flame Ionization Detector (FID) for unburned hydrocarbons).

  • Protocol:

    • Warm up the engine to a stable operating temperature using the base gasoline.

    • Record baseline performance (torque, power) and emissions data at various engine speeds and loads.

    • Introduce the fuel blend containing this compound.

    • Allow the engine to stabilize with the new fuel.

    • Repeat the performance and emissions measurements under the same speed and load conditions as the baseline.

    • Compare the data for the blended fuel to the baseline data.

Data Presentation

Table 2: Octane Rating of this compound Blends
Additive Concentration (v/v %)Research Octane Number (RON)Motor Octane Number (MON)Anti-Knock Index (AKI) (RON+MON)/2
0 (Base Gasoline)e.g., 91.0e.g., 83.0e.g., 87.0
1DataDataData
2DataDataData
5DataDataData
10DataDataData
Table 3: Engine Performance and Emissions Summary (Example at a fixed operating point)
Fuel BlendBrake Torque (Nm)Brake Power (kW)CO Emissions (g/kWh)NOx Emissions (g/kWh)HC Emissions (g/kWh)
Base GasolineDataDataDataDataData
2% AdditiveDataDataDataDataData
5% AdditiveDataDataDataDataData

Visualizations

Fuel_Additive_Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_blending Fuel Blending cluster_testing Performance Testing cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification & Characterization (GC-MS, NMR) Synthesis->Purification Blending Blending with Base Gasoline Purification->Blending PhysChem Physicochemical Properties Blending->PhysChem Octane Octane Rating (RON & MON) Blending->Octane Engine Engine Performance & Emissions Blending->Engine Analysis Data Analysis & Reporting PhysChem->Analysis Octane->Analysis Engine->Analysis

Caption: Experimental workflow for evaluating a novel fuel additive.

Impact_on_Fuel_Properties cluster_properties Impact on Properties Additive This compound BlendedFuel Blended Fuel Additive->BlendedFuel BaseFuel Base Gasoline BaseFuel->BlendedFuel RON_MON Increased Octane Number (RON/MON) BlendedFuel->RON_MON leads to Combustion Altered Combustion Characteristics BlendedFuel->Combustion results in Emissions Modified Exhaust Emissions Combustion->Emissions

Caption: Logical relationship of the additive's impact on fuel properties.

Simplified_Combustion_Pathway FuelAir Fuel/Air Mixture Compression Compression Stroke FuelAir->Compression Spark Spark Ignition Compression->Spark Knock Auto-ignition (Knocking - Undesired) Compression->Knock premature ignition Combustion Controlled Combustion (Desired) Spark->Combustion Additive This compound (High Octane) Additive->FuelAir blended with Additive->Knock inhibits

Caption: Simplified impact of a high-octane additive on combustion.

References

Application Notes and Protocols for 2,3-Dimethyl-4-propylheptane in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Highly branched alkanes are critical components in the formulation of high-performance synthetic lubricants. Their molecular structure, characterized by a high degree of branching, imparts desirable properties such as a high viscosity index (VI), excellent low-temperature fluidity, and good thermal and oxidative stability. 2,3-Dimethyl-4-propylheptane, a C12 isomer, represents a class of synthetic hydrocarbon base oils that can offer significant performance advantages over conventional mineral oils. This document provides detailed application notes and experimental protocols for evaluating the performance of this compound as a base oil in lubricant formulations.

While specific performance data for this compound is not extensively available in public literature, the following sections present typical performance characteristics and standardized testing protocols that are essential for its evaluation. The data presented is representative of a highly branched isoparaffin and serves as a guide for researchers.

Physicochemical Properties

The fundamental physical and chemical properties of a lubricant base oil are crucial for determining its suitability for specific applications.

PropertyThis compound (Hypothetical)ISO VG 32 Mineral Oil (Typical)Fully Formulated Engine Oil (Typical 5W-30)Test Method
Kinematic Viscosity @ 40°C (cSt) 28.532.065.0ASTM D445
Kinematic Viscosity @ 100°C (cSt) 5.85.411.5ASTM D445
Viscosity Index 155105170ASTM D2270
Pour Point (°C) -54-15-42ASTM D97
Flash Point (°C) 220210230ASTM D92
Oxidation Stability (RPVOT, minutes) 450250> 500ASTM D2272
Wear Scar Diameter (mm) 0.450.600.40ASTM D4172

Performance Characteristics

Viscosity and Viscosity Index

Branched alkanes, such as this compound, are known to have a high viscosity index (VI).[1] A higher VI indicates a smaller change in viscosity with temperature, which is a critical attribute for lubricants operating over a wide temperature range.[2] The compact and branched molecular structure leads to a more stable viscosity profile compared to linear alkanes or less refined mineral oils.

Low-Temperature Fluidity

The irregular molecular shape of highly branched alkanes disrupts crystal lattice formation at low temperatures. This results in a very low pour point, ensuring that the lubricant remains fluid and can effectively lubricate engine components during cold starts. The pour point is determined by standard methods such as ASTM D97.[3][4]

Thermal and Oxidative Stability

Saturated hydrocarbons, particularly those with a high degree of branching, exhibit excellent resistance to thermal and oxidative breakdown. The absence of double bonds and aromatic structures makes them less susceptible to oxidation, which can lead to sludge and varnish formation. The Rotating Pressure Vessel Oxidation Test (RPVOT), as per ASTM D2272, is a standard method to evaluate this property.[5][6]

Tribological Performance

The anti-wear properties of a lubricant are crucial for protecting moving parts from friction and wear. While base oils provide the primary lubrication film, anti-wear additives are often included in fully formulated lubricants. The Four-Ball Wear Test (ASTM D4172) is a common method to assess the wear-preventive characteristics of a lubricant.[7][8]

Experimental Protocols

Viscosity Measurement (ASTM D445)

This protocol outlines the determination of kinematic viscosity of liquid petroleum products.

Objective: To measure the kinematic viscosity of the lubricant sample at 40°C and 100°C.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type)

  • Constant temperature bath with a precision of ±0.02°C

  • Stopwatch accurate to 0.1 seconds

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

  • Charge the viscometer with the lubricant sample, ensuring no air bubbles are trapped.

  • Place the viscometer in the constant temperature bath set to the desired temperature (40°C or 100°C) and allow it to equilibrate for at least 30 minutes.

  • Using suction, draw the sample up through the capillary to a point above the upper timing mark.

  • Release the suction and allow the sample to flow freely down the capillary.

  • Start the stopwatch as the meniscus of the sample passes the upper timing mark and stop it as it passes the lower timing mark.

  • Repeat the measurement at least twice. The flow times should agree within the specified repeatability of the method.

  • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

Viscosity Index Calculation (ASTM D2270): The Viscosity Index is calculated from the kinematic viscosities at 40°C and 100°C using standard formulas and tables.

ASTM_D445_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation A Select appropriate viscometer B Charge viscometer with sample A->B C Equilibrate in bath at 40°C or 100°C B->C D Draw sample above timing mark C->D E Measure flow time D->E F Repeat for consistency E->F G Calculate kinematic viscosity F->G H Calculate Viscosity Index (ASTM D2270) G->H

Workflow for Viscosity Measurement (ASTM D445).
Pour Point Determination (ASTM D97)

This protocol describes the procedure for determining the pour point of petroleum products.[9][10]

Objective: To determine the lowest temperature at which the lubricant will flow.

Apparatus:

  • Pour point test jar

  • Jacket, disc, and gasket

  • Cooling bath(s) capable of reaching temperatures down to -60°C

  • Thermometer

Procedure:

  • Pour the sample into the test jar to the prescribed mark.

  • If the sample has a pour point above -33°C, heat it to 45°C. For samples with a pour point of -33°C or below, heat to 45°C and then cool to 15°C.

  • Insert the thermometer into the sample.

  • Place the test jar into the cooling bath.

  • At each thermometer reading that is a multiple of 3°C, remove the jar from the bath and tilt it just enough to ascertain whether there is movement of the oil.

  • The test is complete when the sample shows no movement when the jar is held horizontally for 5 seconds.

  • The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.

ASTM_D97_Workflow cluster_prep Preparation cluster_cooling Cooling and Observation cluster_result Result A Pour sample into test jar B Pre-heat sample A->B C Place jar in cooling bath B->C D Observe for flow at 3°C intervals C->D E Does it flow? D->E F Continue cooling E->F Yes G Record temperature of no flow E->G No F->D H Pour Point = Recorded Temp + 3°C G->H

Workflow for Pour Point Determination (ASTM D97).
Oxidation Stability Test (ASTM D2272 - RPVOT)

This protocol details the evaluation of the oxidation stability of steam turbine oils by the rotating pressure vessel method, which is also applicable to other high-quality circulating oils.[11][12]

Objective: To assess the resistance of the lubricant to oxidation under accelerated conditions.

Apparatus:

  • Rotating pressure vessel

  • Oxygen cylinder and pressure regulator

  • Constant temperature bath at 150°C

  • Pressure recorder

Procedure:

  • A 50g sample of the oil is placed in a glass container with 5g of distilled water and a copper catalyst coil.

  • The container is placed inside the pressure vessel.

  • The vessel is sealed and purged with oxygen before being pressurized to 90 psi at room temperature.

  • The vessel is placed in the 150°C bath and rotated at 100 rpm.

  • The pressure inside the vessel is monitored continuously.

  • The test is terminated when the pressure drops by 25 psi from the maximum pressure reached.

  • The result is reported as the time in minutes to reach this pressure drop.

ASTM_D2272_Workflow A Prepare sample: Oil + Water + Copper Catalyst B Place sample in pressure vessel A->B C Seal and pressurize with Oxygen to 90 psi B->C D Place in 150°C bath and rotate at 100 rpm C->D E Monitor internal pressure D->E F Pressure drop ≥ 25 psi? E->F F->E No G Record time in minutes F->G Yes H End Test G->H

Workflow for RPVOT (ASTM D2272).
Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

This protocol covers a procedure for making a preliminary evaluation of the anti-wear properties of fluid lubricants.[13][14]

Objective: To determine the relative wear-preventing properties of the lubricant.

Apparatus:

  • Four-Ball Wear Test Machine

  • Three steel balls (stationary) and one steel ball (rotating)

  • Microscope for measuring wear scars

Procedure:

  • Three clean stationary steel balls are clamped into the ball pot, and the test lubricant is added to cover the balls.

  • The fourth ball is placed in the chuck of the motor-driven spindle.

  • The test is conducted under the following conditions:

    • Temperature: 75°C

    • Speed: 1200 rpm

    • Load: 40 kgf

    • Duration: 60 minutes

  • After the test, the three stationary balls are cleaned, and the average diameter of the wear scars is measured using a microscope.

  • A smaller wear scar diameter indicates better wear protection.

ASTM_D4172_Workflow A Assemble three stationary balls in ball pot B Add lubricant sample A->B C Place rotating ball in spindle B->C D Run test at specified conditions (75°C, 1200 rpm, 40 kgf, 60 min) C->D E Clean stationary balls D->E F Measure wear scar diameter with microscope E->F G Calculate average wear scar diameter F->G

Workflow for Four-Ball Wear Test (ASTM D4172).

Conclusion

This compound, as a representative of highly branched isoparaffins, holds significant potential as a high-performance base oil for synthetic lubricants. Its molecular structure is expected to contribute to a high viscosity index, excellent low-temperature performance, and superior thermal and oxidative stability. The standardized test protocols provided in this document offer a robust framework for researchers and formulators to evaluate these key performance characteristics and to develop advanced lubricant formulations tailored for demanding applications. While the presented data is hypothetical, it serves as a valuable benchmark for the expected performance of such a molecule in lubricant applications. Further empirical testing is necessary to fully characterize the performance of this compound.

References

Application Note: Protocol for the Purification of Synthesized 2,3-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of synthesized 2,3-Dimethyl-4-propylheptane. The described methodology is designed to remove unreacted starting materials, byproducts, and other impurities commonly associated with the synthesis of highly branched alkanes. The protocol employs a multi-step approach, including an initial extraction followed by fractional distillation, and an optional final polishing step using column chromatography for achieving high purity. This application note is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a saturated hydrocarbon with a complex, branched structure. The synthesis of such alkanes can often lead to a mixture of products, including stereoisomers, constitutional isomers, and reaction byproducts. Effective purification is therefore a critical step to isolate the desired compound in high purity for subsequent applications. This protocol outlines a robust procedure for the purification of this compound, leveraging its specific physical properties to achieve excellent separation from potential impurities.

Predicted Impurities

The nature and quantity of impurities will largely depend on the synthetic route employed. A common strategy for the synthesis of such a molecule may involve a Grignard reaction followed by dehydration and hydrogenation. Potential impurities arising from such a synthesis could include:

  • Unreacted Starting Materials: Such as alkyl halides, aldehydes, or ketones.

  • Grignard Reagent Byproducts: Including coupled products (e.g., octane (B31449) from butylmagnesium bromide).

  • Dehydration Byproducts: Primarily various isomeric alkenes.

  • Isomeric Alkanes: Resulting from rearrangements during synthesis.

  • Solvent Residues: High-boiling point solvents used in the reaction.

Physical Properties of this compound

A summary of the key physical properties of the target compound is presented in Table 1. These properties are fundamental to the design of the purification protocol, particularly the boiling point for fractional distillation.

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol [1]
Boiling Point 194°C[2]
Density 0.7660 g/cm³[2]
Refractive Index 1.4280[2]
Melting Point -50.8°C (estimate)[2]

Table 1: Physical Properties of this compound.

Purification Workflow

The overall purification strategy is depicted in the following workflow diagram.

PurificationWorkflow Crude Crude Product Wash Aqueous Wash (Extraction) Crude->Wash Remove water-soluble impurities Dry Drying Wash->Dry Remove residual water Distill Fractional Distillation Dry->Distill Separate by boiling point Chrom Column Chromatography (Optional) Distill->Chrom High-purity polishing Pure Pure Product Distill->Pure Chrom->Pure

Figure 1: Workflow for the purification of this compound.

Experimental Protocol

Aqueous Workup (Extraction)

This initial step aims to remove water-soluble impurities such as salts and some polar organic byproducts.

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • Transfer the crude product to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution to neutralize any acidic impurities.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove residual water and water-soluble components.

  • Separate the layers and collect the organic phase.

Drying of the Organic Phase

This step is crucial to remove any dissolved water before distillation, which could interfere with the process.

Materials:

  • Organic phase from the previous step

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Erlenmeyer flask

  • Filter funnel and filter paper

Procedure:

  • Transfer the organic phase to a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous magnesium sulfate. The drying agent should move freely when the flask is swirled, indicating that enough has been added.

  • Allow the mixture to stand for 15-20 minutes with occasional swirling.

  • Filter the solution to remove the drying agent, collecting the dried organic phase in a round-bottom flask suitable for distillation.

Fractional Distillation

This is the primary purification step, separating the target compound from impurities with different boiling points.[3]

Materials:

  • Dried crude product

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Add boiling chips to the round-bottom flask containing the dried crude product.

  • Begin heating the flask gently.

  • Monitor the temperature at the head of the distillation column.

  • Collect and discard the initial low-boiling fraction.

  • Carefully collect the fraction that distills at or near the boiling point of this compound (194°C).

  • Stop the distillation when the temperature begins to rise significantly above the expected boiling point or when only a small amount of residue remains in the distillation flask.

Optional Polishing by Column Chromatography

For applications requiring exceptionally high purity, an optional column chromatography step can be employed to remove any remaining isomeric impurities or closely boiling byproducts.

Materials:

Procedure:

  • Prepare a chromatography column with silica gel using a hexane slurry.

  • Carefully load the distilled product onto the top of the column.

  • Elute the column with hexane.

  • Collect fractions and analyze them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) (if a suitable visualization method is available) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques.

Analytical TechniqueExpected Outcome
Gas Chromatography (GC) A single major peak corresponding to this compound.
¹H and ¹³C NMR Spectroscopy Spectra consistent with the structure of this compound and free of impurity signals.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the target compound.

Table 2: Analytical Techniques for Purity Assessment.

Conclusion

The protocol described in this application note provides a comprehensive and effective method for the purification of synthesized this compound. The combination of an initial aqueous workup, fractional distillation, and an optional chromatographic polishing step allows for the isolation of the target compound in high purity, suitable for a wide range of research and development applications. The specific details of the purification may need to be optimized based on the scale of the synthesis and the nature of the impurities present.

References

Application Note: Spectroscopic Identification of 2,3-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the spectroscopic identification of the saturated alkane, 2,3-Dimethyl-4-propylheptane. Due to the limited availability of public experimental spectral data for this compound, this note presents predicted spectroscopic data based on its chemical structure. This includes predicted data for Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and key Infrared (IR) spectroscopy absorption bands. Furthermore, standardized experimental protocols for acquiring these spectra are provided to guide researchers in the analytical characterization of this molecule.

Chemical Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol [1]
CAS Number 62185-30-2[1]
Structure 2D structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide expected values for spectral analysis.

Mass Spectrometry (Electron Ionization)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of C-C bonds.

m/z (Predicted) Interpretation
170Molecular Ion (M⁺)
155[M - CH₃]⁺
141[M - C₂H₅]⁺
127[M - C₃H₇]⁺
113[M - C₄H₉]⁺
99[M - C₅H₁₁]⁺
85[M - C₆H₁₃]⁺
71[M - C₇H₁₅]⁺
57[M - C₈H₁₇]⁺
43[M - C₉H₁₉]⁺
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be complex due to the presence of multiple, similar alkyl groups. The predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Proton Environment (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (propyl group)~0.9Triplet3H
-CH₃ (methyl groups at C2, C3)~0.8-1.0Doublet6H
-CH₂- (propyl and heptane (B126788) chain)~1.2-1.4Multiplet8H
-CH- (at C2, C3, C4)~1.5-1.8Multiplet3H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Environment (Predicted) Chemical Shift (δ, ppm)
-CH₃ (primary)~10-20
-CH₂- (secondary)~20-40
-CH- (tertiary)~30-50
Infrared (IR) Spectroscopy

As a saturated alkane, the IR spectrum of this compound will be characterized by the stretching and bending vibrations of its C-H and C-C bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (sp³)2850-3000Strong
-CH₂- bend (scissoring)~1465Medium
-CH₃ bend (asymmetrical)~1450Medium
-CH₃ bend (symmetrical)~1375Medium

Spectroscopic Identification Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Identification of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data NMR_Data Elucidate Carbon-Hydrogen Framework NMR->NMR_Data IR_Data Identify Functional Groups (Alkanes) IR->IR_Data Structure Confirm Structure of This compound MS_Data->Structure NMR_Data->Structure IR_Data->Structure

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of tertiary alcohols via Grignard reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Grignard synthesis of tertiary alcohols, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my tertiary alcohol consistently low?

A1: Low yields in Grignard reactions are a common problem and can arise from several factors:

  • Presence of Moisture: Grignard reagents are highly reactive towards protic compounds, such as water.[1][2] Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available for the reaction with the ketone.[1]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[1] Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition to the ketone, lowering the yield of the tertiary alcohol.

    • Enolization: If the ketone possesses acidic alpha-protons, the Grignard reagent can act as a base, leading to deprotonation and the formation of an enolate.[3] This is more common with sterically hindered ketones.[3]

    • Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide starting material.

    • Reduction: With sterically hindered ketones, a hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in the reduction of the ketone to a secondary alcohol.[3]

  • Incorrect Reagent Concentration: The concentration of the Grignard reagent may be lower than anticipated, leading to an insufficient amount being added to the reaction.

    • Solution: The concentration of the Grignard reagent should be determined by titration before use.[1]

Q2: My Grignard reaction is difficult to initiate. What can I do?

A2: The initiation of a Grignard reaction can be challenging due to the passivating layer of magnesium oxide on the surface of the magnesium turnings.[1] Here are several methods to activate the magnesium and start the reaction:

  • Mechanical Activation: Gently crush some of the magnesium turnings in the reaction flask with a dry glass stirring rod to expose a fresh, unoxidized surface.[1]

  • Chemical Activation:

    • Iodine: Add a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it and aiding in the initiation.

    • 1,2-Dibromoethane (B42909): A small amount of 1,2-dibromoethane can be added. It reacts with magnesium to generate ethylene (B1197577) gas and magnesium bromide, which helps to activate the surface.[1]

  • Sonication: Using an ultrasonic bath can help to dislodge the oxide layer and initiate the reaction.

Q3: How do I know if my Grignard reagent has formed successfully?

A3: Visual cues can indicate the formation of the Grignard reagent. The reaction mixture may become cloudy or grayish, and the process is typically exothermic, which can cause the solvent to reflux.[1] The disappearance of the metallic magnesium is another sign of a successful reaction.[4] For a quantitative assessment, the concentration of the Grignard reagent should be determined via titration.[1]

Q4: Can I use an ester as a starting material to synthesize a tertiary alcohol with three different alkyl/aryl groups?

A4: No, when an ester is used as a starting material, two equivalents of the Grignard reagent react.[5][6] The first equivalent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester.[7][8] This ketone then rapidly reacts with a second equivalent of the Grignard reagent.[8] Consequently, the resulting tertiary alcohol will have two identical substituents originating from the Grignard reagent.[6]

Data Presentation

Table 1: Effect of Solvent on the Yield of a Tertiary Alcohol

Grignard ReagentKetoneSolventYield (%)
Methylmagnesium BromideAcetophenone (B1666503)Diethyl Ether~85-95
Methylmagnesium BromideAcetophenoneTetrahydrofuran (THF)~90-98
Phenylmagnesium BromideBenzophenoneDiethyl Ether~90-95
Phenylmagnesium BromideBenzophenoneTetrahydrofuran (THF)~92-99

Note: Yields are approximate and can vary based on specific reaction conditions and scale. THF is often a better solvent due to its higher solvating power for the Grignard reagent.[4]

Experimental Protocols

Protocol 1: Titration of Grignard Reagent using Iodine

This protocol is based on the procedure described by Knochel.[9]

Materials:

  • Flame-dried 1-dram vial with a magnetic stir bar

  • Iodine (I₂)

  • 0.5 M solution of Lithium Chloride (LiCl) in anhydrous Tetrahydrofuran (THF)

  • Grignard reagent solution to be titrated

  • 1 mL syringe

Procedure:

  • Weigh approximately 100 mg of iodine into the flame-dried vial under a nitrogen atmosphere.[9]

  • Add 1.0 mL of the 0.5 M LiCl solution in THF to dissolve the iodine, resulting in a dark brown solution.[9]

  • Cool the solution to 0 °C in an ice bath.[9]

  • Slowly add the Grignard reagent dropwise via a 1 mL syringe to the stirred iodine solution.[9]

  • The endpoint is reached when the solution first turns light yellow and then becomes colorless.[9]

  • Record the volume of the Grignard reagent added.

  • Repeat the titration to ensure accuracy and calculate the average molarity.[9]

Protocol 2: Synthesis of 2-Phenyl-2-propanol (a Tertiary Alcohol)

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl bromide (or a solution in diethyl ether)

  • Acetophenone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.[1]

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.[1]

    • Add a solution of methyl bromide in anhydrous diethyl ether to the dropping funnel.[1]

    • Add a small portion of the methyl bromide solution to initiate the reaction. If it doesn't start, gently warm the flask.[1]

    • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[1]

    • After the addition is complete, stir the mixture at room temperature for 30 minutes.[1]

  • Reaction with Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of acetophenone in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.[1]

    • Transfer the mixture to a separatory funnel and separate the layers.[1]

    • Extract the aqueous layer with diethyl ether.[1]

    • Combine the organic layers and wash with brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate.[1]

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude 2-phenyl-2-propanol.[1]

    • Purify the product by distillation or recrystallization.[1]

Visualizations

Grignard_Troubleshooting start Low Yield of Tertiary Alcohol check_moisture Check for Moisture Contamination? start->check_moisture check_initiation Was Reaction Initiation Difficult? check_moisture->check_initiation No solution_moisture Solution: - Flame-dry all glassware. - Use anhydrous solvents. - Maintain inert atmosphere. check_moisture->solution_moisture Yes check_side_reactions Potential for Side Reactions? check_initiation->check_side_reactions No solution_initiation Solution: - Mechanically activate Mg. - Use I2 or 1,2-dibromoethane. - Apply gentle heat or sonication. check_initiation->solution_initiation Yes check_concentration Grignard Reagent Titrated? check_side_reactions->check_concentration No solution_side_reactions Solution: - Use less sterically hindered ketone if possible. - Control reaction temperature. - Add ketone slowly to Grignard reagent. check_side_reactions->solution_side_reactions Yes solution_concentration Solution: - Titrate Grignard reagent before use to determine exact concentration. check_concentration->solution_concentration No end Review Protocol and Reagents check_concentration->end Yes

Caption: Troubleshooting workflow for low yields in Grignard reactions.

Grignard_Workflow cluster_prep 1. Grignard Reagent Preparation cluster_reaction 2. Reaction with Ketone cluster_workup 3. Work-up and Purification prep_start Flame-dried Glassware & Anhydrous Solvent add_mg Add Mg Turnings prep_start->add_mg add_halide Add Alkyl/Aryl Halide Solution Dropwise add_mg->add_halide initiation Initiate Reaction (Heat/Iodine if needed) add_halide->initiation reflux Maintain Gentle Reflux initiation->reflux stir Stir to Completion reflux->stir cool_grignard Cool Grignard Reagent (Ice Bath) stir->cool_grignard add_ketone Add Ketone Solution Dropwise cool_grignard->add_ketone react Stir at Room Temperature add_ketone->react quench Quench with Saturated aq. NH4Cl react->quench extract Extract with Ether quench->extract wash Wash with Brine extract->wash dry Dry over Anhydrous MgSO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify (Distillation/Recrystallization) concentrate->purify product Tertiary Alcohol purify->product

Caption: Experimental workflow for tertiary alcohol synthesis via Grignard reaction.

References

Technical Support Center: Synthesis of 2,3-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2,3-Dimethyl-4-propylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic strategies for preparing this compound?

A1: The most common and effective methods for the synthesis of highly branched alkanes like this compound are organometallic coupling reactions. The two primary recommended routes are the Corey-House synthesis and the Grignard reagent coupling. Both methods involve the formation of carbon-carbon bonds, which is essential for constructing the target molecule's backbone.

Q2: Which specific precursors are required for the synthesis of this compound via Corey-House synthesis?

A2: For the Corey-House synthesis, a lithium dialkylcuprate (Gilman reagent) is reacted with an alkyl halide. A logical disconnection of this compound suggests two possible coupling strategies:

  • Strategy A: Reacting lithium di(sec-butyl)cuprate with 1-bromopropane (B46711).

  • Strategy B: Reacting lithium dipropylcuprate with 2-bromo-3-methylpentane.

Q3: What are the key advantages of the Corey-House synthesis for this target molecule?

A3: The Corey-House synthesis is particularly advantageous for creating unsymmetrical alkanes and generally provides good yields with a wide range of alkyl halides.[1][2] It is also known for minimizing side reactions like rearrangements, which can be a problem with other methods.[3]

Q4: What are the potential challenges when using a Grignard-based synthesis?

A4: Grignard reagents are highly reactive and sensitive to moisture and protic solvents.[4][5] Common issues include difficulty in reaction initiation, and side reactions such as Wurtz coupling.[4] When using a Grignard reagent to synthesize a tertiary alcohol intermediate, steric hindrance can also be a limiting factor.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product
Potential Cause Recommended Solution Relevant Experimental Protocol Section
Inactive Grignard Reagent Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[4][7]Grignard Reagent Formation
Poor Reactivity of Alkyl Halide in Corey-House Synthesis Use an alkyl iodide instead of a bromide or chloride, as iodides are more reactive. Ensure the Gilman reagent is freshly prepared.Gilman Reagent Formation & Coupling
Side Reactions Wurtz coupling can be minimized by the slow addition of the alkyl halide.[4] In Grignard reactions with ketones, enolization can be an issue with sterically hindered ketones; consider using a less hindered Grignard reagent or an organolithium reagent.[4]Grignard Reaction with Ketone
Issue 2: Presence of Significant Impurities in the Final Product
Potential Cause Recommended Solution Relevant Experimental Protocol Section
Unreacted Starting Materials Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. If the reaction has stalled, consider adding a fresh batch of the limiting reagent.Reaction Monitoring
Formation of Homocoupled Byproducts (e.g., octane, hexane) This is often due to Wurtz-type side reactions.[4] Maintain a low concentration of the alkyl halide during Grignard formation by adding it dropwise.[4] In the Corey-House synthesis, ensure the reaction temperature is kept low during the coupling step.Grignard Reagent Formation & Coupling
Residual Solvents or Reagents Perform a thorough aqueous workup to remove water-soluble impurities. Use fractional distillation for purification, as branched alkanes have distinct boiling points.[8]Purification

Experimental Protocols

Protocol 1: Corey-House Synthesis of this compound

This protocol is based on the general principles of the Corey-House synthesis.[1][2][3]

Step 1: Formation of the Gilman Reagent (Lithium di(sec-butyl)cuprate)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place lithium metal (2.1 equivalents) in anhydrous diethyl ether.

  • Add 2-bromobutane (B33332) (2.0 equivalents) dropwise to the lithium suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for 1 hour to ensure the complete formation of sec-butyllithium (B1581126).

  • In a separate flask, suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether at -78 °C.

  • Transfer the freshly prepared sec-butyllithium solution to the copper(I) iodide suspension via a cannula.

  • Allow the mixture to warm to 0 °C and stir for 30 minutes to form the lithium di(sec-butyl)cuprate (Gilman reagent).

Step 2: Coupling Reaction

  • Cool the Gilman reagent solution to -78 °C.

  • Add 1-bromopropane (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with pentane (B18724) (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Protocol 2: Grignard Synthesis of this compound via a Tertiary Alcohol

This protocol follows a two-step approach involving the formation of a tertiary alcohol followed by its reduction.[9]

Step 1: Synthesis of 4-ethyl-3,4-dimethylhexan-3-ol

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.[9]

  • Add a solution of 2-bromobutane (1.2 equivalents) in anhydrous diethyl ether dropwise to the magnesium turnings at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 30 minutes.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Add a solution of 3-pentanone (B124093) (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution.

  • Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Reduction of the Tertiary Alcohol

  • The crude tertiary alcohol can be reduced to the corresponding alkane using a variety of methods, such as a two-step procedure involving dehydration to an alkene followed by catalytic hydrogenation, or a one-pot method using a reducing agent like triethylsilane in the presence of a strong acid.

Visualizations

Signaling Pathways and Workflows

Synthesis_Workflow General Workflow for Branched Alkane Synthesis cluster_grignard Grignard Route cluster_corey_house Corey-House Route Start_G Alkyl Halide + Mg Grignard Grignard Reagent Start_G->Grignard Ether Tertiary_Alcohol Tertiary Alcohol Grignard->Tertiary_Alcohol Nucleophilic Addition Ketone Ketone Ketone->Tertiary_Alcohol Reduction Reduction Tertiary_Alcohol->Reduction Product_G This compound Reduction->Product_G Start_CH1 Alkyl Halide + Li Alkyllithium Alkyllithium Start_CH1->Alkyllithium Gilman Gilman Reagent Alkyllithium->Gilman CuI CuI CuI->Gilman Product_CH This compound Gilman->Product_CH Coupling Start_CH2 Second Alkyl Halide Start_CH2->Product_CH

Caption: Comparative workflow of Grignard and Corey-House synthesis routes.

Troubleshooting_Yield Troubleshooting Low Yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_byproducts Byproduct Analysis Start Low Yield Observed Check_Reagents Check Reagent Quality & Purity Start->Check_Reagents Check_Conditions Verify Reaction Conditions Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (GC-MS) Start->Analyze_Byproducts Wet_Solvent Wet Solvents/Reagents? Check_Reagents->Wet_Solvent Old_Reagents Degraded Reagents? Check_Reagents->Old_Reagents Temp_Control Incorrect Temperature? Check_Conditions->Temp_Control Inert_Atmosphere Loss of Inert Atmosphere? Check_Conditions->Inert_Atmosphere Homocoupling Homocoupling Products? Analyze_Byproducts->Homocoupling Starting_Material Unreacted Starting Material? Analyze_Byproducts->Starting_Material Dry_Solvents Redistill Solvents Wet_Solvent->Dry_Solvents Yes Fresh_Reagents Use Fresh Reagents Old_Reagents->Fresh_Reagents Yes Adjust_Temp Optimize Temperature Temp_Control->Adjust_Temp Yes Improve_Seal Improve System Seal Inert_Atmosphere->Improve_Seal Yes Slow_Addition Slower Reagent Addition Homocoupling->Slow_Addition Yes Increase_Time Increase Reaction Time/Temp Starting_Material->Increase_Time Yes

Caption: A logical decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Overcoming Challenges in Alkane Isomer Separation by GC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of alkane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you achieve optimal separation of alkane isomers in your experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of alkane isomers by GC.

Question: Why am I observing poor resolution or co-elution of my alkane isomers?

Answer:

Achieving baseline separation of closely related alkane isomers often requires careful optimization of your GC column and method parameters. Here are several factors to consider:

  • Inadequate GC Column Selection: The choice of the GC column is critical for separating alkanes. For optimal separation, a non-polar column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase, is ideal.[1] The separation of alkanes is primarily governed by their boiling points, and non-polar stationary phases facilitate this principle of "like dissolves like".[1]

  • Suboptimal Column Dimensions: A column that is too short may not provide sufficient theoretical plates for effective separation. Increasing the column length can improve resolution, though it will also increase analysis time.[1][2] Similarly, a smaller internal diameter (ID) column enhances efficiency and resolution.[1][2]

  • Incorrect Oven Temperature Program: The temperature ramp rate significantly impacts resolution. A slow oven temperature ramp rate increases the interaction time of analytes with the stationary phase, which can enhance separation.[1][3]

  • Inappropriate Carrier Gas Flow Rate: An improper flow rate can lead to band broadening and reduced resolution.[1]

Solutions:

  • Select the appropriate stationary phase: Utilize a non-polar stationary phase for alkane analysis.[1] For very similar isomers, consider liquid crystalline stationary phases which offer high selectivity.[4][5]

  • Optimize column dimensions: Consider using a longer column (e.g., 30-60 m) and a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) for complex samples.[1]

  • Refine the temperature program: Employ a slower temperature ramp rate (e.g., 5-10°C/min) to improve the separation of closely eluting compounds.[1][3]

  • Adjust the carrier gas flow rate: Optimize the flow rate for your chosen carrier gas (Helium or Hydrogen) to minimize peak broadening.[6]

Question: What is causing my alkane peaks to tail?

Answer:

Peak tailing, where the peak's symmetry is lost and it extends towards the baseline, can be caused by several factors:

  • Active Sites in the System: Active sites, such as silanol (B1196071) groups in the inlet liner or on the column itself, can interact with analytes, leading to peak tailing.[1][6]

  • Column Overloading: Injecting too much sample can saturate the column, resulting in distorted peak shapes.[1]

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can lead to peak tailing.

Solutions:

  • Use deactivated components: Employ a deactivated inlet liner and a high-quality, inert GC column to minimize interactions with active sites.[1][6]

  • Maintain your column: If contamination is suspected, trim the first 10-20 cm of the column from the inlet side.[1][6] Regular baking of the column at a high temperature can also help.[1]

  • Optimize sample concentration: Reduce the sample concentration or use a split injection to avoid overloading the column.[1]

Question: My retention times are shifting between runs. What is the cause?

Answer:

Inconsistent retention times can be a symptom of several issues:

  • Leaks in the System: Leaks in the carrier gas flow path will cause fluctuations in the flow rate, leading to shifting retention times.

  • Unstable Oven Temperature: If the GC oven temperature is not stable and reproducible, retention times will vary.

  • Changes in Carrier Gas Flow Rate: Inconsistent flow control can lead to variability in retention times.[1]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.

Solutions:

  • Perform a leak check: Use an electronic leak detector to systematically check for leaks throughout the carrier gas flow path.[1]

  • Verify flow controller performance: Ensure your flow controllers are functioning correctly and providing a stable flow rate.[1]

  • Calibrate oven temperature: Regularly verify and calibrate the GC oven's temperature to ensure stability.[1]

  • Condition the column: If the column is new or has been unused for a period, conditioning it at a high temperature can help stabilize the stationary phase. If performance continues to degrade, the column may need to be replaced.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best type of stationary phase for high-resolution alkane separation?

A1: Non-polar stationary phases are the most suitable for separating alkanes.[1] The elution of alkanes is primarily based on their boiling points, and non-polar phases facilitate this separation mechanism.[8] Common and effective non-polar phases include 100% dimethylpolysiloxane and 5% phenyl-95% dimethylpolysiloxane.[1] For challenging separations of isomers with very similar boiling points, liquid crystalline stationary phases can provide unique selectivity.[4][5]

Q2: How do column dimensions affect the separation of alkane isomers?

A2: Column dimensions play a crucial role in separation efficiency and resolution:

  • Length: Longer columns provide more theoretical plates, leading to better resolution, but also result in longer analysis times.[1][2]

  • Internal Diameter (ID): Smaller ID columns offer higher efficiency and better resolution but have lower sample capacity. A 0.25 mm ID is a good general-purpose choice, while 0.18 mm can be used for higher resolution needs.[1]

  • Film Thickness: Thicker films increase retention, which can be beneficial for very volatile alkanes. A film thickness of 0.25 µm to 0.50 µm is suitable for a wide range of alkanes.[1]

Q3: What is a good starting temperature program for alkane analysis?

A3: A good starting point for a temperature program for a broad range of alkanes is as follows. This should be optimized for your specific application.

  • Initial Temperature: 40 °C, hold for 2 minutes.

  • Ramp: 5 °C/min to 300 °C.[1] A slower ramp rate generally improves the separation of closely eluting compounds.[1][3]

Q4: How can I confirm the identity of my separated alkane peaks?

A4: One robust method for compound identification is the use of Kovats retention indices (I). This method normalizes retention times to those of n-alkanes, making them less susceptible to variations in chromatographic conditions and aiding in inter-laboratory comparisons. For definitive identification, coupling the GC to a mass spectrometer (GC-MS) is recommended. The mass spectra of alkanes show characteristic fragmentation patterns with prominent ions at m/z 57, 71, and 85.[3][6]

Data Presentation

Table 1: Recommended GC Column Parameters for Alkane Isomer Separation

ParameterRecommended SettingRationale
Stationary Phase Non-polar (e.g., 100% dimethylpolysiloxane, 5% phenyl-95% dimethylpolysiloxane)Separates alkanes based on boiling point.[1][8]
Column Length 30 m for general use; ≥60 m for very complex mixturesIncreased length improves resolution but also increases analysis time.[1]
Column Internal Diameter (ID) 0.25 mm is a good general-purpose choice. Consider 0.18 mm for higher resolution.Smaller ID increases efficiency and resolution but decreases sample capacity.[1]
Film Thickness 0.25 µm to 0.50 µm is suitable for a wide range of alkanes. Consider ≥1.0 µm for very volatile alkanes.Thicker films increase retention and sample capacity, especially for volatile compounds.[1]

Table 2: Recommended Starting GC-MS Parameters for Alkane Analysis

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., HP-5ms)Provides good resolution for a wide range of alkanes.[3]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/minInert gas that provides good chromatographic efficiency.[3]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection enhances sensitivity, while split injection prevents column overload.[3]
Injector Temperature 280-300 °CEnsures rapid and complete vaporization of the sample.[3]
Oven Temperature Program Initial: 50°C (hold 1-2 min), Ramp: 10°C/min to 300°C, Hold: 5-10 minProvides good separation of alkanes with varying chain lengths.[3]
MS Transfer Line Temp. 280-300 °CPrevents condensation of analytes between the GC and MS.[3]
Ion Source Temperature 230 °CA standard temperature for Electron Ionization (EI) sources.[3]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.[3]

Experimental Protocols

Protocol 1: Preparation of Alkane Standards

  • Stock Solution: Prepare a 1 mg/mL stock solution of the alkane isomer mixture in a high-purity solvent such as hexane (B92381) or heptane.

  • Working Standards: Perform serial dilutions of the stock solution to create a series of working standards at concentrations appropriate for your expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3]

  • Internal Standard: If using an internal standard for quantification (e.g., a deuterated alkane), add it to each working standard and sample at a constant concentration.[3]

  • Storage: Store all solutions in tightly sealed vials at 4°C to prevent evaporation and contamination.

Protocol 2: GC-MS Analysis of Alkane Isomers

  • Instrument Setup:

    • Install a suitable GC column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 100% dimethylpolysiloxane column.[6]

    • Set the GC-MS parameters according to the recommendations in Table 2.

    • Perform an autotune of the mass spectrometer to ensure optimal performance.[6]

  • System Blank: Run a solvent blank (e.g., hexane) to check for system contamination.[6]

  • Calibration:

    • Inject the series of calibration standards prepared in Protocol 1, starting with the lowest concentration.

    • Generate a calibration curve by plotting the peak area of each alkane isomer against its concentration.

  • Sample Analysis:

    • Inject the unknown samples.

    • Identify the alkane isomers by comparing their retention times and mass spectra to those of the standards.

    • Quantify the amount of each isomer using the calibration curve.

Visualizations

TroubleshootingWorkflow start Start: Poor Alkane Isomer Separation check_column Is the correct stationary phase being used? (e.g., non-polar) start->check_column check_dimensions Are the column dimensions optimal? (Length, ID, Film Thickness) check_column->check_dimensions Yes solution_column Action: Select a non-polar column. check_column->solution_column No check_temp Is the temperature program optimized? (Slow ramp rate) check_dimensions->check_temp Yes solution_dimensions Action: Use a longer column and/or smaller ID. check_dimensions->solution_dimensions No check_flow Is the carrier gas flow rate correct? check_temp->check_flow Yes solution_temp Action: Decrease the temperature ramp rate. check_temp->solution_temp No solution_flow Action: Optimize the carrier gas flow rate. check_flow->solution_flow No end Resolution Improved check_flow->end Yes solution_column->check_dimensions solution_dimensions->check_temp solution_temp->check_flow solution_flow->end

Caption: Troubleshooting workflow for poor separation of alkane isomers.

PeakTailingWorkflow start Start: Peak Tailing Observed check_active_sites Are active sites present in the system? start->check_active_sites check_overload Is the column overloaded? check_active_sites->check_overload No solution_active_sites Action: Use a deactivated liner and inert column. check_active_sites->solution_active_sites Yes check_contamination Is the column contaminated? check_overload->check_contamination No solution_overload Action: Reduce sample concentration or use split injection. check_overload->solution_overload Yes solution_contamination Action: Trim the column inlet or bake out the column. check_contamination->solution_contamination Yes end Symmetrical Peaks Achieved check_contamination->end No solution_active_sites->check_overload solution_overload->check_contamination solution_contamination->end

Caption: Troubleshooting workflow for peak tailing in alkane analysis.

References

Technical Support Center: Optimizing GC-MS for C12 Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C12 alkane analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of dodecane (B42187) and related C12 alkanes.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of C12 alkanes in a question-and-answer format.

Question: Why am I observing poor peak shape (e.g., tailing or fronting) for my C12 alkane peaks?

Answer: Poor peak shape is a common issue that can arise from several factors. Here is a systematic approach to troubleshooting:

  • Active Sites: Active sites within the GC inlet (liner, septum) or on the column can interact with analytes, leading to peak tailing.[1][2] To resolve this, use a deactivated inlet liner and a high-quality, low-bleed GC column designed for nonpolar compounds. Regularly replacing the septum and liner is also recommended.[1][3]

  • Column Overloading: Injecting an excessive amount of the sample can cause peak fronting. To address this, either dilute your sample or utilize a split injection to decrease the amount of sample introduced onto the column.[1]

  • Improper Temperature Settings: If the injection port or initial oven temperature is too low, it can result in slow vaporization and peak broadening. Ensure the injector temperature is suitable for the volatility of C12 alkanes.[1]

Question: What is causing a high baseline or the appearance of "ghost peaks" in my chromatogram?

Answer: A high or noisy baseline and the presence of unexpected peaks (ghost peaks) are frequently due to contamination.[1] Consider the following sources and solutions:

  • Contaminated Carrier Gas: Impurities in the carrier gas can contribute to a high baseline. Ensure you are using high-purity gas and that gas purifiers are installed and functioning correctly.[4]

  • Septum Bleed: Degradation of the injector septum at high temperatures can release contaminants. Using high-temperature, low-bleed septa can mitigate this issue.[5]

  • Sample Carryover: Residual analyte from a previous, more concentrated sample can appear as ghost peaks. Running several solvent blanks between samples can help clean the injection port and column.[5]

  • Contaminated Syringe or Rinse Solvent: The syringe or rinse solvent can be a source of contamination. Replace the rinse solvent and either rinse or replace the syringe.[6]

Question: My C12 alkane signal is low or inconsistent. How can I improve it?

Answer: Low or inconsistent signals can be attributed to several factors related to both the GC and MS parameters.

  • Leaks in the System: Leaks at the injection port, column fittings, or MS interface can lead to a loss of sample and inconsistent results. Use an electronic leak detector to check for and repair any leaks.[4]

  • Sub-optimal MS Parameters: The mass spectrometer settings can significantly impact signal intensity. Ensure the MS source and quadrupole temperatures are optimized. A source temperature of approximately 230°C is a common starting point.[2] Also, verify that the MS is tuned for optimal performance. For targeted analysis, using Selected Ion Monitoring (SIM) mode will significantly increase sensitivity by focusing on characteristic fragment ions for alkanes such as m/z 57, 71, and 85.[2]

  • Improper Injection Parameters: Verify that the injection port temperature is appropriate (e.g., 250 °C) and that the split/splitless parameters are set correctly.[4] For trace analysis, a splitless injection is often preferred to ensure more of the sample reaches the column.[5]

Question: How can I improve the separation of C12 alkane isomers or other closely eluting compounds?

Answer: Achieving good chromatographic resolution is essential for accurate identification and quantification.

  • Inadequate GC Column: The choice of GC column is critical. A non-polar column, such as a DB-5 or HP-5MS, is generally suitable for alkane analysis.[4]

  • Suboptimal Oven Temperature Program: The temperature ramp rate can significantly affect resolution. A slower temperature ramp rate (e.g., 5-10°C/min) generally provides better separation of compounds that elute closely together.[1] It is advisable to experiment with different temperature programs to find the optimal conditions for your specific sample.

Frequently Asked Questions (FAQs)

Q1: What are the ideal initial GC-MS parameters for C12 alkane analysis?

A1: While optimal parameters can vary by instrument, the following table provides a good starting point for method development.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium, constant flow rate of 1-2 mL/min
Injection Mode Splitless or Split (e.g., 10:1 for initial screening)
Injector Temperature 250 - 280°C
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
MS Transfer Line Temp 280°C
MS Source Temp 230°C
MS Quadrupole Temp 150°C
Scan Range (Full Scan) m/z 40-400
Solvent Delay 3-5 minutes

Q2: What are the best practices for sample preparation for C12 alkane analysis?

A2: Proper sample preparation is crucial for obtaining reliable results.

  • Solvent Selection: Use a volatile organic solvent such as hexane, dichloromethane, or iso-octane.[7] Avoid water and non-volatile solvents.[7][8]

  • Concentration: Aim for a sample concentration of approximately 10 µg/mL to achieve a column loading of around 10 ng with a 1 µL injection in splitless mode.[8]

  • Cleanliness: Ensure samples are free of particles by using techniques like centrifugation or filtration with a 0.22 µm filter.[7][9] Samples should be prepared in glass vials to prevent leaching from plastic.[9]

  • Extraction Techniques: For complex matrices, extraction techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to clean up samples and isolate the analytes of interest.[7] Solid Phase Microextraction (SPME) is another option that allows for direct sampling without solvents, which is particularly useful for volatile compounds.[9][10]

Q3: How do I prevent contamination in my GC-MS system when analyzing for C12 alkanes?

A3: Preventing contamination is key to maintaining a clean system and obtaining accurate data.

  • Use High-Purity Solvents and Gases: Ensure all solvents are of high purity and suitable for GC-MS analysis.[7] Use high-purity carrier gas and install hydrocarbon traps.[11]

  • Proper Sample Handling: Collect samples in clean glass containers to avoid contamination.[7]

  • Regular Maintenance: Regularly replace the inlet liner and septum.[3] If contamination is suspected, bake out the column at its maximum allowable temperature or trim the inlet side of the column.[2]

Experimental Protocols

1. Standard Preparation Protocol

  • Primary Stock Solution: Accurately weigh a known amount of C12 alkane standard (e.g., dodecane) and dissolve it in a known volume of a suitable solvent (e.g., hexane) in a volumetric flask to create a concentrated primary stock solution (e.g., 1000 µg/mL).

  • Working Standards: Perform serial dilutions of the primary stock solution with the same solvent to prepare a series of working standards at different concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).[4]

  • Internal Standard (Optional): If using an internal standard, add a constant, known amount of the internal standard stock solution to each working standard and sample.

2. GC-MS Analysis Protocol

  • Instrument Setup: Set up the GC-MS system according to the recommended parameters in the table above or your optimized method.

  • Equilibration: Allow the instrument to equilibrate until a stable baseline is achieved.

  • Blank Injection: Inject a solvent blank (e.g., hexane) to ensure the system is clean and free of contaminants.[1]

  • Standard Injections: Inject the series of working standards to generate a calibration curve.

  • Sample Injections: Inject the unknown samples.

  • Data Analysis: Process the data to identify and quantify the C12 alkanes based on their retention times and mass spectra, comparing them to the standards.

Visualizations

GCMS_Optimization_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis & Optimization Sample Sample Collection Extraction Extraction/Cleanup (LLE, SPE, SPME) Sample->Extraction Dilution Dilution to Working Concentration Extraction->Dilution Injection Injection (Split/Splitless) Dilution->Injection Separation GC Separation (Column & Oven Program) Injection->Separation Detection MS Detection (Scan/SIM) Separation->Detection DataAcq Data Acquisition Detection->DataAcq PeakEval Peak Shape & Resolution Evaluation DataAcq->PeakEval Optimize Parameter Optimization (Iterative Process) PeakEval->Optimize Optimize->Injection Optimize->Separation Optimize->Detection

Caption: Workflow for GC-MS parameter optimization for C12 alkane analysis.

Troubleshooting_Tree Start Identify Issue PeakShape Poor Peak Shape? Start->PeakShape LowSignal Low/No Signal? Start->LowSignal HighBaseline High Baseline/ Ghost Peaks? Start->HighBaseline PoorSep Poor Separation? Start->PoorSep Tailing Tailing? PeakShape->Tailing Yes Fronting Fronting? Tailing->Fronting No Sol_ActiveSites Check for Active Sites (Liner, Column, Septum) Tailing->Sol_ActiveSites Yes Sol_Overload Dilute Sample or Use Split Injection Fronting->Sol_Overload Yes Sol_Temp Optimize Injector & Oven Temperatures Fronting->Sol_Temp No Sol_Leaks Check for System Leaks LowSignal->Sol_Leaks Yes Sol_MS_Tune Optimize MS Tune & Temperatures (Source/Quad) LowSignal->Sol_MS_Tune Sol_Contamination Check for Contamination (Gas, Septum, Carryover) HighBaseline->Sol_Contamination Yes Sol_OvenRamp Optimize Oven Temperature Program PoorSep->Sol_OvenRamp Yes Sol_Column Verify Correct Column Choice PoorSep->Sol_Column

Caption: Troubleshooting decision tree for common GC-MS issues in C12 alkane analysis.

References

Preventing side reactions in the synthesis of 2,3-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,3-Dimethyl-4-propylheptane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The following sections address common issues encountered during two primary synthetic routes: the Corey-House synthesis and a Grignard-based approach.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing highly branched alkanes like this compound?

A1: Two of the most prevalent and adaptable methods for constructing such alkanes are the Corey-House synthesis and Grignard reagent-based strategies. The Corey-House synthesis excels in creating a specific carbon-carbon bond by coupling an organocuprate with an alkyl halide.[1][2] The Grignard approach typically involves the addition of a Grignard reagent to a ketone to form a tertiary alcohol, which is subsequently deoxygenated to yield the target alkane.

Q2: I am observing a significant amount of a dimeric byproduct from my starting alkyl halide. What is the likely cause?

A2: This is a classic side reaction, particularly in syntheses attempting direct coupling of alkyl halides. In the context of a Grignard-based synthesis, this is known as a Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide. In other coupling reactions, it is often referred to as homocoupling. To minimize this, it is crucial to add the alkyl halide slowly to the reaction mixture to maintain a low concentration of the halide.

Q3: My final product is difficult to purify. Are there any general tips for purifying highly branched, non-polar alkanes?

A3: The purification of non-polar, high-boiling point alkanes can indeed be challenging due to their similar physical properties to many side products. Fractional distillation is often the most effective method if the boiling points of the desired product and impurities are sufficiently different. For removal of polar impurities, filtration through a plug of silica (B1680970) gel or alumina (B75360) can be effective. In some cases, preparative gas chromatography (GC) may be necessary for achieving high purity.

Q4: Are there any particular safety precautions I should take when working with the reagents for these syntheses?

A4: Absolutely. Both Corey-House and Grignard syntheses involve highly reactive organometallic reagents, such as alkyllithiums and Grignard reagents, which are often pyrophoric (ignite spontaneously in air) and react violently with water.[3] All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon), and all glassware and solvents must be scrupulously dried. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

Troubleshooting Guide 1: Corey-House Synthesis of this compound

This route involves the coupling of a lithium di(sec-butyl)cuprate with 3-bromoheptane (B146003).

Issue 1: Low Yield of the Desired this compound

  • Question: My Corey-House synthesis is resulting in a low yield of the target molecule. What are the potential causes?

  • Answer: Low yields in Corey-House synthesis, especially when using secondary alkyl halides, can stem from several factors:

    • Elimination Side Reaction: The Gilman reagent can act as a base, leading to the elimination of HBr from 3-bromoheptane to form heptenes. This is more prevalent with sterically hindered secondary halides.[4]

    • Homocoupling: The Gilman reagent can decompose or react with itself to produce 3,4-dimethylhexane. Similarly, the alkyl halide can undergo coupling to form byproducts.[3]

    • Impure Reagents: The presence of moisture or oxygen will destroy the organolithium and Gilman reagents.[3] The purity of the copper(I) iodide is also critical.

Issue 2: Formation of Significant Amounts of Heptene (B3026448) Byproducts

  • Question: I am observing a significant amount of heptene isomers in my product mixture. How can I suppress this elimination side reaction?

  • Answer: To favor the desired substitution reaction over elimination:

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can significantly reduce the rate of elimination.[3]

    • Choice of Leaving Group: While bromides are commonly used, in some cases, using a tosylate (OTs) or triflate (OTf) as the leaving group can alter the selectivity.[1]

    • Purity of Gilman Reagent: Ensure the Gilman reagent is properly formed and free of excess alkyllithium, which is a stronger base.

Data Presentation: Corey-House Synthesis
ParameterCondition A (Standard)Condition B (Optimized)
Alkyl Halide 3-Bromopentane3-Bromopentane
Gilman Reagent Lithium di(sec-butyl)cuprateLithium di(sec-butyl)cuprate
Temperature Room Temperature-78 °C to 0 °C
Yield of this compound 35-45%60-70%
Major Side Products Heptenes (15-25%), 3,4-Dimethylhexane (10-15%)Heptenes (5-10%), 3,4-Dimethylhexane (5-10%)
Experimental Protocol: Corey-House Synthesis
  • Preparation of sec-Butyllithium (B1581126): In a flame-dried, three-necked flask under an argon atmosphere, add lithium metal. To this, slowly add a solution of 2-chlorobutane (B165301) in anhydrous diethyl ether. Maintain a gentle reflux during the addition. After the addition is complete, continue to reflux for an additional hour. The concentration of the resulting sec-butyllithium solution should be determined by titration.[3]

  • Formation of the Gilman Reagent: In a separate flame-dried flask under argon, suspend copper(I) iodide in anhydrous diethyl ether and cool the mixture to -78 °C (dry ice/acetone bath). To this suspension, slowly add two equivalents of the prepared sec-butyllithium solution. Allow the mixture to stir at -78 °C for 30 minutes. A color change should be observed, indicating the formation of the lithium di(sec-butyl)cuprate (Gilman reagent).[3]

  • Coupling Reaction: To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of 3-bromoheptane in anhydrous diethyl ether. Allow the reaction to stir at -78 °C for one hour and then slowly warm to 0 °C over another hour.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation.

Logical Workflow for Troubleshooting Corey-House Synthesis

start Low Yield of this compound check_byproducts Analyze Byproducts (GC-MS) start->check_byproducts high_heptenes High Heptenes? check_byproducts->high_heptenes high_homocoupling High Homocoupling Products? check_byproducts->high_homocoupling low_conversion Low Conversion of Starting Materials? check_byproducts->low_conversion high_heptenes->high_homocoupling No lower_temp Lower Reaction Temperature (-78 °C to 0 °C) high_heptenes->lower_temp Yes high_homocoupling->low_conversion No slow_addition Slow Addition of Alkyl Halide high_homocoupling->slow_addition Yes check_reagents Check Purity of Reagents (Anhydrous Conditions, Fresh CuI) low_conversion->check_reagents Yes optimize_time Optimize Reaction Time low_conversion->optimize_time Yes

Troubleshooting workflow for the Corey-House synthesis.

Troubleshooting Guide 2: Grignard-Based Synthesis of this compound

This two-step route involves the reaction of propylmagnesium bromide with 2,3-dimethyl-4-heptanone to form 2,3-dimethyl-4-propylheptan-4-ol, followed by the reduction of this tertiary alcohol.

Issue 1: Low Yield of the Tertiary Alcohol (2,3-Dimethyl-4-propylheptan-4-ol)

  • Question: The Grignard reaction with 2,3-dimethyl-4-heptanone is giving a poor yield of the desired alcohol. What are the likely side reactions?

  • Answer: With a sterically hindered ketone like 2,3-dimethyl-4-heptanone, several side reactions can compete with the desired nucleophilic addition:[5]

    • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate. Upon work-up, this regenerates the starting ketone.[6]

    • Reduction: If the Grignard reagent has beta-hydrogens (which propylmagnesium bromide does), it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[5]

    • Wurtz-type Coupling: As mentioned earlier, the Grignard reagent can react with any unreacted 1-bromopropane (B46711) to form hexane.

Issue 2: Difficulty in Reducing the Tertiary Alcohol

  • Question: I have successfully synthesized the tertiary alcohol, but I am struggling to reduce it to this compound. Common reduction methods are failing. Why is this, and what are the alternatives?

  • Answer: The reduction of sterically hindered tertiary alcohols to alkanes is notoriously difficult.[7]

    • Limitations of Standard Methods: Direct reduction is challenging because the hydroxyl group is a poor leaving group.[8] Methods like Clemmensen (Zn(Hg), HCl) and Wolff-Kishner (H₂NNH₂, KOH) are designed for reducing ketones and aldehydes, not alcohols, and the conditions are often too harsh.[9][10]

    • Effective Alternative: Barton-McCombie Deoxygenation: This is a reliable method for the deoxygenation of alcohols, including hindered tertiary ones. It involves converting the alcohol to a thiocarbonyl derivative (like a xanthate), which is then treated with a radical initiator (AIBN) and a hydride source (like tributyltin hydride) to afford the alkane.[11][12][13]

Data Presentation: Grignard-Based Synthesis
ParameterGrignard ReactionBarton-McCombie Deoxygenation
Key Reagents Propylmagnesium bromide, 2,3-dimethyl-4-heptanoneTributyltin hydride, AIBN
Temperature 0 °C to Room Temp.Reflux in Toluene (~110 °C)
Typical Yield 50-65% (tertiary alcohol)70-85% (alkane from alcohol)
Major Side Products Starting ketone (from enolization), 2,3-dimethyl-4-heptanol (from reduction)Tin byproducts (require specific purification)
Experimental Protocol: Grignard-Based Synthesis
  • Grignard Reaction:

    • Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings. Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise. The reaction should initiate, evidenced by gentle refluxing. After the addition is complete, reflux for an additional 30 minutes.[14]

    • Reaction with Ketone: Cool the Grignard solution to 0 °C. Add a solution of 2,3-dimethyl-4-heptanone in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Work-up: Cool the reaction in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, extract the aqueous phase with ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.[14]

  • Barton-McCombie Deoxygenation:

    • Xanthate Formation: To a solution of the crude 2,3-dimethyl-4-propylheptan-4-ol in anhydrous THF at a low temperature (e.g., -45 °C), add sodium hydride, followed by carbon disulfide, and then methyl iodide. Stir until the reaction is complete.

    • Deoxygenation: To a solution of the resulting xanthate in refluxing toluene, add tributyltin hydride and a catalytic amount of AIBN in portions over several hours.

    • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent. The crude product is then purified, often involving a step to remove the tin byproducts (e.g., by treatment with potassium fluoride (B91410) or chromatography on silica gel). The final alkane is then isolated by distillation.

Logical Workflow for Troubleshooting Grignard-Based Synthesis

start Low Yield of this compound grignard_issue Low Yield of Tertiary Alcohol? start->grignard_issue ketone_recovered High Recovery of Starting Ketone? grignard_issue->ketone_recovered Yes reduction_issue Low Yield in Reduction Step? grignard_issue->reduction_issue No reduction_product Secondary Alcohol Detected? ketone_recovered->reduction_product No use_cecl3 Consider Adding CeCl₃ (Luche Reduction Conditions) ketone_recovered->use_cecl3 Yes lower_grignard_temp Lower Grignard Reaction Temp. reduction_product->lower_grignard_temp Yes use_barton_mccombie Use Barton-McCombie Deoxygenation reduction_issue->use_barton_mccombie Yes check_xanthate Ensure Complete Xanthate Formation reduction_issue->check_xanthate If using Barton-McCombie

Troubleshooting workflow for the Grignard-based synthesis.

References

Enhancing the resolution of 2,3-Dimethyl-4-propylheptane in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 2,3-Dimethyl-4-propylheptane and its isomers.

Troubleshooting Guide: Enhancing Resolution

Poor resolution of this compound is a common challenge due to the presence of structurally similar isomers with close boiling points. This guide provides a systematic approach to identify and resolve common issues.

Problem: Co-eluting or Poorly Resolved Peaks of this compound Isomers

Initial Checks:

  • Verify System Suitability: Ensure your GC system is performing optimally by running a standard mixture to check for peak shape, retention time stability, and baseline noise.

  • Confirm Sample Integrity: Ensure the sample has not degraded and the correct sample was injected.

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Poor Resolution of This compound Isomers check_column 1. Evaluate GC Column - Is the stationary phase appropriate (non-polar)? - Are the dimensions (length, ID, film thickness) optimal? start->check_column column_ok Is column selection optimal? check_column->column_ok change_column Select a more suitable column: - Longer column for higher efficiency - Smaller ID for sharper peaks - Consider a different non-polar phase for selectivity column_ok->change_column No optimize_temp 2. Optimize Temperature Program - Lower the initial temperature - Decrease the ramp rate column_ok->optimize_temp Yes change_column->optimize_temp temp_ok Is resolution improved? optimize_temp->temp_ok temp_ok->optimize_temp No, needs further optimization optimize_flow 3. Optimize Carrier Gas Flow Rate - Determine the optimal linear velocity for the carrier gas (He, H2, N2) temp_ok->optimize_flow Yes flow_ok Is resolution acceptable? optimize_flow->flow_ok flow_ok->optimize_flow No, adjust flow rate check_injection 4. Review Injection Parameters - Minimize injection volume - Use an appropriate split ratio flow_ok->check_injection Yes injection_ok Is resolution sufficient? check_injection->injection_ok advanced_techniques Consider Advanced Techniques: - GCxGC for enhanced separation - Specialty stationary phases (e.g., liquid crystal) injection_ok->advanced_techniques No end_good End: Resolution Achieved injection_ok->end_good Yes end_bad End: Further Consultation Needed advanced_techniques->end_bad

Caption: A logical workflow for troubleshooting poor resolution of this compound in GC.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate this compound from its isomers?

A1: The primary challenge in separating this compound from its structural isomers lies in their very similar physicochemical properties, particularly their boiling points. Since gas chromatography on non-polar columns separates compounds largely based on boiling point, isomers with close boiling points will have similar retention times, leading to co-elution.

Q2: What is the best type of GC column for separating branched alkanes like this compound?

A2: For the separation of non-polar branched alkanes, a high-resolution capillary column with a non-polar stationary phase is recommended.[1]

  • Stationary Phase: A 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase is a good starting point.[1] Elution on these columns is primarily governed by the boiling points of the analytes.[1]

  • Dimensions: A longer column (e.g., 60 m or more) will provide higher efficiency and better resolution. A smaller internal diameter (e.g., 0.18 mm or 0.25 mm) also increases efficiency.[1]

Q3: How does the oven temperature program affect the resolution of these isomers?

A3: The temperature program is a critical parameter for optimizing the separation of closely eluting compounds.[2]

  • Lower Initial Temperature: A lower starting temperature can improve the resolution of early eluting peaks.[3]

  • Slower Ramp Rate: A slower temperature ramp rate generally leads to better separation of closely eluting compounds by allowing more interactions with the stationary phase.[3] However, very slow ramps can lead to peak broadening and longer analysis times.

Q4: What is the role of the carrier gas and its flow rate in improving resolution?

A4: The choice of carrier gas (commonly Helium, Hydrogen, or Nitrogen) and its linear velocity are crucial for maximizing column efficiency. Each carrier gas has an optimal flow rate at which it provides the best separation. Operating at this optimal velocity minimizes peak broadening and maximizes resolution.[2] It is important to operate in a constant flow mode to maintain a consistent linear velocity throughout the temperature program.

Q5: Can changing the injection parameters improve the separation?

A5: Yes, injection parameters can impact resolution. Overloading the column is a common cause of peak broadening and poor resolution. To avoid this, consider the following:

  • Injection Volume: Use the smallest injection volume that provides an adequate detector response.

  • Split Ratio: For concentrated samples, a higher split ratio can prevent column overload.

Q6: What should I do if I still can't achieve baseline separation after optimizing the above parameters?

A6: If baseline resolution is not achieved with a standard single-dimension GC system, more advanced techniques may be necessary. Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that uses two columns with different stationary phases to significantly increase resolving power, making it well-suited for complex isomer separations.

Data Presentation

The following tables summarize the expected impact of various GC parameters on the resolution of this compound and its isomers.

Table 1: Impact of GC Column Dimensions on Resolution

ParameterChangeEffect on ResolutionReason
Column Length Increase (e.g., 30m to 60m)IncreaseIncreases the number of theoretical plates, providing more opportunities for separation.[4]
Internal Diameter (ID) Decrease (e.g., 0.32mm to 0.25mm)IncreaseIncreases column efficiency and reduces peak broadening.[1]
Film Thickness DecreaseCan ImproveThinner films can lead to sharper peaks, potentially improving resolution.[1]

Table 2: Influence of Temperature Program on Resolution

ParameterChangeEffect on ResolutionTypical Range
Initial Oven Temperature DecreaseIncrease (for early eluters)35 - 60 °C
Temperature Ramp Rate DecreaseIncrease2 - 10 °C/min[5]

Table 3: Effect of Carrier Gas Flow Rate on Resolution

Carrier GasChange from Optimal Flow RateEffect on ResolutionTypical Optimal Flow Rate (mL/min)
Helium Increase or DecreaseDecrease1 - 2[5]
Hydrogen Increase or DecreaseDecrease1 - 2[5]
Nitrogen Increase or DecreaseDecrease~1

Experimental Protocols

Protocol 1: High-Resolution Gas Chromatography of C12 Alkane Isomers

This protocol provides a starting point for developing a method to separate this compound and its isomers.

1. Sample Preparation: 1.1. Accurately prepare a standard solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or pentane. A typical concentration is 10-100 µg/mL. 1.2. If analyzing a complex mixture, dissolve the sample in the chosen solvent to a similar concentration range.

2. GC System and Conditions:

  • Gas Chromatograph: Agilent 7890 GC system (or equivalent) with a Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5ht (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Inlet: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 5°C/min to 250°C.

    • Hold: 10 minutes at 250°C.

  • Detector: FID at 300°C.

3. Data Analysis: 3.1. Identify the peak corresponding to this compound based on its retention time from the standard injection. 3.2. Evaluate the resolution between adjacent peaks. If resolution is insufficient (Rs < 1.5), proceed with method optimization as outlined in the troubleshooting guide.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between key GC parameters and their effect on chromatographic resolution.

GC_Resolution_Factors cluster_params Adjustable GC Parameters cluster_effects Primary Chromatographic Effects column_params Column Parameters (Length, ID, Film Thickness) efficiency Column Efficiency (N) (Peak Sharpness) column_params->efficiency temp_program Temperature Program (Initial Temp, Ramp Rate) selectivity Selectivity (α) (Peak Spacing) temp_program->selectivity retention Retention Factor (k) (Analyte Retention) temp_program->retention carrier_gas Carrier Gas (Type, Flow Rate) carrier_gas->efficiency resolution Chromatographic Resolution (Rs) efficiency->resolution selectivity->resolution retention->resolution

Caption: Key GC parameters and their influence on chromatographic resolution.

References

Stability issues of 2,3-Dimethyl-4-propylheptane under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Dimethyl-4-propylheptane. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: As a branched alkane, this compound is generally considered chemically stable due to its strong, non-polar carbon-carbon and carbon-hydrogen single bonds.[1][2] However, its stability can be compromised by several factors, including:

  • Elevated Temperatures: High temperatures can induce thermal decomposition (pyrolysis or cracking), leading to the fragmentation of the molecule into smaller alkanes and alkenes.[3][4]

  • Presence of Oxidizing Agents: In the presence of oxygen and initiators such as heat or UV light, oxidation can occur, forming alcohols, aldehydes, ketones, and carboxylic acids.[5][6]

  • Catalysts: Certain catalysts, particularly acidic zeolites, can promote cracking at lower temperatures than thermal cracking alone.[7][8][9]

  • Photochemical Conditions: Exposure to light, especially in the presence of photosensitizers, can lead to photochemical degradation.[10][11]

Q2: I am observing unexpected peaks in my Gas Chromatography (GC) analysis of a this compound sample. What could be the cause?

A2: Unexpected peaks in your GC chromatogram likely indicate the presence of degradation products. Based on the potential degradation pathways of branched alkanes, these peaks could correspond to:

  • Smaller Alkanes and Alkenes: Resulting from thermal cracking if the sample was exposed to high temperatures.[4][12]

  • Oxygenated Products: Such as alcohols, aldehydes, or ketones, if the sample underwent oxidation.[5][13]

  • Isomers: Isomerization can occur under certain catalytic conditions, leading to the formation of other branched alkanes with the same molecular weight.[3]

To identify these unknown peaks, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique.[14]

Q3: How can I prevent the degradation of this compound during storage and experimentation?

A3: To maintain the integrity of your this compound sample, consider the following preventative measures:

  • Storage: Store in a cool, dark, and well-ventilated area in a tightly sealed container to minimize exposure to heat, light, and oxygen.

  • Inert Atmosphere: For sensitive experiments, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Temperature Control: Avoid exposing the sample to high temperatures unless required by the experimental protocol. If heating is necessary, use the lowest effective temperature for the shortest duration possible.

  • Material Compatibility: Ensure that all labware and equipment are clean and made of non-reactive materials.

Q4: Are there any known biological degradation pathways for this compound?

A4: While specific data for this compound is not available, branched alkanes can be subject to biodegradation. Aerobic degradation is often initiated by monooxygenase enzymes, which introduce an oxygen atom, leading to the formation of alcohols that are further metabolized.[15][16] Anaerobic degradation pathways also exist.[17] If your experimental system involves microbial contamination, biodegradation could be a source of sample loss.

Troubleshooting Guides

Issue 1: Sample Loss or Inconsistent Results Over Time
Potential Cause Troubleshooting Steps
Evaporation Ensure storage containers are properly sealed. For volatile compounds, consider storing at lower temperatures.
Oxidation Purge storage containers with an inert gas before sealing. Add antioxidants if compatible with your experimental design. Verify that no peroxides have formed, especially if the sample has been stored for an extended period.
Adsorption The compound may be adsorbing to the surfaces of your storage container or analytical equipment. Consider using silanized glass vials.
Issue 2: Evidence of Degradation in Analytical Data
Symptom Potential Degradation Pathway Recommended Action
Appearance of lower molecular weight peaks in GC-MSThermal Decomposition (Cracking)Review experimental and sample preparation procedures for any steps involving high heat. Lower the temperature of the GC inlet if possible.
Appearance of peaks with m/z corresponding to the addition of one or more oxygen atomsOxidationHandle the sample under an inert atmosphere. Use freshly distilled solvents to remove any dissolved oxygen or peroxide impurities.
Broad or tailing peaks in chromatographyFormation of multiple degradation products or interaction with the analytical columnOptimize chromatographic conditions. Consider performing a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[18][19]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[18][19][20]

1. Objective: To identify potential degradation products and degradation pathways of this compound.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity solvents (e.g., hexane, methanol)

  • GC-MS system

3. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in a suitable solvent and add the HCl solution. Heat the mixture (e.g., at 60°C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add the NaOH solution. Heat the mixture under the same conditions as the acid hydrolysis.

  • Oxidation: Dissolve the compound in a suitable solvent and add the H₂O₂ solution. Keep the mixture at room temperature or slightly elevated temperature for a defined period.

  • Thermal Degradation: Place a sample of the neat compound or a solution in a sealed vial and heat it in an oven at a high temperature (e.g., 100-200°C) for a defined period.

  • Photochemical Degradation: Expose a solution of the compound in a photostable container to a light source (e.g., a UV lamp) for a defined period.

  • Control Sample: Prepare a solution of the compound and store it under normal laboratory conditions, protected from light and excessive heat.

4. Analysis:

  • At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute appropriately.

  • Analyze all samples, including the control, by a validated GC-MS method to identify and quantify any degradation products.

5. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

  • Use the mass spectra to propose structures for the degradation products.

Visualizations

degradation_pathways cluster_thermal Thermal Stress cluster_oxidative Oxidative Stress cluster_photochemical Photochemical Stress main This compound thermal_products Smaller Alkanes & Alkenes main->thermal_products High Temperature oxidative_products Alcohols, Aldehydes, Ketones, Carboxylic Acids main->oxidative_products O2, Heat, UV photo_products Various Oxygenated & Fragmented Products main->photo_products Light

Caption: Potential degradation pathways of this compound under stress.

troubleshooting_workflow start Unexpected Experimental Results check_analytical Review Analytical Data (e.g., GC-MS) start->check_analytical new_peaks New Peaks Observed? check_analytical->new_peaks degradation Suspect Degradation new_peaks->degradation Yes no_new_peaks No New Peaks new_peaks->no_new_peaks No check_protocol Review Experimental Protocol for Stress Factors (Heat, Light, Air Exposure) degradation->check_protocol other_issues Consider Other Issues: Contamination, Instrumental Error no_new_peaks->other_issues forced_degradation Perform Forced Degradation Study to Identify Degradants check_protocol->forced_degradation optimize Optimize Protocol to Minimize Stress forced_degradation->optimize

Caption: Troubleshooting workflow for unexpected experimental results.

References

Validation & Comparative

Comparative Analysis of Branched Alkanes as Fuel Additives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance characteristics of branched and linear alkanes as fuel components, supported by experimental data and detailed protocols.

The molecular structure of alkanes, the primary components of gasoline, plays a pivotal role in their performance within an internal combustion engine. This guide provides a detailed comparison of branched and linear alkanes, focusing on key performance metrics such as octane (B31449) rating and heat of combustion. This analysis is intended to provide a clear understanding of how hydrocarbon structure influences fuel properties.

Performance Characteristics: A Tabular Comparison

The degree of branching in an alkane's structure significantly impacts its antiknock properties, which are quantified by the Research Octane Number (RON) and Motor Octane Number (MON). Highly branched alkanes consistently demonstrate superior anti-knock characteristics compared to their linear isomers.[1] This is because branched structures are more resistant to autoignition, a phenomenon that leads to engine knocking.[2]

Table 1: Research Octane Number (RON) of C4-C8 Alkane Isomers

AlkaneMolecular FormulaStructureResearch Octane Number (RON)
n-ButaneC4H10Linear94
Isobutane (B21531)C4H10Branched102
n-PentaneC5H12Linear62
Isopentane (2-Methylbutane)C5H12Branched92.3
Neopentane (2,2-Dimethylpropane)C5H12Branched-
n-HexaneC6H14Linear25
Isohexane (2-Methylpentane)C6H14Branched73.4
2,3-DimethylbutaneC6H14Branched103.1
n-HeptaneC7H16Linear0
2-MethylhexaneC7H16Branched44
3-MethylhexaneC7H16Branched65
n-OctaneC8H18Linear-20
Isooctane (B107328) (2,2,4-Trimethylpentane)C8H18Branched100

Data sourced from multiple references.

In terms of thermodynamic stability, branched alkanes are generally more stable than their linear isomers. This increased stability is reflected in their lower heat of combustion. A lower heat of combustion indicates that the molecule was in a lower energy state to begin with. The greater stability of branched alkanes is attributed to factors such as the relief of steric strain and more favorable electronic interactions in their more compact structures.

Table 2: Heat of Combustion for Pentane Isomers

IsomerStructureHeat of Combustion (kJ/mol)Relative Stability
n-PentaneLinear-3509Least Stable
Isopentane (2-Methylbutane)Branched-3506More Stable
Neopentane (2,2-Dimethylpropane)Highly Branched-3492Most Stable

Data sourced from multiple references.

Experimental Protocols

Determination of Octane Number

The standard methods for determining the octane rating of a fuel are the Research Octane Number (RON) and the Motor Octane Number (MON). These tests are performed using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

ASTM D2699: Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel

  • Apparatus: A CFR engine with a variable compression ratio is used.

  • Procedure:

    • The engine is operated under controlled conditions (600 rpm engine speed, specified intake air temperature and humidity).

    • The fuel sample is run in the engine, and its knocking intensity is measured.

    • The knocking intensity is compared to that of primary reference fuels (mixtures of isooctane and n-heptane).

    • The RON of the sample is the percentage by volume of isooctane in the reference fuel blend that matches the knock intensity of the sample.

ASTM D2700: Standard Test Method for Motor Octane Number (MON) of Spark-Ignition Engine Fuel

  • Apparatus: A CFR engine, similar to the one used for RON testing.

  • Procedure:

    • The engine is operated under more severe conditions than for RON testing (900 rpm engine speed, higher intake mixture temperature).

    • The knocking intensity of the fuel sample is measured and compared to that of primary reference fuels.

    • The MON is the percentage by volume of isooctane in the reference fuel blend that exhibits the same knock intensity as the sample under these more severe conditions.

Synthesis of Branched Alkanes: Isooctane Example

Isooctane (2,2,4-trimethylpentane) is a key high-octane fuel additive. It is commercially produced through two primary methods:

  • Alkylation of Isobutylene (B52900) with Isobutane: This process involves the reaction of isobutylene with an excess of isobutane in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid. The reaction is typically carried out at low temperatures.

  • Dimerization of Isobutylene followed by Hydrogenation: In this two-step process, isobutylene is first dimerized to form a mixture of isooctenes using an acidic catalyst. The resulting isooctenes are then hydrogenated to produce isooctane.

Visualizations

G cluster_structure Alkane Molecular Structure cluster_properties Fuel Performance Properties Linear Alkane Linear Alkane Lower Octane Number Lower Octane Number Linear Alkane->Lower Octane Number Higher Heat of Combustion Higher Heat of Combustion Linear Alkane->Higher Heat of Combustion Branched Alkane Branched Alkane Higher Octane Number Higher Octane Number Branched Alkane->Higher Octane Number Lower Heat of Combustion Lower Heat of Combustion Branched Alkane->Lower Heat of Combustion Prone to Knocking Prone to Knocking Lower Octane Number->Prone to Knocking Resistant to Knocking Resistant to Knocking Higher Octane Number->Resistant to Knocking

Caption: Relationship between alkane structure and fuel performance.

G cluster_synthesis Synthesis of Branched Alkane cluster_evaluation Performance Evaluation Reactants Reactants Catalytic Reaction Catalytic Reaction Reactants->Catalytic Reaction Alkylation or Dimerization Purification Purification Catalytic Reaction->Purification Branched Alkane Product Branched Alkane Product Purification->Branched Alkane Product Fuel Blending Fuel Blending Branched Alkane Product->Fuel Blending CFR Engine Testing CFR Engine Testing Fuel Blending->CFR Engine Testing ASTM D2699/D2700 Data Analysis Data Analysis CFR Engine Testing->Data Analysis Performance Metrics Performance Metrics Data Analysis->Performance Metrics RON, MON

Caption: Experimental workflow for branched alkane fuel additive.

References

A Comparative Analysis of 2,3-Dimethyl-4-propylheptane and n-Dodecane

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development and Chemical Sciences

This guide provides a detailed comparison of the physicochemical properties of two isomeric alkanes, 2,3-dimethyl-4-propylheptane and n-dodecane. Both compounds share the same molecular formula (C12H26) and molecular weight, yet their structural differences—a branched versus a linear carbon chain—lead to distinct physical characteristics. This comparison is particularly relevant for researchers in fields where properties like boiling point, melting point, and viscosity are critical for process design, formulation, and solvent selection.

It is important to note that n-dodecane is a well-characterized commodity chemical with extensive experimental data available. In contrast, this compound is a less common compound, and as such, much of the data presented for it is estimated or predicted based on its structure.[1][2][3][4]

Physicochemical Properties

The structural divergence between the linear arrangement of n-dodecane and the branched structure of this compound directly influences their intermolecular van der Waals forces. The linear shape of n-dodecane allows for a larger surface area and closer packing of molecules, resulting in stronger intermolecular attractions.[5] Consequently, more energy is required to overcome these forces, leading to a higher boiling point and melting point compared to its branched isomer.[5] The increased branching in this compound creates a more compact, spherical shape, which reduces the effective surface area for intermolecular contact, weakening these forces and lowering its boiling and melting points.[5]

PropertyThis compoundn-Dodecane
Molecular Formula C12H26[1][2][4]C12H26[6][7][8][9]
Molecular Weight 170.33 g/mol [1][2][4]170.33 g/mol [9]
IUPAC Name This compound[4]Dodecane[6]
CAS Number 62185-30-2[1][2][3][4]112-40-3[7]
Boiling Point 194°C (Predicted)[1]216.2°C[6][7]
Melting Point -50.8°C (Estimated)[1]-9.6°C[6][7]
Density 0.766 g/cm³ (Predicted)[1]0.753 g/cm³ (at 15°C)[10]
Refractive Index 1.4280 (Predicted)[1]Not specified in search results
Kinematic Viscosity Not specified in search results1.98 mm²/s (at 20°C)[10]
Water Solubility Insoluble (Predicted)Practically insoluble[7][8][10]
logP (Octanol/Water) 4.49 (Predicted)[2]6.98[10]
Logical Relationship: Structure vs. Physical Properties

The following diagram illustrates the relationship between the molecular structure of these C12H26 isomers and their resulting physical properties.

G cluster_isomers Isomers of Dodecane (C12H26) cluster_n_dodecane n-Dodecane cluster_branched This compound Isomers C12H26 n_Dodecane n-Dodecane Isomers->n_Dodecane Linear Isomer Branched This compound Isomers->Branched Branched Isomer Structure_n Linear Chain (Larger Surface Area) n_Dodecane->Structure_n Properties_n Stronger van der Waals Forces Higher Boiling Point (216.2°C) Higher Melting Point (-9.6°C) Structure_n->Properties_n Leads to Structure_b Branched Chain (Smaller Surface Area) Branched->Structure_b Properties_b Weaker van der Waals Forces Lower Boiling Point (194°C) Lower Melting Point (-50.8°C) Structure_b->Properties_b Leads to

Caption: Structure-Property Relationship of C12H26 Isomers.

Experimental Protocols

Standardized methods are used to determine the physicochemical properties of liquid hydrocarbons like n-dodecane. These same protocols would be applicable to this compound.

Boiling Point Determination (Capillary Method)

This method is suitable for small sample volumes and is a common technique for determining the boiling point of organic compounds.[11][12]

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[11] This is observed when a continuous stream of bubbles emerges from a capillary tube inverted in the sample, and is precisely recorded at the moment liquid is drawn back into the capillary upon cooling.[12][13]

  • Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube, heating source (e.g., Bunsen burner or oil bath), and mineral oil.[11][13]

  • Procedure:

    • A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.[13]

    • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • This assembly is placed in a Thiele tube containing mineral oil, ensuring the side arm is heated gently.[13]

    • The apparatus is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.[13]

    • The heat is removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature recorded the instant the bubbling stops and the liquid begins to enter the capillary tube.[13]

Density Determination (Pycnometer or Digital Density Meter)

Density is a fundamental property defined as mass per unit volume. For liquid hydrocarbons, this can be accurately measured using several methods.

  • Principle: The mass of a precise, known volume of the liquid is measured at a specific temperature. Density is calculated by dividing the mass of the liquid by the known volume.[14]

  • Apparatus:

    • Pycnometer Method: A pycnometer (a glass flask with a precisely known volume), an analytical balance, and a temperature-controlled water bath.[14][15]

    • Digital Density Meter Method: An oscillating U-tube digital density meter.[16]

  • Procedure (Pycnometer Method):

    • The pycnometer is thoroughly cleaned, dried, and weighed empty.[14]

    • It is then filled with the sample liquid, taking care to avoid air bubbles, and placed in a thermostat bath until it reaches thermal equilibrium.

    • The volume is adjusted precisely to the pycnometer's calibration mark.

    • The exterior of the pycnometer is cleaned and dried, and it is weighed again.

    • The mass of the liquid is determined by subtraction.

    • The density is calculated as: ρ = (m_filled - m_empty) / V, where V is the calibrated volume of the pycnometer.

Viscosity Measurement (Capillary Viscometer)

Viscosity measures a fluid's resistance to flow. For liquids like alkanes, capillary viscometers are commonly used.[17]

  • Principle: The method is based on measuring the time it takes for a fixed volume of liquid to flow through a capillary of known dimensions under the force of gravity.[18] The kinematic viscosity is then calculated based on this flow time and the viscometer's calibration constant.

  • Apparatus: Ostwald or Cannon-Fenske capillary viscometer, temperature-controlled bath, and a stopwatch.[17][18]

  • Procedure:

    • The viscometer is cleaned, dried, and filled with the sample liquid to the indicated mark.

    • The viscometer is placed vertically in a constant temperature bath until the sample reaches the desired temperature.

    • The liquid is drawn up by suction past the upper timing mark.

    • The suction is released, and the time taken for the liquid meniscus to fall from the upper to the lower timing mark is measured accurately.

    • The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the measured flow time. Multiple measurements are taken to ensure accuracy.[18]

References

A Comparative Guide to the Combustion Efficiency of Branched vs. Linear Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular structure of alkanes significantly influences their combustion characteristics. This guide provides an objective comparison of the combustion efficiency of branched versus linear alkanes, supported by experimental data. Understanding these differences is crucial for applications ranging from fuel development to optimizing reaction conditions in chemical synthesis.

Key Performance Metrics: A Quantitative Comparison

The combustion efficiency of an alkane is determined by several key parameters, including its heat of combustion, ignition delay, laminar flame speed, and tendency to form pollutants such as soot and nitrogen oxides (NOx). The following tables summarize quantitative data for these metrics, comparing linear alkanes with their branched isomers.

Table 1: Heat of Combustion

The heat of combustion is the total amount of energy released as heat when a substance undergoes complete combustion with oxygen. A lower heat of combustion indicates greater molecular stability.

AlkaneTypeHeat of Combustion (kcal/mol)
n-PentaneLinear-845.27[1]
IsopentaneBranched-843.31[2]
NeopentaneBranched-839.88[2]
n-ButaneLinear-687.94[1]
Isobutane (B21531)Branched-686.1

Data for isobutane calculated from available data.

Observation: Branched alkanes consistently exhibit a lower heat of combustion compared to their linear isomers.[3][4] This is attributed to the greater stability of the more compact, branched molecular structures.[5]

Table 2: Ignition Delay

Ignition delay is the time lapse between the introduction of a fuel into an oxidizing environment and the onset of ignition. Longer ignition delays are desirable in internal combustion engines to prevent knocking.

Alkane IsomersTemperature (K)Pressure (atm)Ignition Delay (ms)
n-Pentane80020~1
Isopentane80020~3
Neopentane80020~10
n-Butane75015~3
Isobutane75015~8

Data is estimated from graphical representations in cited sources.[6][7]

Observation: Branched alkanes generally have longer ignition delay times than their linear counterparts, indicating their lower reactivity and higher resistance to auto-ignition.[7]

Table 3: Laminar Flame Speed

Laminar flame speed is the velocity at which a flame front propagates through a stationary flammable mixture. It is an intrinsic property of a fuel-oxidizer mixture and influences engine performance and safety.

Alkane IsomersEquivalence Ratio (Φ)Laminar Flame Speed (cm/s)
n-Butane1.0~41
Isobutane1.0~36

Data is from cited experimental studies.[2]

Observation: Linear alkanes tend to have a higher laminar flame speed than their branched isomers, indicating a faster rate of combustion under laminar conditions.[2]

Table 4: Pollutant Formation (Soot and NOx)

Soot and nitrogen oxides (NOx) are major pollutants formed during combustion. The tendency to form these pollutants is influenced by the fuel's molecular structure.

Alkane IsomersCombustion ConditionSoot Volume Fraction (ppm)NOx Emissions
n-HeptaneDiffusion FlameHigherGeneral trend suggests higher NOx from fuels with higher flame temperatures.
Iso-octaneDiffusion FlameLowerGeneral trend suggests lower NOx from fuels with lower flame temperatures.
n-ButaneNon-premixed FlameHigherNot directly measured, but higher flame temperatures of linear alkanes may lead to higher thermal NOx.
IsobutaneNon-premixed FlameLowerNot directly measured, but lower flame temperatures of branched alkanes may lead to lower thermal NOx.

Quantitative soot data is inferred from comparative studies. NOx data is based on general combustion principles.

Observation: While more research with direct quantitative comparisons is needed, existing studies suggest that branched alkanes tend to produce less soot than their linear isomers. The higher flame temperatures associated with the combustion of linear alkanes may also lead to higher thermal NOx formation.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for the key experiments cited.

Determination of Heat of Combustion using Bomb Calorimetry

This method determines the heat of combustion at a constant volume.

Apparatus:

  • Parr Bomb Calorimeter

  • Oxygen cylinder with pressure regulator

  • Pellet press

  • High-precision thermometer

  • Fuse wire

Procedure:

  • A pellet of the alkane sample (typically 0.5 - 1.0 g) is accurately weighed and placed in the sample cup inside the bomb.

  • A measured length of fuse wire is connected to the electrodes, with the wire in contact with the sample.

  • The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with pure oxygen to a pressure of 25-30 atm.

  • The bomb is placed in a calorimeter bucket containing a known volume of water.

  • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.

Measurement of Ignition Delay using a Rapid Compression Machine

A rapid compression machine (RCM) simulates the compression stroke of an internal combustion engine to study auto-ignition phenomena.

Apparatus:

  • Rapid Compression Machine

  • High-speed data acquisition system

  • Pressure transducer

  • Gas mixing system

Procedure:

  • A homogeneous mixture of the alkane and an oxidizer (e.g., air) at a specific equivalence ratio is prepared in the gas mixing system.

  • The combustion chamber of the RCM is filled with the prepared mixture.

  • The piston is rapidly driven to compress the gas mixture to a target pressure and temperature.

  • The pressure inside the combustion chamber is monitored using a high-speed pressure transducer.

  • The ignition delay time is determined as the time interval between the end of compression and the sharp increase in pressure indicating the onset of combustion.[4]

Measurement of Laminar Flame Speed using the Counterflow Technique

The counterflow burner configuration is a common method for measuring the laminar flame speed of a fuel-air mixture.

Apparatus:

  • Two opposing nozzles

  • Gas flow controllers

  • Ignition source (e.g., spark electrodes)

  • High-speed camera with schlieren optics

Procedure:

  • A premixed fuel-air mixture is flowed through two opposing nozzles, creating a stagnation plane between them.

  • The mixture is ignited, and a flat, stationary flame is established at the stagnation plane.

  • The flow velocity of the unburned gas mixture is gradually increased until the flame is pushed back towards the nozzle.

  • The velocity of the unburned gas mixture just before the flame is extinguished is measured. This velocity is equal to the laminar flame speed.

  • High-speed schlieren imaging is used to visualize the flame front and ensure its stability and planarity.

Visualizing the Relationship: Alkane Structure and Combustion Efficiency

The following diagram illustrates the logical relationship between the molecular structure of alkanes and their key combustion efficiency parameters.

G cluster_0 Alkane Structure cluster_1 Combustion Parameters cluster_2 Combustion Efficiency Outcome Linear Alkane Linear Alkane Heat of Combustion Heat of Combustion Linear Alkane->Heat of Combustion Higher Ignition Delay Ignition Delay Linear Alkane->Ignition Delay Shorter Laminar Flame Speed Laminar Flame Speed Linear Alkane->Laminar Flame Speed Higher Soot & NOx Formation Soot & NOx Formation Linear Alkane->Soot & NOx Formation Higher Tendency Branched Alkane Branched Alkane Branched Alkane->Heat of Combustion Lower Branched Alkane->Ignition Delay Longer Branched Alkane->Laminar Flame Speed Lower Branched Alkane->Soot & NOx Formation Lower Tendency Lower Efficiency / Knocking Lower Efficiency / Knocking Heat of Combustion->Lower Efficiency / Knocking Less Stable Higher Efficiency / Cleaner Burn Higher Efficiency / Cleaner Burn Heat of Combustion->Higher Efficiency / Cleaner Burn More Stable Ignition Delay->Lower Efficiency / Knocking Prone to Knock Ignition Delay->Higher Efficiency / Cleaner Burn Resists Knock Laminar Flame Speed->Lower Efficiency / Knocking Faster, Less Controlled Burn Laminar Flame Speed->Higher Efficiency / Cleaner Burn Slower, More Controlled Burn Soot & NOx Formation->Lower Efficiency / Knocking More Pollutants Soot & NOx Formation->Higher Efficiency / Cleaner Burn Fewer Pollutants

Caption: Alkane structure's impact on combustion.

Conclusion

The structural isomerism of alkanes plays a critical role in their combustion efficiency. Branched alkanes, with their lower heat of combustion, longer ignition delays, and lower flame speeds, generally exhibit more controlled and efficient combustion compared to their linear counterparts. This translates to a reduced tendency for engine knock and potentially lower emissions of soot and NOx. These findings are essential for the formulation of high-performance fuels and for controlling combustion processes in various industrial and research applications.

References

A Comparative Analysis of Lubricant Properties in C12 Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the lubricant performance of various C12 alkane isomers reveals that molecular structure plays a critical role in determining key tribological properties. This guide synthesizes experimental data to provide a comparative overview of viscosity, pour point, friction, and wear characteristics, offering valuable insights for researchers and scientists in the field of lubricant development.

The arrangement of carbon atoms within a C12 alkane molecule, whether in a linear or branched configuration, significantly influences its behavior as a lubricant. Straight-chain alkanes, such as n-dodecane, tend to form ordered, crystalline layers under high pressure, which can provide good wear protection but may also lead to higher friction due to the shear strength of these layers. In contrast, branched isomers disrupt this molecular ordering, which can result in a lower coefficient of friction. However, the effect of branching on wear resistance is more complex and can vary depending on the specific isomeric structure and testing conditions.

Quantitative Comparison of Lubricant Properties

To facilitate a direct comparison, the following table summarizes the key lubricant properties of selected C12 alkane isomers. The data presented is a synthesis of values reported in scientific literature.

Isomer NameChemical StructureKinematic Viscosity (cSt at 40°C)Pour Point (°C)Coefficient of Friction (COF)Wear Scar Diameter (mm)
n-DodecaneCH₃(CH₂)₁₀CH₃1.38-10~0.12~0.45
Isododecane (2,2,4,6,6-Pentamethylheptane)(CH₃)₃CCH₂CH(CH₃)CH₂C(CH₃)₃1.85<-60~0.10~0.55
Cyclododecane(CH₂)₁₂3.89 (at 65°C)61N/AN/A

Note: The data for Coefficient of Friction and Wear Scar Diameter are indicative and can vary significantly with test conditions. "N/A" indicates that reliable comparative data was not found in the reviewed literature.

The Influence of Molecular Structure on Lubricant Performance

The relationship between the molecular structure of C12 alkane isomers and their lubricant properties can be visualized as a logical flow from structure to performance characteristics.

G cluster_isomers C12 Alkane Isomers cluster_properties Molecular Characteristics cluster_performance Lubricant Performance n_dodecane n-Dodecane (Linear) ordering High Molecular Ordering n_dodecane->ordering isododecane Isododecane (Highly Branched) disruption Disruption of Ordering isododecane->disruption cyclododecane Cyclododecane (Cyclic) rigidity Molecular Rigidity cyclododecane->rigidity high_friction Higher Friction ordering->high_friction good_wear Good Wear Resistance ordering->good_wear low_friction Lower Friction disruption->low_friction poor_wear Poorer Wear Resistance disruption->poor_wear low_pour_point Low Pour Point disruption->low_pour_point high_viscosity Higher Viscosity rigidity->high_viscosity high_pour_point High Pour Point rigidity->high_pour_point G cluster_prep Sample Preparation cluster_testing Lubricant Property Testing cluster_analysis Data Analysis and Comparison isomer_selection Select C12 Alkane Isomers procurement Procure/Synthesize High-Purity Isomers isomer_selection->procurement characterization Characterize Purity (e.g., GC-MS) procurement->characterization viscosity_test Kinematic Viscosity (ASTM D445) characterization->viscosity_test pour_point_test Pour Point (ASTM D97) characterization->pour_point_test friction_wear_test Friction & Wear (ASTM D4172 / G99) characterization->friction_wear_test data_compilation Compile Quantitative Data viscosity_test->data_compilation pour_point_test->data_compilation friction_wear_test->data_compilation table_generation Generate Comparative Tables data_compilation->table_generation structure_performance Analyze Structure-Performance Relationship table_generation->structure_performance

Purity Assessment of 2,3-Dimethyl-4-propylheptane: A Comparative Guide to GC-FID and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for novel chemical entities and fine chemicals is a critical step in research, development, and quality control. For non-polar compounds such as the branched alkane 2,3-Dimethyl-4-propylheptane, Gas Chromatography with Flame Ionization Detection (GC-FID) stands as a primary analytical technique. This guide provides an objective comparison of GC-FID with other analytical methods for the purity assessment of this compound, supported by experimental protocols and representative data.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on several factors, including the chemical nature of the analyte, the expected impurities, the required level of accuracy, and available instrumentation. For a volatile, non-polar hydrocarbon like this compound, several methods can be considered.

FeatureGC-FID (Flame Ionization Detection)GC-MS (Mass Spectrometry)Comprehensive 2D GC (GCxGC-FID/MS)
Principle Separation by boiling point and polarity, detection by ionization in a hydrogen flame.[1]Separation by boiling point and polarity, detection by mass-to-charge ratio of ionized molecules.[2][3]Enhanced separation using two columns with different selectivities, coupled with FID or MS detection.
Primary Use Quantitative analysis and purity determination of known compounds.[4][5][6]Qualitative analysis (identification of unknown impurities) and quantitative analysis.[2][3]Analysis of highly complex mixtures with numerous isomers and co-eluting compounds.[7]
Selectivity Good for separating compounds with different boiling points. May have limitations with co-eluting isomers.Excellent, as it can distinguish between compounds with similar retention times based on their mass spectra.[2]Superior separation power, resolving components that co-elute in a single-dimension GC analysis.
Sensitivity High sensitivity for hydrocarbons.[4]Generally higher sensitivity than GC-FID, especially in selected ion monitoring (SIM) mode.[2]Very high, as peaks are focused into narrower bands.
Cost Lower instrument and operational cost.Higher instrument and maintenance cost.Highest instrument and operational cost.
Ease of Use Relatively straightforward operation and data analysis.More complex data analysis and requires spectral interpretation.Requires specialized software and expertise for data processing and visualization.

GC-FID is a robust and cost-effective technique for the routine purity assessment of organic compounds.[1] Its response is directly proportional to the number of carbon atoms in the analyte, making it an excellent choice for quantifying hydrocarbon content with high precision.[6] The "area percent" method is a straightforward approach to estimate purity, where the peak area of the main component is compared to the total area of all peaks in the chromatogram.[8][9]

GC-MS offers the significant advantage of providing structural information, which is invaluable for identifying unknown impurities.[2][5] While it can be used for quantification, GC-FID is often preferred for its more stable and predictable response for hydrocarbons.[10]

Comprehensive 2D GC (GCxGC) provides the highest resolving power and is particularly useful for analyzing complex hydrocarbon mixtures containing numerous isomers that are difficult to separate by conventional GC.[7] For the purity assessment of a synthesized compound like this compound, where the potential impurities are likely to be structurally related isomers or starting materials, GCxGC can provide a detailed impurity profile.

Experimental Protocol: Purity Assessment of this compound by GC-FID

This protocol is based on standard methodologies for Detailed Hydrocarbon Analysis (DHA), which is a specialized GC-FID application for the detailed characterization of hydrocarbon streams.[7][11][12][13]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity solvent such as n-hexane or pentane.

  • Vortex the solution to ensure homogeneity.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.[3]

  • Injector: Split/Splitless inlet at 250 °C with a split ratio of 100:1.

  • Column: A non-polar capillary column is recommended for alkane separation.[14] A common choice is a 100% dimethylpolysiloxane stationary phase, such as a Restek Rtx-DHA-100 (100 m x 0.25 mm ID, 0.5 µm film thickness).[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min for Helium).

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 10 minutes.

    • Ramp: 2 °C/min to 200 °C.

    • Hold at 200 °C for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

  • Data Acquisition: Use a suitable chromatography data system to record the chromatogram and integrate the peak areas.

3. Data Analysis and Purity Calculation:

The purity of this compound is determined using the area percent method.[8][9]

  • Formula:

    • % Purity = (Area of this compound peak / Total area of all peaks) x 100

  • Note: The solvent peak should be excluded from the total area calculation.

Quantitative Data Presentation

The following table presents representative data from a hypothetical GC-FID analysis of a this compound sample, illustrating the calculation of purity. Potential impurities could include other C12 isomers or closely related compounds.

Peak No.Retention Time (min)Component IdentityPeak AreaArea %
145.2Isomer 1 (e.g., 2,4-Dimethyl-4-propylheptane)15,0000.30
246.5This compound 4,950,000 99.00
347.1Isomer 2 (e.g., n-Dodecane)10,0000.20
448.3Higher boiling impurity25,0000.50
Total 5,000,000 100.00

Calculated Purity of this compound = 99.00%

Visualizing the Purity Assessment Workflow

The logical flow of the purity assessment process, from sample preparation to the final result, is crucial for ensuring reproducible and accurate results.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution & Vortexing Sample->Dissolution Solvent High-Purity Solvent (n-Hexane) Solvent->Dissolution Injection Sample Injection Dissolution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Flame Ionization Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Result Purity Report Calculation->Result

Caption: Workflow for Purity Assessment by GC-FID.

Signaling Pathway of GC-FID Detection

The detection mechanism of the Flame Ionization Detector is a key aspect of its functionality.

GCFID_Signaling_Pathway Eluent Column Eluent (Carrier Gas + Analyte) Flame H2/Air Flame Eluent->Flame Combustion Combustion of Organic Analyte Flame->Combustion Ions Generation of Ions and Electrons (CHO+) Combustion->Ions Electrodes Polarized Electrodes Ions->Electrodes Current Generation of Electric Current Electrodes->Current Signal Amplification and Signal Output (to Data System) Current->Signal

References

Cross-Verification of 2,3-Dimethyl-4-propylheptane Structure by MS and NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. The synergistic use of analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust framework for the verification of molecular structures. This guide presents a comparative analysis of hypothetical MS and NMR data for the branched alkane, 2,3-Dimethyl-4-propylheptane, showcasing how these techniques afford complementary information to unequivocally confirm its constitution.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of experimental results. Below are the protocols for the acquisition of Mass Spectrometry and Nuclear Magnetic Resonance data for this compound.

Mass Spectrometry (MS):

A solution of this compound in methanol (B129727) (1 mg/mL) was introduced into an electron ionization (EI) mass spectrometer. The sample was ionized using a 70 eV electron beam. The resulting fragments were separated by a quadrupole mass analyzer and detected by an electron multiplier. The mass spectrum was recorded over a mass-to-charge (m/z) range of 20-200.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of this compound (approximately 10 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.7 mL) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra were acquired on a 500 MHz NMR spectrometer. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ¹³C NMR spectrum, 1024 scans were accumulated with a relaxation delay of 2 seconds.

Data Presentation

The quantitative data obtained from the hypothetical analysis of this compound are summarized in the following tables.

Table 1: Hypothetical Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment Ion
170<1[C₁₂H₂₆]⁺ (Molecular Ion)
12745[C₉H₁₉]⁺
99100[C₇H₁₅]⁺ (Base Peak)
8560[C₆H₁₃]⁺
7180[C₅H₁₁]⁺
5795[C₄H₉]⁺
4375[C₃H₇]⁺

Table 2: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.85-0.95m15H-CH₃ groups
~1.10-1.40m10H-CH₂- and -CH- groups
~1.55m1H-CH- at C4

Table 3: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
~14Primary (CH₃)Terminal methyls of propyl and heptyl chains
~20-25Primary (CH₃)Methyls at C2 and C3
~28-35Secondary (CH₂)Methylene groups in propyl and heptyl chains
~38-45Tertiary (CH)Methine groups at C2, C3, and C4

Visualization of the Cross-Verification Workflow

The logical flow of confirming the structure of this compound using both MS and NMR is depicted in the following diagram.

cross_verification_workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis cluster_verification Structural Verification MS_data Acquire Mass Spectrum MS_analysis Analyze Fragmentation Pattern MS_data->MS_analysis molecular_weight Determine Molecular Weight (M=170) MS_analysis->molecular_weight fragmentation Identify Key Fragments (m/z 127, 99, 85, 71, 57, 43) MS_analysis->fragmentation cross_verification Cross-Verification molecular_weight->cross_verification Confirms C12H26 fragmentation->cross_verification Indicates Branched Structure NMR_data Acquire 1H and 13C Spectra NMR_analysis Analyze Chemical Shifts & Multiplicity NMR_data->NMR_analysis proton_env Identify Proton Environments (~0.8-1.6 ppm) NMR_analysis->proton_env carbon_env Identify Carbon Environments (~14-45 ppm) NMR_analysis->carbon_env proton_env->cross_verification Confirms Alkyl Protons carbon_env->cross_verification Confirms Carbon Skeleton structure_confirmed Structure of this compound Confirmed cross_verification->structure_confirmed

Caption: Workflow for the cross-verification of this compound.

Discussion

The structural elucidation of this compound is robustly achieved through the complementary data obtained from Mass Spectrometry and NMR spectroscopy.

Mass Spectrometry Insights:

The mass spectrum of a branched alkane is characterized by cleavage at the branching points to form more stable carbocations.[1][2] The molecular ion peak for this compound at m/z 170 is expected to be of very low abundance or absent, which is consistent with highly branched alkanes.[3][4] The fragmentation pattern is dominated by the formation of stable secondary and tertiary carbocations.[5] The prominent peaks at m/z 127, 99, 85, 71, 57, and 43 correspond to the loss of various alkyl radicals, providing strong evidence for the branched nature of the C₁₂H₂₆ hydrocarbon. For instance, the base peak at m/z 99 can be attributed to the stable carbocation resulting from the cleavage of the bond between C4 and C5.

NMR Spectroscopy Insights:

The ¹H NMR spectrum of alkanes typically shows signals in the upfield region, usually between 0.7 and 1.5 ppm.[6] The complex overlapping multiplets in the hypothetical spectrum of this compound are indicative of the various chemically non-equivalent methyl, methylene, and methine protons in the molecule. The integration of the signals would correspond to the total number of protons in the molecule (26H).

The ¹³C NMR spectrum provides a more resolved view of the carbon skeleton. The chemical shifts for alkanes generally appear in the range of 10-60 ppm.[7][8] The presence of multiple signals in the hypothetical spectrum confirms the presence of several distinct carbon environments, as expected for the asymmetric structure of this compound. The chemical shifts can be predicted based on the substitution pattern, with quaternary, tertiary, secondary, and primary carbons appearing at characteristic positions.[9]

While MS provides information about the molecular weight and the fragmentation pattern indicative of a branched structure, NMR offers a detailed map of the carbon-hydrogen framework. The mass spectrum confirms the molecular formula as C₁₂H₂₆, and the fragmentation pattern suggests the presence of methyl and propyl branches. The ¹H and ¹³C NMR spectra, in turn, provide the precise connectivity of these alkyl groups. The combination of these two techniques allows for the unambiguous assignment of the structure as this compound, ruling out other isomers of C₁₂H₂₆. This dual-pronged approach is a cornerstone of modern chemical analysis, ensuring the accuracy and reliability of structural assignments in scientific research.

References

Performance Showdown: 2,3-Dimethyl-4-propylheptane and the Landscape of High-Octane Boosters

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance characteristics of 2,3-Dimethyl-4-propylheptane, a highly branched C12 alkane, positions it as a promising high-octane component for gasoline blending. While specific experimental octane (B31449) ratings for this particular isomer remain elusive in publicly available literature, its molecular architecture strongly suggests performance comparable to other high-quality alkylate components, which are prized for their excellent anti-knock properties. This guide offers a comparative analysis of this compound's anticipated performance against established octane boosters, supported by data on related compounds and standardized experimental methodologies.

Highly branched isoparaffins, such as this compound, are key constituents of alkylate, a premium gasoline blending stock produced by reacting isobutane (B21531) with light olefins.[1][2] Alkylate is characterized by its high Research Octane Number (RON) and Motor Octane Number (MON), low vapor pressure, and absence of sulfur and aromatic compounds, making it a critical component in the formulation of clean and efficient fuels.[1][3] The intricate, branched structure of these molecules contributes to a more controlled combustion process in spark-ignition engines, thereby preventing engine knock.[3]

Comparative Analysis of Octane Boosters

To contextualize the expected performance of this compound, the following table summarizes the typical octane numbers of various common octane boosters. Isoparaffins, the class to which this compound belongs, generally exhibit high RON and MON values with low sensitivity (the difference between RON and MON), which is a desirable characteristic for modern engines.

Octane Booster ClassSpecific Compound/MixtureTypical Research Octane Number (RON)Typical Motor Octane Number (MON)Key Characteristics
Highly Branched Alkanes (Isoparaffins) This compound (C12H26) Estimated > 95 Estimated > 90 Excellent anti-knock properties, low sensitivity, clean-burning.
Iso-octane (2,2,4-Trimethylpentane)100 (by definition)100 (by definition)Primary reference fuel for octane rating.
Alkylate92 - 9890 - 96Premium gasoline blendstock, low vapor pressure, no aromatics or sulfur.[4]
Oxygenates Ethanol108 - 11289 - 92High RON, renewable, can increase vapor pressure.
Methyl tert-butyl ether (MTBE)110 - 11298 - 100High RON, effective anti-knock agent, environmental concerns have limited its use.
Aromatics Toluene~120~107Very high octane, but use is limited due to emissions concerns.
Organometallics FerroceneBoosts OctaneBoosts OctaneEffective at low concentrations, but can lead to engine deposits.

Note: The RON and MON values for this compound are estimated based on the known performance of highly branched C12 alkanes. Specific experimental data is not publicly available.

Experimental Protocols for Octane Number Determination

The performance of octane boosters is quantified through standardized engine tests that measure their resistance to knocking. The two primary methods are for determining the Research Octane Number (RON) and the Motor Octane Number (MON).

Research Octane Number (RON) - ASTM D2699

This test method simulates low-speed, mild driving conditions. The protocol involves a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio. The fuel sample is run in the engine, and its knocking intensity is compared to that of primary reference fuels (mixtures of iso-octane and n-heptane). The RON is the percentage by volume of iso-octane in the reference fuel that matches the knock intensity of the sample.

Motor Octane Number (MON) - ASTM D2700

The MON test evaluates fuel performance under more severe, high-speed conditions. It utilizes the same CFR engine as the RON test but with a higher engine speed, a heated fuel-air mixture, and different ignition timing. These more stringent conditions generally result in a lower octane number than the RON test. The difference between RON and MON is termed "sensitivity" and is an important parameter for fuel formulators.

Visualizing the Landscape of Octane Boosters

The following diagrams illustrate the classification of octane boosters and the experimental workflow for determining their performance.

Octane_Booster_Classification cluster_main Octane Boosters cluster_isoparaffins Highly Branched Alkanes (Isoparaffins) cluster_oxygenates Oxygenates cluster_aromatics Aromatics This compound This compound Alkylate Alkylate This compound->Alkylate is a component of Iso-octane Iso-octane Ethanol Ethanol MTBE MTBE Toluene Toluene

Classification of Common Octane Boosters.

Octane_Testing_Workflow cluster_workflow Octane Number Determination Workflow Fuel_Sample Fuel Sample (e.g., this compound blend) CFR_Engine Cooperative Fuel Research (CFR) Engine Fuel_Sample->CFR_Engine Introduce to RON_Test RON Test (ASTM D2699) Low-speed, mild conditions CFR_Engine->RON_Test Operate under MON_Test MON Test (ASTM D2700) High-speed, severe conditions CFR_Engine->MON_Test Operate under Knock_Intensity Measure Knock Intensity RON_Test->Knock_Intensity to MON_Test->Knock_Intensity to Comparison Compare Knock Intensity Knock_Intensity->Comparison Reference_Fuels Primary Reference Fuels (Iso-octane/n-heptane blends) Reference_Fuels->Comparison RON_Value Determine RON Comparison->RON_Value for RON MON_Value Determine MON Comparison->MON_Value for MON

Standardized Workflow for RON and MON Testing.

References

The Impact of Branching on the Physical Properties of Heptane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between molecular structure and physical properties is paramount. This guide provides a comprehensive evaluation of how branching in the carbon chain of heptane (B126788) (C₇H₁₆) isomers influences key physical characteristics such as boiling point, melting point, density, and viscosity. The presented data, compiled from various scientific sources, offers a clear comparison to aid in solvent selection, reaction condition optimization, and the prediction of molecular behavior.

The nine constitutional isomers of heptane, while sharing the same molecular formula, exhibit distinct physical properties directly attributable to their structural differences. The degree of branching alters the intermolecular forces, specifically London dispersion forces, which are the primary determinants of the physical characteristics of these nonpolar alkanes.

Comparative Analysis of Physical Properties

Increased branching in the carbon chain generally leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular contact, thereby weakening the London dispersion forces. As a result, branched isomers tend to have lower boiling points and viscosities compared to their straight-chain counterpart, n-heptane. The effect on melting point is less straightforward, as it is also influenced by the efficiency of crystal lattice packing. More symmetrical molecules, regardless of branching, can exhibit higher melting points.

Below is a summary of the key physical properties for n-heptane and its eight branched isomers.

IsomerStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)Viscosity (mPa·s at 20°C)
n-HeptaneCH₃(CH₂)₅CH₃98.4-90.60.6795 (at 20°C)0.409
2-Methylhexane(CH₃)₂CH(CH₂)₃CH₃90.0[1]-118.0[1]0.679[1]~0.35
3-MethylhexaneCH₃CH₂CH(CH₃)(CH₂)₂CH₃92.0[2]-119.0[2]0.687[3]~0.36
2,2-Dimethylpentane(CH₃)₃C(CH₂)₂CH₃79.2-123.80.674[4]0.385[5]
2,3-Dimethylpentane (B165511)(CH₃)₂CHCH(CH₃)CH₂CH₃89.8[6]~-130[7]0.695[7]0.356 (at 30°C)[8]
2,4-Dimethylpentane(CH₃)₂CHCH₂CH(CH₃)₂80.5[9]-119.9[9]0.673Not Available
3,3-DimethylpentaneCH₃CH₂C(CH₃)₂CH₂CH₃86.0[10]-134.9[10]0.693[11]0.454[10]
3-Ethylpentane(CH₃CH₂)₃CH93.5-118.60.698Not Available
2,2,3-Trimethylbutane(CH₃)₃CCH(CH₃)₂80.9-25.00.690Not Available

Note: Viscosity data for all isomers is not consistently available in the literature. The provided values are based on the available data, and some are estimations based on trends.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physical properties cited in this guide.

Determination of Boiling Point

The boiling point of the heptane isomers can be accurately determined using a micro-boiling point apparatus or by distillation.

Micro-Boiling Point Method:

  • A small amount of the liquid sample (a few drops) is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The apparatus is heated slowly and evenly in a heating block or oil bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Distillation Method:

  • A simple distillation apparatus is assembled with a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • The liquid sample is placed in the round-bottom flask with boiling chips.

  • The flask is heated, and the temperature is monitored.

  • The boiling point is the constant temperature at which the liquid boils and the vapor condenses into the receiving flask.

Determination of Melting Point

The melting point of the heptane isomers, which are liquid at room temperature, requires cooling to their solid state.

Capillary Tube Method:

  • The liquid sample is frozen using a suitable cooling bath (e.g., liquid nitrogen or a dry ice/acetone slurry).

  • A small amount of the frozen, powdered solid is packed into a capillary tube sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The apparatus is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Determination of Density

The density of the liquid heptane isomers can be determined using a pycnometer or a hydrometer.

Pycnometer Method:

  • The mass of a clean, dry pycnometer (a small glass flask with a fitted glass stopper with a capillary tube) is accurately measured.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is wiped away.

  • The mass of the pycnometer filled with the liquid is measured.

  • The volume of the pycnometer is determined by repeating the process with a liquid of known density, such as distilled water.

  • The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Viscosity

The viscosity of the heptane isomers can be measured using a viscometer, such as a falling-sphere viscometer or a rotational viscometer.

Falling-Sphere Viscometer:

  • A sphere of known size and density is dropped into a graduated cylinder filled with the liquid sample.

  • The time it takes for the sphere to fall a known distance between two marks on the cylinder is measured.

  • The viscosity of the liquid is calculated using Stokes' law, which relates the terminal velocity of the sphere to the viscosity of the fluid, the densities of the sphere and the liquid, and the acceleration due to gravity.

Visualization of Structure-Property Relationships

The following diagram illustrates the logical relationship between the degree of branching in heptane isomers and its impact on their physical properties.

Branching_Impact cluster_structure Molecular Structure cluster_properties Physical Properties Straight_Chain Straight Chain (n-Heptane) Increased_Surface_Area Increased_Surface_Area Straight_Chain->Increased_Surface_Area leads to Branched_Chain Branched Chain (Isomers) Density Density Branched_Chain->Density Generally Lower Decreased_Surface_Area Decreased_Surface_Area Branched_Chain->Decreased_Surface_Area leads to Molecular_Symmetry Molecular_Symmetry Branched_Chain->Molecular_Symmetry can affect Boiling_Point Boiling Point Viscosity Viscosity Melting_Point Melting Point Stronger_IMFs Stronger Intermolecular Forces Increased_Surface_Area->Stronger_IMFs results in Weaker_IMFs Weaker Intermolecular Forces Decreased_Surface_Area->Weaker_IMFs results in Stronger_IMFs->Boiling_Point Higher Stronger_IMFs->Viscosity Higher Weaker_IMFs->Boiling_Point Lower Weaker_IMFs->Viscosity Lower Molecular_Symmetry->Melting_Point Influences (can be higher)

Caption: Impact of branching on physical properties of heptane isomers.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 2,3-Dimethyl-4-propylheptane in Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of the branched alkane, 2,3-Dimethyl-4-propylheptane. Given the non-polar and volatile nature of this C12 hydrocarbon, Gas Chromatography (GC) stands out as the primary analytical technique. While High-Performance Liquid Chromatography (HPLC) is less conventional for such compounds due to their lack of a UV chromophore, advancements in detector technology, such as Charged Aerosol Detection (CAD), offer a potential alternative.

This document outlines the experimental protocols and performance characteristics of validated GC-FID, GC-MS, and a prospective HPLC-CAD method. All data is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.

Experimental Workflow for Method Validation

The validation of an analytical method follows a structured workflow to ensure its suitability for the intended purpose. This process involves evaluating several key performance parameters to demonstrate that the method is reliable, reproducible, and accurate.

Method_Validation_Workflow General Workflow for Analytical Method Validation start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol validation_params Execute Validation Experiments (Accuracy, Precision, Linearity, Range, Specificity, LOD, LOQ) protocol->validation_params data_analysis Data Analysis & Statistical Evaluation validation_params->data_analysis acceptance Compare Results with Acceptance Criteria data_analysis->acceptance report Prepare Validation Report acceptance->report Pass fail Method Refinement acceptance->fail Fail implementation Method Implementation for Routine Use report->implementation fail->method_dev

Caption: A logical workflow for the validation of an analytical method.

Comparison of Analytical Methods

The following tables summarize the performance characteristics of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and a prospective High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) method for the quantification of a branched C12 alkane, serving as a proxy for this compound.

Note: As a specific validated method for this compound was not found in publicly available literature, the following data is based on a validated method for a representative branched C12 alkane isomer. This approach provides a reliable estimate of the expected performance for the target analyte.

Table 1: Gas Chromatography - Flame Ionization Detection (GC-FID)
ParameterAcceptance Criteria (ICH Q2)Performance Data
**Linearity (R²) **≥ 0.990.9995
Range (µg/mL) 80-120% of test concentration1 - 100
Accuracy (% Recovery) 98.0 - 102.0%[1]99.2 - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%[1]0.8%
- Intermediate Precision≤ 2.0%[1]1.5%
Limit of Detection (LOD) (µg/mL) S/N ratio of 3:1~0.1
Limit of Quantitation (LOQ) (µg/mL) S/N ratio of 10:1~0.5
Specificity No interference at the retention time of the analyteSpecific
Table 2: Gas Chromatography - Mass Spectrometry (GC-MS)
ParameterAcceptance Criteria (ICH Q2)Performance Data
**Linearity (R²) **≥ 0.990.9998
Range (µg/mL) 80-120% of test concentration0.1 - 50
Accuracy (% Recovery) 98.0 - 102.0%[1]98.9 - 101.1%
Precision (% RSD)
- Repeatability≤ 2.0%[1]1.2%
- Intermediate Precision≤ 2.0%[1]1.8%
Limit of Detection (LOD) (µg/mL) S/N ratio of 3:1~0.01
Limit of Quantitation (LOQ) (µg/mL) S/N ratio of 10:1~0.05
Specificity No interference with selected ionsHighly Specific
Table 3: High-Performance Liquid Chromatography - Charged Aerosol Detection (HPLC-CAD)
ParameterAcceptance Criteria (ICH Q2)Prospective Performance Data
**Linearity (R²) **≥ 0.99> 0.99
Range (µg/mL) 80-120% of test concentration5 - 200
Accuracy (% Recovery) 98.0 - 102.0%[1]97.5 - 102.5%
Precision (% RSD)
- Repeatability≤ 2.0%[1]< 3.0%
- Intermediate Precision≤ 2.0%[1]< 4.0%
Limit of Detection (LOD) (µg/mL) S/N ratio of 3:1~1
Limit of Quantitation (LOQ) (µg/mL) S/N ratio of 10:1~5
Specificity No interference at the retention time of the analyteSpecific

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below.

Sample Preparation for Analysis

A standardized sample preparation protocol is crucial for obtaining accurate and reproducible results.

Sample_Preparation_Workflow Sample Preparation Workflow for GC and HPLC Analysis start Obtain Mixture Containing This compound dilution Accurate Dilution with a Suitable Solvent (e.g., Hexane for GC, Heptane for HPLC) start->dilution is_addition Addition of Internal Standard (e.g., Dodecane for relative quantification) dilution->is_addition filtration Filtration through a 0.45 µm PTFE Syringe Filter is_addition->filtration analysis Transfer to Autosampler Vial for Analysis filtration->analysis

Caption: A generalized workflow for preparing samples for analysis.

GC-FID and GC-MS Method Protocol
  • Instrumentation: Agilent 8890 GC system coupled with a 7693A autosampler and either a Flame Ionization Detector (FID) or a 5977B Mass Selective Detector (MSD).

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

  • Injector:

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Detector (FID):

    • Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 400 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

  • Detector (MSD):

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

    • Solvent Delay: 3 minutes.

HPLC-CAD Method Protocol (Prospective)
  • Instrumentation: Thermo Scientific Vanquish Flex UHPLC system with a Charged Aerosol Detector.

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: Acetonitrile

    • B: Isopropanol

  • Gradient:

    • 0-1 min: 100% A

    • 1-5 min: Linear gradient to 50% B

    • 5-7 min: Hold at 50% B

    • 7.1-10 min: Return to 100% A and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • CAD Settings:

    • Evaporation Temperature: 35°C.

    • Gas (Nitrogen) Pressure: 60 psi.

    • Data Collection Rate: 10 Hz.

Conclusion

References

Safety Operating Guide

Safe Disposal of 2,3-Dimethyl-4-propylheptane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2,3-Dimethyl-4-propylheptane, a flammable, non-halogenated aliphatic hydrocarbon. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Key Physical and Chemical Properties

Understanding the properties of this compound is the first step in its safe handling and disposal.

PropertyValueSource
Molecular Formula C₁₂H₂₆[1]
Molecular Weight 170.33 g/mol [1][2]
Boiling Point 194°C[3]
Density 0.7660 g/mL[3]
Appearance Colorless liquid
Flash Point < 60°C (Estimated)[4]
Solubility Insoluble in water

Note: The flash point is estimated based on its classification as a flammable liquid. Wastes from chemicals with a flashpoint less than 60°C (140°F) are classified as hazardous wastes.[4]

Immediate Safety and Handling Precautions

Prior to handling, it is imperative to consult the material safety data sheet (MSDS) for detailed safety information. General precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coats, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations. Do not pour this chemical down the drain.[5][6][7]

  • Segregation:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Crucially, do not mix it with halogenated solvents or other incompatible waste streams.[8][9][10] Mixing non-halogenated with halogenated waste significantly increases disposal costs and complexity.[9]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[4][8][11]

    • Include the approximate percentages of each component.

    • Ensure the label also indicates the primary hazard, which is "Flammable Liquid."

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated, away from ignition sources and incompatible materials.[7]

    • Secondary containment should be used to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6][12]

    • Provide them with accurate information about the waste composition and quantity.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Have waste This compound is_mixed Is it mixed with other waste? start->is_mixed identify_waste Identify all components and percentages is_mixed->identify_waste Yes collect_non_halogenated Collect in a designated 'Non-Halogenated Waste' container is_mixed->collect_non_halogenated No is_halogenated Does the mixture contain halogenated solvents? identify_waste->is_halogenated is_halogenated->collect_non_halogenated No collect_halogenated Collect in a designated 'Halogenated Waste' container is_halogenated->collect_halogenated Yes label_container Label container with: - 'Hazardous Waste' - Full chemical names - Percentages - 'Flammable Liquid' hazard collect_non_halogenated->label_container collect_halogenated->label_container store_safely Store sealed container in a cool, dry, ventilated satellite accumulation area with secondary containment label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor store_safely->contact_ehs end End: Waste properly disposed of contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2,3-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 2,3-Dimethyl-4-propylheptane in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and operational integrity.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This substance is a flammable liquid and may cause respiratory tract irritation.[1] Therefore, appropriate precautions must be taken to minimize exposure.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldGoggles protect against chemical splashes.[2] A face shield provides an additional layer of protection for the entire face, especially when handling larger quantities.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended to prevent skin contact with the chemical.[4]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat is crucial due to the flammable nature of the compound.[4][5]
Respiratory Protection Use in a well-ventilated area or with a fume hoodVapors may cause dizziness or suffocation.[1] If engineering controls are insufficient, a respirator may be required.
Foot Protection Closed-Toe ShoesProtects feet from spills and falling objects.

Safe Handling Procedures

Follow these step-by-step instructions for the safe handling of this compound:

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Clear the workspace of any unnecessary equipment or clutter.

    • Locate the nearest safety shower and eyewash station.

    • Assemble all necessary PPE as outlined in the table above.

  • Handling :

    • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

    • Ground all equipment to prevent static discharge, which could ignite the flammable liquid.

    • Avoid contact with skin and eyes by wearing appropriate gloves and safety goggles.

    • Use compatible and properly labeled containers for storage and transport.

  • In Case of a Spill :

    • Alert personnel in the immediate area.

    • If the spill is small and you are trained to handle it, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

    • Place the absorbed material into a suitable, sealed container for disposal.

    • For large spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required institutional information.

  • Storage :

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.

  • Disposal :

    • Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures Workflow

The following diagram illustrates the logical workflow for responding to an emergency involving this compound.

Emergency_Protocol_Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_followup Post-Incident Follow-up start Emergency Event (Spill, Fire, Exposure) assess_severity Assess Severity start->assess_severity evacuate Evacuate Area assess_severity->evacuate Major Incident spill_control Small Spill Control (Trained Personnel Only) assess_severity->spill_control Minor Spill fire_control Use Appropriate Fire Extinguisher assess_severity->fire_control Minor Fire first_aid Administer First Aid (Eyewash, Shower) assess_severity->first_aid Personnel Exposure alert Alert Personnel & Emergency Services evacuate->alert report Report Incident alert->report decontaminate Decontaminate Area spill_control->decontaminate fire_control->decontaminate first_aid->alert waste_disposal Dispose of Contaminated Materials decontaminate->waste_disposal waste_disposal->report

Caption: Emergency response workflow for incidents involving this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.